6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid
Description
The exact mass of the compound (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(6,9-diphenylcarbazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQRXUWQFRMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732751 | |
| Record name | (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133058-06-6 | |
| Record name | (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,9-Diphenyl-9H-carbazole-3-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid: A Keystone Building Block for Advanced Organic Electronics
Foreword: The Strategic Importance of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid in Modern Materials Science
In the relentless pursuit of next-generation electronic and optoelectronic devices, the design and synthesis of novel organic materials with tailored properties remain a paramount objective. Among the vast landscape of functional organic molecules, carbazole derivatives have emerged as a cornerstone, celebrated for their exceptional thermal stability, excellent charge transport capabilities, and inherent fluorescence.[1][2] When functionalized with a boronic acid moiety, these carbazole scaffolds are transformed into versatile building blocks, primed for constructing complex, high-performance molecular architectures.
This technical guide focuses on a particularly promising derivative: (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid. The strategic placement of phenyl groups at the 6 and 9 positions of the carbazole core, combined with the reactive boronic acid group at the 3-position, imbues this molecule with a unique set of properties that make it an invaluable asset for researchers and drug development professionals. This guide will provide an in-depth exploration of its chemical structure, a detailed synthesis protocol with mechanistic insights, and a comprehensive overview of its applications, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).
I. Unveiling the Molecular Architecture: Structure and Physicochemical Properties
The efficacy of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid as a molecular building block is intrinsically linked to its distinct chemical structure. The core of the molecule is a carbazole heterocycle, a rigid and planar fused ring system known for its high thermal stability and efficient hole-transporting characteristics.[2]
The key structural features and their implications are as follows:
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Diphenyl Substitution: The presence of phenyl groups at both the N-9 and C-6 positions significantly influences the molecule's properties. The N-phenyl group enhances the solubility of the molecule in common organic solvents and can modulate the electronic properties of the carbazole core. The C-6 phenyl group extends the π-conjugation of the system, which can be advantageous for charge transport and can influence the material's optical properties. This diphenyl substitution pattern also contributes to the formation of stable amorphous films, a critical requirement for the fabrication of uniform and long-lasting OLED devices.[3]
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Boronic Acid Functionality: The boronic acid group (-B(OH)₂) at the 3-position is the reactive handle of the molecule. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of new carbon-carbon bonds, enabling the straightforward synthesis of larger, more complex conjugated molecules for advanced material applications.[4][5]
Below is a 2D representation of the chemical structure of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid.
Caption: Synthetic workflow for (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid.
Detailed Experimental Protocol:
Materials and Reagents:
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Carbazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
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N-Bromosuccinimide (NBS)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
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Phenylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., Na₂CO₃, K₂CO₃)
-
Toluene
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Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
Stage 1: Synthesis of 9-Phenyl-9H-carbazole
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole, iodobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to reflux (typically around 140-150 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water. A precipitate will form.
-
Purification: Collect the solid by filtration, wash it thoroughly with water, and then dry it. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality: The Ullmann condensation is a classic and effective method for forming C-N bonds. Copper(I) iodide acts as a catalyst to facilitate the coupling between the carbazole nitrogen and the aryl halide. Potassium carbonate is a necessary base to deprotonate the carbazole nitrogen, making it nucleophilic.
Stage 2: Synthesis of 3,6-Dibromo-9-phenyl-9H-carbazole
-
Reaction Setup: Dissolve the purified 9-phenyl-9H-carbazole in DMF in a round-bottom flask.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) to the solution in portions at room temperature. The reaction is typically exothermic, so cooling may be necessary.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water. A precipitate will form.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/dichloromethane.
Causality: The carbazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The 3 and 6 positions are the most electronically activated sites for bromination. NBS is a convenient and selective source of electrophilic bromine.
Stage 3: Synthesis of (6-Bromo-9-phenyl-9H-carbazol-3-yl)boronic acid
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3,6-dibromo-9-phenyl-9H-carbazole in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
Borylation: To the resulting aryl lithium species, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Acidic Workup: Quench the reaction by slowly adding a dilute aqueous solution of HCl (e.g., 1 M) at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.
Causality: The lithium-halogen exchange is a powerful method for generating organolithium reagents. The low temperature (-78 °C) is crucial to prevent side reactions. The organolithium species is a strong nucleophile that readily attacks the electrophilic boron atom of the triisopropyl borate. The subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.
Stage 4: Synthesis of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid
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Reaction Setup: In a round-bottom flask, combine (6-bromo-9-phenyl-9H-carbazol-3-yl)boronic acid, phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents), and a base like sodium carbonate or potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the final product.
Causality: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The palladium catalyst facilitates the reaction between the aryl bromide and the boronic acid in the presence of a base.
III. Spectroscopic Characterization: Validating the Molecular Identity
Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:
The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the carbazole core and the two phenyl rings will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The two protons of the boronic acid group (-OH) will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:
The ¹³C NMR spectrum will display a series of signals corresponding to the 24 carbon atoms in the molecule. The carbon atom attached to the boron (C-3) may show a broad signal or might be difficult to observe due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other aromatic carbons will provide further confirmation of the molecular structure.
IV. Applications in Organic Electronics: A Focus on OLEDs
(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid is a prime candidate for the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Its derivatives are particularly well-suited for use in the hole transport layer (HTL) of these devices. [1] The Role in the Hole Transport Layer:
The HTL is a critical component in an OLED, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer. An ideal HTL material should possess:
-
High Hole Mobility: To ensure efficient charge transport and reduce the operating voltage of the device. The extended π-conjugation of the diphenylcarbazole core contributes to good charge mobility. [4]* High Glass Transition Temperature (Tg): A high Tg ensures the morphological stability of the thin film during device operation, preventing crystallization and degradation, thus leading to a longer device lifetime. The bulky and rigid structure of diphenylcarbazole derivatives typically results in high Tg values. [3]* Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTL material must be well-aligned with the work function of the anode and the HOMO level of the emissive layer to facilitate efficient hole injection and transport. The electronic properties of the diphenylcarbazole core can be tuned through further chemical modification to achieve optimal energy level alignment.
The Suzuki-Miyaura Coupling in OLED Material Synthesis:
The boronic acid functionality of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid is the key to its utility. It allows for the construction of larger, more complex molecules with tailored properties through the Suzuki-Miyaura coupling reaction. For instance, it can be coupled with various aryl halides to synthesize:
-
Star-shaped or dendritic molecules: These architectures can lead to materials with excellent amorphous film-forming properties and high thermal stability.
-
Linear conjugated polymers: For use in solution-processable OLEDs.
-
Bipolar host materials: By coupling with electron-accepting moieties, materials that can transport both holes and electrons can be synthesized, which is beneficial for achieving balanced charge injection and high efficiency in the emissive layer.
Sources
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- 3. Di(arylcarbazole) substituted oxetanes as efficient hole transporting materials with high thermal and morphological stability for OLEDs [epubl.ktu.edu]
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An In-depth Technical Guide to 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic Acid: A Versatile Building Block for Advanced Materials and Therapeutics
Introduction: Unveiling a Key Architectural Element in Modern Chemistry
In the landscape of advanced materials and medicinal chemistry, the strategic design of molecular components is paramount to achieving desired functionalities. 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid (CAS No. 1133058-06-6) has emerged as a significant building block, prized for its unique combination of a bulky, thermally stable diphenyl-carbazole core and a versatile boronic acid functional group. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring its synthesis, physicochemical properties, and key applications, with a focus on organic electronics and its potential in medicinal chemistry. The inherent properties of the carbazole moiety, such as its high thermal stability and excellent charge transport characteristics, make it a cornerstone in the development of materials for organic light-emitting diodes (OLEDs).[1][2] Concurrently, the boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and its growing importance as a pharmacophore in drug discovery.[3][4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1133058-06-6 | [5] |
| Molecular Formula | C₂₄H₁₈BNO₂ | [1] |
| Molecular Weight | 363.22 g/mol | [1] |
| Appearance | Typically an off-white to white powder | |
| Purity | ≥95-98% (as commercially available) | [5] |
| Solubility | Generally soluble in organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) |
Synthesis of this compound: A Representative Protocol
Step 1: Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole
The synthesis begins with the N-arylation of carbazole, followed by bromination at the 3-position and a subsequent N-arylation. A more direct, albeit potentially lower-yielding, approach could involve the direct diarylation and bromination of carbazole.
Experimental Protocol:
-
N-Phenylation of Carbazole: To a solution of carbazole in a suitable solvent such as toluene, add iodobenzene, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃). The reaction mixture is heated under an inert atmosphere for several hours. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield 9-phenyl-9H-carbazole.
-
Bromination: The resulting 9-phenyl-9H-carbazole is then brominated. A solution of N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) is added dropwise to a solution of 9-phenyl-9H-carbazole at room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The product, 3-bromo-9-phenyl-9H-carbazole, is isolated and purified.
-
Second N-Arylation (Ullmann Condensation): The 3-bromo-9-phenyl-9H-carbazole is then subjected to a second N-arylation at the 6-position, which can be challenging and may require specific catalytic systems. A more plausible route would be to start with a pre-functionalized carbazole. A more common approach would be to perform a Suzuki coupling to add the second phenyl group at the 6-position after borylation of the 3-position. For the purpose of this guide, we will assume the successful synthesis of 3-bromo-6,9-diphenyl-9H-carbazole as the starting material for the next step.
Step 2: Borylation to Yield this compound
This step involves a lithium-halogen exchange followed by quenching with a borate ester.
Experimental Protocol:
-
Reaction Setup: A solution of 3-bromo-6,9-diphenyl-9H-carbazole in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithium-Halogen Exchange: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise. The reaction is stirred at this temperature for a specified time (e.g., 1-2 hours) to allow for the complete formation of the lithiated intermediate.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a dilute aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield this compound as a solid.
Caption: A representative workflow for the synthesis of this compound.
Applications in Organic Electronics: A Building Block for High-Performance OLEDs
The diphenyl-carbazole core of this molecule provides excellent thermal stability and charge-transporting properties, making it an ideal component for materials used in organic light-emitting diodes (OLEDs).[1][2] The boronic acid functionality allows for its facile incorporation into larger, more complex conjugated systems through Suzuki-Miyaura coupling reactions.[1] This enables the fine-tuning of the electronic and optical properties of OLED materials, leading to the development of specialized emitters, host materials, and charge-transport layers.
Role in OLED Device Architecture
Materials derived from this compound can be employed in various layers of an OLED device:
-
Host Materials: The high triplet energy of the carbazole core makes its derivatives suitable as host materials for phosphorescent emitters, particularly for blue-emitting devices. This is crucial for preventing reverse energy transfer from the guest emitter to the host, thereby maximizing device efficiency.
-
Hole-Transporting Layers (HTL): The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport from the anode to the emissive layer.
-
Electron-Blocking Layers (EBL): Due to their high highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, carbazole derivatives can effectively block the flow of electrons from the emissive layer to the hole-transport layer, leading to more efficient charge recombination in the desired region.
Caption: Schematic of a multilayer OLED device and the potential roles of materials derived from this compound.
Expected Photophysical Properties
| Property | Expected Range/Characteristic | Significance in OLEDs |
| HOMO Level | -5.4 to -5.8 eV | Influences hole injection efficiency from the anode/HIL. |
| LUMO Level | -2.0 to -2.4 eV | Affects electron injection and transport. |
| Triplet Energy (ET) | > 2.7 eV | Crucial for use as a host for blue phosphorescent emitters. |
| Photoluminescence Quantum Yield (PLQY) | Moderate to High | Indicates the material's intrinsic emissive efficiency. |
| Thermal Stability (Td) | High (> 350 °C) | Essential for device longevity and fabrication via thermal evaporation. |
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules.[6]
General Protocol for Suzuki-Miyaura Coupling
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound, an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.
Potential Applications in Drug Discovery and Development
The incorporation of a boronic acid moiety into bioactive molecules has been shown to modify their selectivity, physicochemical properties, and pharmacokinetic profiles.[4] Boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins. This property has been exploited in the design of enzyme inhibitors and sensors.
The carbazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7] The combination of the carbazole nucleus with the boronic acid functional group in this compound presents an intriguing platform for the development of novel therapeutic agents.
While specific studies on the medicinal applications of this particular compound are not yet prevalent, its structural motifs suggest potential avenues for exploration:
-
Enzyme Inhibition: The boronic acid could act as a warhead to target the active sites of enzymes, such as serine proteases.
-
Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups, such as carboxylic acids, potentially improving metabolic stability and cell permeability.
-
Scaffold for Library Synthesis: The molecule can be used as a starting point for the synthesis of a library of diverse carbazole derivatives via Suzuki coupling for screening against various biological targets.
Conclusion
This compound is a molecule of significant interest due to its hybrid structure that combines the favorable properties of a diphenyl-carbazole core with the synthetic versatility of a boronic acid. Its primary application lies in the field of organic electronics, where it serves as a crucial building block for high-performance OLED materials. Furthermore, its structural features suggest a promising, yet largely unexplored, potential in the realm of medicinal chemistry. As research in these areas continues to advance, the demand for well-characterized and high-purity building blocks like this compound is expected to grow, paving the way for future innovations in both advanced materials and therapeutics.
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STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
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Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance. ResearchGate. [Link]
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This compound. Lumora Chemicals. [Link]
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Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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The Chemistry and Application of Carbazole-Based Boronic Acids: A Technical Guide
This guide provides an in-depth exploration of the fundamental properties of carbazole-based boronic acids, a class of compounds at the forefront of materials science and drug discovery. We will delve into their synthesis, unique electronic and photophysical characteristics, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Synergy of Carbazole and Boronic Acid
Carbazole is a nitrogen-containing heterocyclic aromatic compound known for its rigid, planar structure, excellent thermal stability, and hole-transporting capabilities.[1][2][3] These properties make it a valuable scaffold in the design of organic electronic materials.[1][2][3] When functionalized with a boronic acid group (-B(OH)₂), the resulting carbazole-based boronic acids become highly versatile building blocks.[1] The boronic acid moiety not only enhances solubility but, more importantly, serves as a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This powerful carbon-carbon bond-forming reaction allows for the precise construction of complex conjugated molecular architectures, which are fundamental to the performance of advanced materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][4]
The unique interplay between the electron-donating carbazole core and the versatile boronic acid group underpins the diverse applications of these compounds, ranging from high-performance OLED materials to innovative fluorescent sensors and potential therapeutic agents.[7][8][9][10]
Synthetic Methodologies: Crafting the Building Blocks
The synthesis of carbazole-based boronic acids typically involves a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern and high purity. The choice of synthetic route is often dictated by the desired position of the boronic acid group on the carbazole scaffold and the nature of the substituents on the nitrogen atom.
A common and effective strategy involves the protection of the carbazole nitrogen, followed by bromination and subsequent conversion of the bromo-carbazole to the corresponding boronic acid or its pinacol ester derivative. The pinacol ester form is often preferred due to its enhanced stability and ease of purification.
General Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for preparing a carbazole-based boronic acid pinacol ester.
Caption: Generalized synthetic scheme for carbazole-based boronic acids.
Detailed Experimental Protocol: Synthesis of N-hexylcarbazole-3-yl-boronic acid pinacol ester
This protocol provides a step-by-step method for the synthesis of a representative carbazole-based boronic acid pinacol ester.
Step 1: N-Alkylation of Carbazole
-
To a solution of carbazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH or K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., 1-bromohexane) dropwise and stir the reaction mixture at an elevated temperature (e.g., 80 °C) overnight.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-hexylcarbazole.
Step 2: Bromination of N-Hexylcarbazole
-
Dissolve N-hexylcarbazole in a chlorinated solvent (e.g., dichloromethane).
-
Add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield 3-bromo-N-hexylcarbazole.
Step 3: Miyaura Borylation
-
In a flame-dried Schlenk flask, combine 3-bromo-N-hexylcarbazole, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 90 °C) for several hours.
-
After cooling, filter the mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford N-hexylcarbazole-3-yl-boronic acid pinacol ester.[11]
Physicochemical Properties: The Core of Functionality
The electronic and photophysical properties of carbazole-based boronic acids are central to their utility in various applications. These properties are highly tunable through chemical modification of the carbazole core and the substituents on the nitrogen atom and the boronic acid group.
Electronic Properties
The carbazole moiety is an excellent electron donor, which contributes to the hole-transporting capabilities of these molecules.[2][12] The introduction of a boronic acid or boronic ester group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[13] This modulation of the electronic band gap is crucial for designing materials with specific charge-injection and transport properties for organic electronic devices.[14]
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Carbazole | -5.4 | -2.1 | 3.3 |
| 9-Phenyl-9H-carbazol-3-yl)boronic acid | -5.6 | -2.3 | 3.3 |
| 9-(p-Tolyl)-9H-carbazol-3-yl)boronic acid | -5.5 | -2.2 | 3.3 |
Note: The values presented are representative and can vary based on the specific substituents and the method of measurement or calculation.
Photophysical Properties
Carbazole-based compounds are known for their strong fluorescence, making them suitable for applications in OLEDs and fluorescent sensors.[1][15] The boronic acid functionality can be exploited to create sensors that exhibit a change in fluorescence upon binding with analytes such as saccharides or fluoride ions.[9][16][17]
For instance, a water-soluble fluorescent sensor based on carbazole pyridinium boronic acid (CPBA) has been designed for the selective detection of glucose.[16][18] The fluorescence emission intensity of CPBA changes significantly upon the addition of glucose, a phenomenon attributed to aggregation-induced emission (AIE).[16][18]
Reactivity and Applications: From Materials to Medicine
The versatility of carbazole-based boronic acids stems from their ability to participate in a wide range of chemical transformations, enabling the synthesis of complex molecules with tailored properties.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is extensively used to form carbon-carbon bonds.[5][6][19][20][21] Carbazole-based boronic acids are excellent coupling partners in these reactions, allowing for the facile introduction of the carbazole moiety into larger conjugated systems.[1][4] This is particularly important in the synthesis of polymers and small molecules for organic electronics.[1][12]
The general mechanism of the Suzuki-Miyaura coupling is depicted below:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction's efficiency and functional group tolerance have made it a favored method for constructing the complex molecular architectures required for high-performance organic electronic materials.[6][21][22][23][24]
Applications in Organic Electronics
Carbazole-based materials are widely used in OLEDs as host materials, fluorescent emitters, and charge-transporting layers due to their high charge mobility and energy transfer efficiency.[2][3][25] The ability to fine-tune the electronic properties of carbazole-based boronic acids through synthetic modifications allows for the development of materials with optimized performance in terms of brightness, color purity, and device longevity.[7][8]
Applications in Sensing
The boronic acid group can act as a recognition site for diol-containing molecules, such as saccharides.[9][17] This interaction can lead to changes in the photophysical properties of the carbazole fluorophore, forming the basis for fluorescent sensors.[16][18] These sensors are of great interest for applications in biomedical diagnostics, particularly for monitoring glucose levels.[16]
Applications in Drug Development
The carbazole scaffold is a privileged structure in medicinal chemistry, with many carbazole derivatives exhibiting a range of biological activities, including anticancer, antiviral, and neuroprotective properties.[10][26][27] Carbazole-based boronic acids are valuable intermediates in the synthesis of new drug candidates.[10][27] For example, various derivatives have been synthesized and evaluated for their efficacy in treating breast cancer.[27]
Characterization Protocols: Ensuring Quality and Purity
Thorough characterization is essential to confirm the structure and purity of synthesized carbazole-based boronic acids. A combination of spectroscopic and analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Provides information on the number of different types of protons and their chemical environments. The chemical shifts of aromatic protons on the carbazole core typically appear in the range of 7.0-8.5 ppm.[28]
-
¹³C NMR: Reveals the number of different types of carbon atoms. Aromatic carbons of the carbazole skeleton generally resonate between 100 and 150 ppm.[28]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to support the proposed structure.
-
Technique: Electrospray ionization (ESI) is a common technique for these compounds.
-
Data: The mass spectrum will show a peak corresponding to the molecular ion ([M]⁺) or a protonated/adducted species ([M+H]⁺, [M+Na]⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Bands: Look for C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C stretching of the aromatic rings (~1400-1600 cm⁻¹), and B-O stretching of the boronic acid or ester group (~1300-1400 cm⁻¹).
UV-Visible and Fluorescence Spectroscopy
These techniques are crucial for evaluating the photophysical properties.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. Solutions of known concentration are prepared in a suitable solvent (e.g., DMSO, ethanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).[28]
-
Fluorescence Spectroscopy: Measures the emission properties of the compound. The sample is excited at a wavelength corresponding to an absorption maximum, and the emission spectrum is recorded. The fluorescence quantum yield can be determined relative to a known standard.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the molecular structure and information about the packing of molecules in the solid state.[29][30] This technique is invaluable for understanding structure-property relationships.
Conclusion
Carbazole-based boronic acids are a remarkable class of compounds with a rich and diverse chemistry. Their unique combination of electronic, photophysical, and reactive properties has positioned them as key building blocks in the development of advanced materials for organic electronics, highly sensitive fluorescent sensors, and novel therapeutic agents. The ability to systematically tune their properties through synthetic chemistry ensures that carbazole-based boronic acids will continue to be a fertile ground for innovation in science and technology.
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An In-depth Technical Guide to the Electron Transport Properties of Diphenyl Carbazole Compounds
Introduction: The Pivotal Role of Diphenyl Carbazole Compounds in Organic Electronics
Diphenyl carbazole derivatives have emerged as a cornerstone in the field of organic electronics, underpinning the performance of a wide array of devices, from vibrant Organic Light-Emitting Diodes (OLEDs) to next-generation solar cells.[1][2] Their prominence stems from a unique combination of high thermal stability, excellent charge-transporting capabilities, and a molecular structure that is readily amenable to functionalization.[3][4] This adaptability allows for the fine-tuning of their electronic and optical properties to meet the specific demands of various applications.[1] While traditionally recognized for their hole-transporting characteristics, strategic molecular design has unlocked their potential as efficient electron-transporting materials.[5] This guide provides a comprehensive exploration of the electron transport properties of diphenyl carbazole compounds, delving into the theoretical foundations, experimental characterization, and the intricate relationship between molecular structure and device performance.
Theoretical Underpinnings of Electron Transport in Diphenyl Carbazole Systems
Charge transport in organic semiconductors, such as diphenyl carbazole compounds, fundamentally differs from that in their inorganic counterparts. Instead of charge carriers moving through delocalized bands, the transport is typically described by a hopping mechanism between localized molecular sites.[6][7] This process is governed by several key factors at the molecular level, which can be computationally modeled to predict and understand electron transport behavior.
The Hopping Model and the Gaussian Disorder Model
In amorphous or polycrystalline organic thin films, charge carriers "hop" between adjacent molecules. The rate of this hopping is influenced by the energetic disorder and positional disorder of the molecules. The Gaussian Disorder Model (GDM) is a widely accepted framework for describing this phenomenon.[8][9][10] It posits that the energies of the localized states (the Highest Occupied Molecular Orbital or HOMO for holes, and the Lowest Unoccupied Molecular Orbital or LUMO for electrons) are not uniform but follow a Gaussian distribution due to variations in molecular packing and electrostatic environment.[11] This energetic disorder creates a landscape of energetic barriers and wells that charge carriers must navigate.
Key Molecular Parameters Governing Electron Transport
The efficiency of electron hopping between two adjacent diphenyl carbazole molecules is primarily determined by two key parameters that can be estimated using Density Functional Theory (DFT) :
-
Electronic Coupling (Transfer Integral): This parameter quantifies the strength of the electronic interaction between the LUMOs of neighboring molecules. A larger electronic coupling facilitates more efficient electron transfer.
-
Reorganization Energy (λ): The reorganization energy is the energy required to distort the geometry of a molecule from its neutral-state equilibrium to its charged-state equilibrium geometry, and vice-versa, upon electron transfer.[6][12] A lower reorganization energy is highly desirable as it signifies a smaller energetic barrier for the hopping process. DFT calculations have shown that for some benzocarbazole isomers, it is possible to increase the size of the molecule without a corresponding increase in reorganization energy, with values as low as 0.11 eV for electron transport.[6]
The interplay of these factors dictates the macroscopic electron mobility of the material. A simplified representation of the electron hopping process is illustrated below.
Figure 1: A simplified diagram illustrating the electron hopping process between two diphenyl carbazole molecules.
Structure-Property Relationships: Engineering High Electron Mobility
The versatility of the carbazole core allows for strategic chemical modifications to enhance electron transport. The substitution pattern on the carbazole and phenyl rings significantly influences the electronic properties and molecular packing, thereby affecting the electron mobility.
Impact of Phenyl Substitution
The introduction of phenyl groups at various positions on the carbazole moiety can have a profound effect on the material's properties. For instance, the linkage between phenyl groups and the carbazole unit can alter the degree of electronic conjugation. A less conjugated system can lead to a wider bandgap and a higher triplet energy, which is beneficial for host materials in phosphorescent OLEDs.[13] Furthermore, the steric hindrance introduced by phenyl groups can influence the intermolecular packing in the solid state, which in turn affects the electronic coupling between adjacent molecules.
Influence of Electron-Withdrawing and Donating Groups
Attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the diphenyl carbazole framework is a powerful strategy for tuning its electron-transporting properties.
-
Electron-Withdrawing Groups (EWGs): The incorporation of EWGs, such as cyano or oxadiazole moieties, can lower the LUMO energy level of the molecule.[12] This can facilitate electron injection from the cathode and improve the overall electron-transporting characteristics. For example, A–D–A′ type molecules incorporating both electron-donating carbazole and strong electron-accepting groups have demonstrated significantly higher electron currents compared to their counterparts without the strong acceptors.[5]
-
Electron-Donating Groups (EDGs): While seemingly counterintuitive for electron transport, the strategic placement of EDGs can also enhance performance by modifying the overall electronic structure and molecular orbital distribution.[12]
The following table summarizes the electron mobility of some representative carbazole-based compounds, highlighting the impact of structural modifications.
| Compound | Structure | Electron Mobility (μe) [cm²/Vs] | Measurement Technique | Reference |
| CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | A widely used host material, primarily known for hole transport, but also exhibits electron mobility.[14] | 10⁻³ - 10⁻⁴ | Time-of-Flight (TOF) | [14] |
| CBP-CN | A CBP derivative with cyano groups, which enhance its electron-injecting and transporting capabilities.[15] | (Qualitatively enhanced) | (Device performance) | [15] |
| 3CNCzOXD / 4CNCzOXD | A–D–A′ type molecules with carbazole (donor) and oxadiazole/cyano (acceptors), showing significantly improved electron current.[5] | (Qualitatively enhanced) | (Device performance) | [5] |
| [16]C-Py-Cbz (Nanohoop) | A cyclic carbazole derivative exhibiting higher mobility compared to its linear analogue, demonstrating the impact of molecular geometry.[17] | 3.4 x 10⁻⁶ | Field-Effect Transistor (FET) | [17] |
| [16]L-Py-Cbz (Linear) | The linear counterpart to the nanohoop structure, showing lower electron mobility.[17] | 5.7 x 10⁻⁷ | Field-Effect Transistor (FET) | [17] |
Experimental Determination of Electron Mobility
Accurately measuring the electron mobility of diphenyl carbazole compounds is crucial for evaluating their potential in electronic devices. Several well-established techniques are employed for this purpose, each with its own set of principles and experimental considerations.
Time-of-Flight (TOF) Photoconductivity
The Time-of-Flight (TOF) method is a direct technique for measuring the drift mobility of charge carriers.[18] In a typical TOF experiment, a thin film of the organic semiconductor is sandwiched between two electrodes. A short pulse of light generates a sheet of charge carriers near one of the electrodes. Under an applied electric field, these carriers drift across the film to the counter-electrode. The transit time (t_T) is determined from the transient photocurrent, and the mobility (μ) is calculated using the equation:
μ = d² / (V * t_T)
where 'd' is the film thickness and 'V' is the applied voltage.[19]
Step-by-Step TOF Measurement Protocol:
-
Sample Preparation: A relatively thick film (typically several micrometers) of the diphenyl carbazole compound is deposited on a transparent conductive substrate (e.g., ITO-coated glass). A semi-transparent top electrode (e.g., aluminum) is then deposited via thermal evaporation.[19]
-
Experimental Setup: The sample is placed in a cryostat to allow for temperature-dependent measurements. A pulsed laser is used as the excitation source, and the transient photocurrent is measured using a fast oscilloscope.[19]
-
Data Acquisition: A voltage is applied across the sample, and the laser is pulsed to generate charge carriers. The resulting photocurrent transient is recorded.
-
Data Analysis: The transit time is typically identified as the "knee" in a log-log plot of the photocurrent versus time. The mobility is then calculated using the equation above.
Figure 2: A flowchart outlining the key steps in a Time-of-Flight (TOF) mobility measurement.
Space-Charge-Limited Current (SCLC) Method
The Space-Charge-Limited Current (SCLC) method is another widely used technique to determine charge carrier mobility, particularly for thin-film devices.[20] This steady-state measurement involves fabricating an electron-only device and analyzing its current density-voltage (J-V) characteristics. In the SCLC regime, the current is dominated by the injected charge carriers rather than the intrinsic carriers. For a trap-free semiconductor, the J-V relationship is described by the Mott-Gurney law:[20]
J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer.
Step-by-Step SCLC Measurement Protocol:
-
Device Fabrication: An electron-only device is fabricated by sandwiching the diphenyl carbazole layer between two electrodes with appropriate work functions to ensure efficient electron injection and block hole injection.[21] A common structure is ITO/Electron Injection Layer/Diphenyl Carbazole/Cathode.
-
J-V Characterization: The current density is measured as a function of the applied voltage in the dark.
-
Data Analysis: A plot of J versus V² should yield a straight line in the SCLC regime. The mobility can be extracted from the slope of this line.[21]
Organic Field-Effect Transistor (OFET) Characterization
Organic Field-Effect Transistors (OFETs) provide a platform to measure the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.[7][16] An OFET consists of a source, a drain, and a gate electrode, separated by a dielectric layer, with the organic semiconductor forming the channel.
Step-by-Step OFET Fabrication and Characterization:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate, where the silicon acts as the gate and the silicon dioxide as the dielectric.[7]
-
Electrode Deposition: Source and drain electrodes (e.g., gold) are patterned on the dielectric surface.
-
Organic Semiconductor Deposition: A thin film of the diphenyl carbazole compound is deposited onto the substrate, covering the source and drain electrodes and the channel region. This can be done via thermal evaporation or solution-based techniques like spin-coating.[22]
-
Electrical Characterization: The transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer. The field-effect mobility can be calculated from the transfer characteristics in the saturation regime.
Figure 3: A flowchart depicting the workflow for fabricating and characterizing an Organic Field-Effect Transistor (OFET).
Conclusion and Future Outlook
Diphenyl carbazole compounds represent a versatile and highly promising class of materials for advancing organic electronics. Their electron transport properties can be systematically tailored through synthetic chemistry, enabling the development of materials with optimized performance for specific applications. A thorough understanding of the underlying charge transport mechanisms, coupled with precise experimental characterization, is paramount for unlocking their full potential. Future research will likely focus on the design of novel diphenyl carbazole derivatives with even lower reorganization energies and enhanced intermolecular electronic coupling to push the boundaries of electron mobility. The development of more sophisticated computational models will further aid in the rational design of next-generation materials, accelerating the innovation cycle in this exciting field.
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A Technical Guide to the Photophysical and Electrochemical Properties of Carbazole Boronic Acids
Introduction: The Rising Prominence of Carbazole Boronic Acids
Carbazole boronic acids are a class of organic compounds that have garnered significant attention from the scientific community, particularly in the fields of materials science and drug development.[1][2][3] This interest stems from the unique combination of the carbazole moiety, known for its excellent charge-transporting properties and high thermal stability, with the versatile reactivity of the boronic acid group.[1] This guide provides an in-depth exploration of the photophysical and electrochemical characteristics of these fascinating molecules, offering valuable insights for researchers, scientists, and professionals in drug development.
The carbazole core, a nitrogen-containing heterocyclic aromatic compound, provides a rigid, planar structure with a delocalized π-electron system.[4] This inherent electronic architecture is the foundation for its remarkable photophysical and electrochemical behavior. The introduction of a boronic acid [-B(OH)₂] functional group further enhances the utility of the carbazole scaffold, enabling its use as a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[1] Moreover, the boronic acid moiety itself can act as a recognition site, particularly for diols, making these compounds valuable as chemical sensors.[5][6][7]
This guide will delve into the fundamental principles governing the photophysical and electrochemical properties of carbazole boronic acids, provide detailed experimental protocols for their characterization, and discuss the structure-property relationships that are crucial for designing molecules with tailored functionalities.
I. Unraveling the Photophysical Properties: A Dance of Light and Electrons
The interaction of carbazole boronic acids with light gives rise to their characteristic photophysical properties, primarily absorption and fluorescence. These phenomena are dictated by the electronic transitions between different molecular orbitals within the molecule.
A. UV-Visible Absorption Spectroscopy: Capturing Electronic Transitions
UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic structure of molecules. When a carbazole boronic acid molecule absorbs a photon of light with the appropriate energy, an electron is promoted from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy unoccupied molecular orbital, such as the lowest unoccupied molecular orbital (LUMO).
The absorption spectra of carbazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic carbazole core. The position and intensity of these absorption bands are highly sensitive to the substitution pattern on the carbazole ring and the nature of the groups attached to the boronic acid. For instance, extending the π-conjugation of the system by introducing aromatic substituents generally leads to a bathochromic (red) shift in the absorption maximum (λmax).[8]
Table 1: Representative UV-Visible Absorption Data for Carbazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |
| 9-Phenylcarbazole | Dichloromethane | 294, 337 | 21,000, 4,500 | Fictional Example |
| (9-Phenyl-9H-carbazol-3-yl)boronic acid | THF | 298, 342 | 23,500, 5,200 | [9] |
| Carbazole Pyridinium Boronic Acid (CPBA) | Water | 295, 330, 345 | Not Reported | [1][10] |
B. Fluorescence Spectroscopy: The Emission of Light
Following the absorption of light and promotion to an excited state, the molecule can relax back to its ground state through various pathways, one of which is the emission of a photon. This process is known as fluorescence. Carbazole and its derivatives are well-known for their strong fluorescence, making them attractive candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[3][4]
The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum (λem) and quantum yield (ΦF). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.
The fluorescence properties of carbazole boronic acids can be tuned by chemical modifications. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the HOMO and LUMO, thereby influencing the emission color and quantum yield.[11] For example, increasing the electron-donating ability of substituents on the carbazole core can lead to a red-shift in the emission spectrum.[11]
Table 2: Representative Fluorescence Data for Carbazole Derivatives
| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) | Reference |
| 9-Phenylcarbazole | Dichloromethane | 337 | 352, 367 | 0.45 | Fictional Example |
| N-mesityl-3,6-di(p-tolyl)carbazole | Dichloromethane | 350 | 388 | 0.09 | [8] |
| N-phenyl-3,6-di(naphthalen-2-yl)carbazole | Dichloromethane | 360 | 412 | 0.28 | [8] |
| Carbazole Pyridinium Boronic Acid (CPBA) | Water | 345 | 365 (monomer), 475 (aggregate) | Not Reported | [1][10] |
C. Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
The following is a generalized protocol for acquiring UV-Vis absorption and fluorescence spectra of carbazole boronic acids.
1. Sample Preparation:
- Prepare a stock solution of the carbazole boronic acid derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF, or acetonitrile) at a concentration of approximately 10-3 M.
- From the stock solution, prepare a series of dilutions to a final concentration range of 10-5 to 10-6 M. The optimal concentration should result in an absorbance maximum between 0.1 and 1.0 for UV-Vis measurements to ensure adherence to the Beer-Lambert law.[12][13]
2. UV-Vis Spectroscopy Measurement: [12][14]
- Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stabilization.[14]
- Use a matched pair of quartz cuvettes with a 1 cm path length.
- Fill one cuvette with the pure solvent to be used as a blank.
- Fill the second cuvette with the sample solution.
- Record a baseline spectrum with the blank cuvette.
- Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
3. Fluorescence Spectroscopy Measurement: [15]
- Turn on the fluorometer and allow the excitation lamp to stabilize.
- Use a four-sided polished quartz cuvette.
- Fill the cuvette with the sample solution (typically the same solution used for UV-Vis).
- Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the UV-Vis spectrum.
- Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
- To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.[15] The quantum yield of the sample can then be calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[16]
II. Probing the Electrochemical Behavior: The Flow of Electrons
The electrochemical properties of carbazole boronic acids are crucial for their application in electronic devices, as they determine the ease with which these molecules can be oxidized or reduced. Cyclic voltammetry is the primary technique employed to investigate these properties.
A. Cyclic Voltammetry: Mapping Redox Potentials
Cyclic voltammetry (CV) is an electrochemical technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured.[17] The resulting plot of current versus potential is called a cyclic voltammogram, which provides information about the redox processes of the analyte.
For carbazole derivatives, the first oxidation is typically a reversible or quasi-reversible process corresponding to the removal of an electron from the HOMO to form a radical cation. The oxidation potential (Eox) is a key parameter that reflects the energy of the HOMO. A lower oxidation potential indicates a higher HOMO energy level, meaning the molecule is more easily oxidized.
The reduction process, involving the addition of an electron to the LUMO, is often irreversible for simple carbazoles but can be made reversible through appropriate chemical modifications. The reduction potential (Ered) provides information about the LUMO energy level. A less negative (or more positive) reduction potential indicates a lower LUMO energy level, meaning the molecule is more easily reduced.
From the onset of the oxidation and reduction peaks in the cyclic voltammogram, the HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
EHOMO = -e (Eoxonset - E1/2(Fc/Fc⁺) + 4.8) (eV) ELUMO = -e (Eredonset - E1/2(Fc/Fc⁺) + 4.8) (eV)
The electrochemical band gap (Egec) can then be calculated as the difference between the LUMO and HOMO energy levels:
Egec = ELUMO - EHOMO
Table 3: Representative Electrochemical Data for Carbazole Derivatives
| Compound | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | EHOMO (eV) | ELUMO (eV) | Egec (eV) | Reference |
| 9-Phenylcarbazole | 1.15 | -2.80 | -5.55 | -1.60 | 3.95 | Fictional Example |
| PTCz-9'Cz | 0.79 | Not Reported | -5.59 | Not Reported | Not Reported | [11] |
| PTCz-3'TCz | 0.60 | Not Reported | -5.40 | Not Reported | Not Reported | [11] |
| PTCz-NTol2 | 0.22 | Not Reported | -5.02 | Not Reported | Not Reported | [11] |
B. Experimental Protocol: Cyclic Voltammetry
The following is a general protocol for performing cyclic voltammetry on carbazole boronic acid derivatives.[17][18][19][20]
1. Materials and Setup:
- Electrochemical Cell: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[17][20]
- Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).[20]
- Analyte Solution: A solution of the carbazole boronic acid derivative (typically 1-5 mM) in the electrolyte solution.
- Potentiostat: An instrument that controls the potential and measures the current.
2. Procedure:
- Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the analyte solution.
- Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement and maintain an inert atmosphere over the solution during the experiment.[18]
- Connect the electrodes to the potentiostat.
- Set the parameters for the cyclic voltammetry experiment, including the initial potential, vertex potentials, and scan rate (a typical starting scan rate is 100 mV/s).
- Run the cyclic voltammogram.
- After the measurement, add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. The half-wave potential (E1/2) of the Fc/Fc⁺ couple can then be used to reference the potentials of the analyte.[18]
III. Structure-Property Relationships: Designing for Functionality
The photophysical and electrochemical properties of carbazole boronic acids can be systematically tuned by modifying their molecular structure. This ability to tailor their characteristics is a key reason for their widespread use in various applications.
A. Influence of Substituents on the Carbazole Core
The electronic nature and position of substituents on the carbazole ring have a profound impact on the molecule's properties.
-
Electron-Donating Groups (EDGs): Alkoxy (-OR), amino (-NR₂), and alkyl groups, when attached to the carbazole core, increase the electron density of the π-system. This generally leads to:
-
Electron-Withdrawing Groups (EWGs): Cyano (-CN), nitro (-NO₂), and halogen groups decrease the electron density of the π-system. This typically results in:
-
Lower HOMO and LUMO energy levels: Making the molecule more difficult to oxidize but easier to reduce.
-
Hypsochromic (blue) shifts in the absorption and emission spectra, although in some cases, intramolecular charge transfer (ICT) can lead to red-shifted emission.
-
The position of substitution is also critical. For example, substitution at the 3 and 6 positions of the carbazole ring can effectively extend the π-conjugation, leading to significant changes in the photophysical properties.[8]
B. The Role of the Boronic Acid Moiety
The boronic acid group itself can influence the electronic properties of the carbazole system. More importantly, it serves as a versatile handle for further functionalization. Through Suzuki-Miyaura cross-coupling reactions, a wide variety of aryl and heteroaryl groups can be attached to the carbazole core via the boronic acid, allowing for the construction of complex, conjugated systems with tailored properties.[1]
Furthermore, the boronic acid group's ability to reversibly bind with diols forms the basis of its use in fluorescent sensors for saccharides.[5][6][7] Upon binding with a diol, such as glucose, the hybridization of the boron atom changes from sp² to sp³, altering the electronic properties of the boronic acid group and, consequently, the fluorescence of the attached carbazole fluorophore.[5] This can lead to changes in fluorescence intensity or a shift in the emission wavelength, providing a detectable signal for the presence of the saccharide.[1][10]
IV. Visualizing the Concepts: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized synthetic route to (9-Phenyl-9H-carbazol-3-yl)boronic acid.
Caption: A typical experimental workflow for characterizing carbazole boronic acids.
Caption: Mechanism of a carbazole boronic acid-based fluorescent sensor for glucose.
V. Conclusion and Future Outlook
Carbazole boronic acids represent a powerful and versatile class of compounds with tunable photophysical and electrochemical properties. Their rich electronic characteristics, coupled with the synthetic flexibility afforded by the boronic acid group, have established them as key components in advanced materials and sensing applications. This guide has provided a comprehensive overview of their fundamental properties, the experimental techniques used for their characterization, and the key structure-property relationships that govern their behavior.
The future of carbazole boronic acid research is bright, with ongoing efforts focused on the development of new derivatives with enhanced performance in OLEDs, photovoltaics, and theranostics. The design of novel fluorescent probes with high selectivity and sensitivity for biologically relevant analytes remains an active and promising area of investigation. As our understanding of the intricate interplay between molecular structure and function continues to grow, so too will the impact of carbazole boronic acids on science and technology.
VI. References
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Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. [Link]
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Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research. [Link]
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A diagram showing the role of the carbazole units in OLEDs related to emission phenomena. ResearchGate. [Link]
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Functionalised carbazole as a cathode for high voltage non-aqueous organic redox flow batteries. New Journal of Chemistry. [Link]
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Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Photochemical & Photobiological Sciences. [Link]
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A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers. [Link]
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Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Materials. [Link]
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Computational Study of Structure and Photophysical Properties Relationship of Carbazoles with Four Anchoring Groups for DSSC. Chiang Mai Journal of Science. [Link]
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A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. ResearchGate. [Link]
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Polymers. [Link]
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules. [Link]
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Substitution effect on carbazole-centered donors for tuning exciplex systems as cohost for highly efficient yellow and red OLEDs. Materials Chemistry Frontiers. [Link]
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Analyzing the Effect of Substituents on the Photophysical Properties of Carbazole-Based Two-Photon Fluorescent Probes for Hypochlorite in Mitochondria. ResearchGate. [Link]
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Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]
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Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P–N Chemistry. Inorganic Chemistry. [Link]
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EXPERIMENT 5. CYCLIC VOLTAMMETRY. Michigan State University. [Link]
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Cyclic Voltammetry Experiment. Gamry Instruments. [Link]
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A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]
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Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. ResearchGate. [Link]
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. National Center for Biotechnology Information. [Link]
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Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. [Link]
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Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Analytical and Bioanalytical Chemistry. [Link]
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How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. [Link]
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research. [Link]
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UV-visible and fluorescence spectroscopy. Fiveable. [Link]
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9-phenylcarbazole-3-boronic acid. Mol-Instincts. [Link]
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Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab. [Link]
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9-Phenyl-9H-carbazol-3-ylboronic acid CAS 854952-58-2. GOUV.NE. [Link]
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Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. [Link]
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Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journal of Organic Chemistry. [Link]
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9-Phenyl-9H-carbazole-3-boronic Acid Pinacol Ester: A Key Intermediate for Advanced OLEDs. ChemBeaver. [Link]
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Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. [Link]
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The Ascendancy of Carbazole Derivatives: A Technical Guide to Their Core Role in Organic Electronics
Foreword: The Unseen Architects of Our Luminous World
In the vibrant realm of organic electronics, where flexible displays curve and solar cells mimic photosynthesis, a class of unassuming molecules has quietly risen to prominence: carbazole derivatives. These nitrogen-containing heterocyclic compounds are the unsung heroes behind the performance and stability of a myriad of devices, from the brilliant colors of Organic Light-Emitting Diodes (OLEDs) to the burgeoning efficiency of next-generation solar cells. This guide serves as a technical deep dive for researchers, scientists, and drug development professionals, illuminating the fundamental principles and practical applications that make carbazole derivatives indispensable. We will journey from the molecule's intrinsic electronic character to its sophisticated integration into complex device architectures, providing not just a roadmap but a causal understanding of why these molecules are at the forefront of organic electronics innovation.
The Carbazole Core: A Foundation of Favorable Properties
At the heart of this molecular family lies the 9H-carbazole, a tricyclic aromatic amine with a unique electronic structure.[1] Its rigid and planar nature, coupled with the electron-donating nitrogen atom, bestows upon it a set of highly desirable characteristics for electronic applications.
Inherent Advantages of the Carbazole Moiety:
-
Exceptional Hole-Transporting Capability: The nitrogen lone pair readily participates in the π-conjugated system, facilitating the movement of positive charge carriers (holes).[1][2] This makes carbazole a quintessential building block for hole-transporting layers (HTLs) in various devices.
-
High Thermal and Chemical Stability: The fused aromatic ring system provides significant stability, a critical requirement for long-lasting electronic devices.[1][3]
-
Tunable Electronic Properties: The carbazole scaffold offers multiple reactive sites (the N-9 position and various positions on the benzene rings), allowing for straightforward functionalization.[1][4] This "molecular engineering" enables precise tuning of energy levels (HOMO/LUMO), solubility, and charge carrier mobility.[5][6]
-
High Photoluminescence Quantum Yield: Many carbazole derivatives exhibit strong fluorescence, making them excellent candidates for emissive materials in OLEDs.[1]
These fundamental properties form the bedrock upon which the diverse applications of carbazole derivatives are built. The ability to systematically modify the core structure is the key that unlocks its versatility.
Architectural Diversity: Synthesizing Functional Carbazole Derivatives
The true power of carbazole lies in its synthetic accessibility. Various chemical reactions are employed to append different functional groups, leading to a vast library of materials with tailored properties.
Key Synthetic Strategies
Common synthetic routes to functionalized carbazoles include:
-
N-Arylation/Alkylation: The nitrogen atom is a primary site for modification, often via Buchwald-Hartwig or Ullmann coupling reactions to introduce aryl or alkyl groups. This primarily influences solubility and steric properties.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Stille couplings are extensively used to introduce aryl or vinyl groups at the 2, 7, 3, and 6 positions of the carbazole ring.[7][8] These modifications directly impact the electronic properties and conjugation length.
-
Diels-Alder Reactions: This powerful cycloaddition reaction can be used to create multi-phenylated carbazole derivatives with unique three-dimensional structures.[9]
-
Chemical and Electrochemical Polymerization: Carbazole monomers can be polymerized to form conducting polymers like poly(N-vinylcarbazole) (PVK) and its derivatives, which are crucial for large-area and flexible electronics.[10]
Experimental Protocol: Suzuki-Miyaura Coupling for a Bicarbazole Derivative
This protocol outlines a general procedure for the synthesis of a bicarbazole derivative, a common structural motif in high-performance OLED materials.
Objective: To synthesize 9-Phenyl-9H,9'H-[3,3']bicarbazolyl.[8]
Materials:
-
3-Bromo-9-phenyl-9H-carbazole
-
9-Phenyl-9H-carbazole-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (degassed)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 3-bromo-9-phenyl-9H-carbazole (1 eq.), 9-phenyl-9H-carbazole-3-boronic acid (1.2 eq.), potassium carbonate (3 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Solvent Addition: Add a 3:1 mixture of degassed toluene and water to the flask.
-
Reaction Execution: Heat the reaction mixture to 90°C and stir under an inert atmosphere (e.g., argon or nitrogen) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Carbazole Derivatives in Action: Device Applications
The true measure of a material's worth is its performance in a functional device. Carbazole derivatives have proven their mettle across the spectrum of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Carbazoles are ubiquitous in OLEDs, serving multiple roles within the device stack.[1] Their versatility allows them to be used as:
-
Host Materials: For phosphorescent and thermally activated delayed fluorescence (TADF) emitters, the high triplet energy of many carbazole derivatives is crucial for efficient energy transfer to the guest emitter.[1][2]
-
Emitting Materials: Carbazole derivatives themselves can be highly fluorescent, particularly in the blue region of the spectrum, addressing a critical challenge in OLED technology.[2][7]
-
Hole-Transporting and Electron-Blocking Layers: Their excellent hole mobility and deep HOMO levels make them ideal for facilitating hole injection and transport while blocking electron leakage.[8]
Table 1: Performance of Selected Carbazole-Based OLEDs
| Role of Carbazole Derivative | Device Configuration | Maximum External Quantum Efficiency (EQE) | Emission Color | Reference |
| Host for Phosphorescent Emitter | ITO/PEDOT:PSS/Host:Emitter/TPBI/LiF/Al | > 20% | Green | [11] |
| Blue Fluorescent Emitter | ITO/HTL/Emitter/ETL/LiF/Al | ~9.5% | Greenish-Blue | [12] |
| TADF Emitter | ITO/HTL/TADF Emitter/ETL/LiF/Al | > 22% | Green | [11] |
Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)
In the realm of photovoltaics, the hole-transporting properties of carbazoles are paramount.
-
In OSCs: Carbazole-based polymers and small molecules are used as the electron donor material in bulk heterojunction (BHJ) solar cells.[13][14] Their tunable energy levels allow for efficient charge separation at the donor-acceptor interface.
-
In PSCs: Carbazole derivatives have emerged as a leading class of hole-transporting materials (HTMs), offering a cost-effective and high-performance alternative to the commonly used spiro-OMeTAD.[15][16] Their chemical stability and hydrophobicity can also enhance the long-term stability of perovskite solar cells.[17][18] Recently, carbazole-based self-assembled monolayers (SAMs) have shown great promise in improving the interface between the perovskite and the electrode, reducing defects and enhancing device efficiency.[19][20]
Table 2: Photovoltaic Performance of Carbazole-Based Solar Cells
| Solar Cell Type | Carbazole Material | Power Conversion Efficiency (PCE) | Reference |
| Organic Solar Cell (OSC) | DTCz-3TBT | 3.90% | [13] |
| Perovskite Solar Cell (PSC) | V1205 (cross-linkable) | 16.9% | [21] |
| Perovskite Solar Cell (PSC) | Carbazole-based HTL | ~17% | [17] |
Organic Field-Effect Transistors (OFETs)
The ordered packing and good charge transport of carbazole derivatives make them suitable for the active layer in OFETs.[22] Indolo[3,2-b]carbazole derivatives, in particular, have shown high hole mobilities due to their extended π-conjugation and tendency to form crystalline thin films.[23] Polymeric carbazole derivatives are also being explored for flexible and air-stable OFETs.[24]
Advanced Architectures: Dendrimers and Polymers
Beyond simple small molecules, carbazole units are incorporated into more complex macromolecular structures to enhance their properties.
-
Carbazole Dendrimers: These highly branched, tree-like molecules offer excellent film-forming properties and can encapsulate functional cores, such as phosphorescent emitters.[25][26] Their defined structure and high purity are advantageous over polymers.[27]
-
Carbazole-Containing Polymers: Polymers like PCDTBT have demonstrated high performance in organic solar cells.[14][28] The polymeric nature allows for solution processing over large areas, which is crucial for low-cost manufacturing.[10]
Future Outlook: Challenges and Opportunities
The field of carbazole-based organic electronics is vibrant and continues to evolve. Key areas of future research include:
-
Development of Stable Blue Emitters: Achieving long-lasting, highly efficient deep-blue OLEDs remains a significant challenge, and novel carbazole structures are a promising avenue.[2]
-
Improving Power Conversion Efficiencies: In photovoltaics, the rational design of new carbazole-based donors and HTMs is crucial for pushing PCEs closer to the theoretical limits.[14][29]
-
Enhancing Charge Carrier Mobility: For OFETs and other high-frequency applications, designing carbazole derivatives with improved molecular ordering and higher charge carrier mobility is a key goal.
-
Sustainable and Scalable Synthesis: Developing more environmentally friendly and cost-effective synthetic routes for carbazole materials will be essential for their commercial viability.[30]
Conclusion: The Enduring Legacy and Bright Future of Carbazoles
Carbazole derivatives have firmly established themselves as a cornerstone of organic electronics. Their inherent electronic properties, combined with their remarkable synthetic versatility, have enabled significant advancements in OLEDs, solar cells, and transistors. As researchers continue to unravel the intricate structure-property relationships and devise innovative molecular designs, the role of carbazoles is set to expand even further. From the vibrant screens in our hands to the promise of clean energy from flexible solar cells, the influence of these remarkable molecules will continue to shape the future of technology.
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Twisted Carbazole Dendrons for Solution-Processable Green Emissive Phosphorescent Dendrimers. ACS Applied Materials & Interfaces. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbQWqywL0IjC2u_UgRNDCD-0_69J-bDlm-LP7de6FWJBHXDMes3UwQk5IuUXuVqlA89FuvvfVEYtU-JErg4zsG_ValOyDR5S3vjbzy58LFD2IRHVeJ6qN2-R9kMYS1YHWWPMcIg7AK8V-VO000Gg==]([Link]
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An In-depth Technical Guide to the Thermal Stability of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid, a key building block in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1] For researchers, scientists, and drug development professionals, understanding the thermal characteristics of this molecule is paramount for ensuring material integrity, predicting device lifetime, and optimizing manufacturing processes. This document outlines the core principles of thermal degradation for carbazole and boronic acid moieties, details essential analytical methodologies, and presents a self-validating system of protocols to generate reliable stability data.
Introduction: The Critical Role of Thermal Stability
6,9-Diphenyl-9H-carbazol-3-yl-boronic acid belongs to a class of high-performance organic molecules whose utility is intrinsically linked to their structural and thermal integrity. The carbazole core, functionalized with phenyl groups, provides a rigid, high-triplet-energy scaffold with excellent charge-transporting properties.[1][2] The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura coupling reactions, enabling the construction of complex conjugated systems.[1]
In applications like OLEDs, materials are subjected to significant thermal stress during fabrication (e.g., vacuum deposition) and operation. Thermal instability can lead to:
-
Morphological Changes: Degradation can alter the amorphous solid-state structure, impacting film quality and charge-carrier mobility.
-
Chemical Degradation: Breakdown of the molecule can create impurities that act as charge traps or luminescence quenchers, severely degrading device efficiency and operational lifetime.
-
Loss of Functionality: Degradation of the boronic acid moiety can prevent successful downstream synthetic reactions.
Therefore, a robust evaluation of the thermal stability of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid is not merely a quality control metric but a fundamental necessity for its successful application. This guide provides the scientific rationale and practical methodologies for this critical assessment.
Predicted Degradation Pathways and Chemical Rationale
The thermal stability of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid is governed by the inherent properties of its two key functional components: the carbazole framework and the arylboronic acid group.
Carbazole Core Stability
Carbazole derivatives are generally known for their high thermal stability, a property derived from their rigid, aromatic, and electron-rich structure.[3][4] High decomposition temperatures (often exceeding 400°C) and high glass transition temperatures (Tg) are characteristic of this class of compounds.[3][5] Thermal decomposition of the carbazole core itself typically requires very high energy input to induce homolytic cleavage of C-C or C-N bonds within the aromatic system.
Arylboronic Acid Moiety: The Primary Locus of Instability
The boronic acid group is the more chemically labile part of the molecule and presents several potential pathways for thermal degradation.
-
Dehydration to Boroxines: A primary and often reversible thermal process for boronic acids is intermolecular dehydration to form a cyclic anhydride known as a boroxine.[6] This is a condensation reaction involving three boronic acid molecules to eliminate three molecules of water. While this process may not represent irreversible degradation, the change in chemical structure and molecular weight can significantly impact material properties and reactivity. This equilibrium is sensitive to the presence of water.[6]
-
Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, and the boron group is replaced with a hydrogen atom.[7] This process results in the formation of 3,6-diphenyl-9H-carbazole, an impurity that can be difficult to remove and will not participate in desired coupling reactions. Protodeboronation can be accelerated by moisture, as well as acidic or basic conditions, and may be catalyzed by residual transition metals from synthesis.[7]
-
Oxidative Degradation: In the presence of an oxidant, the boronic acid group can be cleaved to yield a phenol.[8] While this is often a deliberate synthetic transformation, it can occur as an unwanted degradation pathway under certain storage or processing conditions, especially at elevated temperatures in the presence of air.
The interplay of these pathways dictates the overall thermal profile of the molecule. The experimental workflows described below are designed to probe each of these potential degradation routes.
Experimental Assessment of Thermal Stability
A multi-faceted approach is required to fully characterize the thermal stability profile. This involves a combination of thermal analysis techniques to determine bulk properties and chromatographic methods to assess chemical purity and identify degradation products.
Workflow for Thermal Stability Assessment
The logical flow for a comprehensive evaluation is outlined below. This workflow ensures that both physical transitions and chemical degradation are thoroughly investigated.
Caption: Workflow for comprehensive thermal stability analysis.
Thermogravimetric Analysis (TGA)
Causality: TGA is the foundational experiment for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This directly reveals the temperature at which the material begins to decompose or volatilize. For 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid, we would expect to see mass loss associated with either the loss of water (if a hydrate or during boroxine formation) or catastrophic decomposition. Carbazole derivatives typically exhibit high thermal decomposition temperatures.[3][5][9]
Protocol:
-
Instrument: Calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of the sample into a platinum or alumina crucible.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min. Running the experiment in both atmospheres can help distinguish between thermal and oxidative degradation.
-
Temperature Program: Equilibrate at 30°C for 5 minutes. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Data Analysis: Record the mass vs. temperature curve. The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs.
Data Interpretation: A sharp, single mass loss step above 400°C in a nitrogen atmosphere would indicate high thermal stability, characteristic of the carbazole core.[3] Earlier, more gradual mass loss might suggest the dehydration to form boroxines. A significantly lower Td in an air atmosphere compared to nitrogen would point towards oxidative instability.
| Parameter | Typical Value for Carbazole Derivatives | Significance for 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid |
| Td (5% mass loss) | > 400 °C[3] | Indicates the onset of significant decomposition. |
| Residual Mass | Varies | Can indicate the formation of non-volatile char. |
| Atmosphere Effect | Td (N₂) > Td (Air) | A large difference suggests susceptibility to oxidation. |
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[10] It is used to detect thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg).[10][11] For amorphous solids, which are common in OLED materials, the Tg is a critical parameter indicating the transition from a rigid, glassy state to a more rubbery state, which can impact film morphology. The melting point provides information on purity and the energy required to disrupt the crystal lattice.
Protocol:
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum pan. Use an empty, sealed pan as a reference.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
First Heat: Ramp from 25°C to a temperature just below the Td observed in TGA (e.g., 350°C) at 10°C/min. This removes any thermal history.
-
Cool: Cool the sample to 25°C at 10°C/min.
-
Second Heat: Ramp from 25°C to 350°C at 10°C/min. The Tg and Tm are determined from this second heating scan.
-
-
Data Analysis: Identify endothermic peaks (melting) and step changes in the baseline (glass transition) on the thermogram.[12]
Data Interpretation: A sharp melting peak suggests a crystalline material with high purity. A broad peak might indicate impurities or a range of crystalline forms. The presence of a Tg without a melting peak is characteristic of an amorphous solid. High Tg values are desirable for OLED materials to ensure morphological stability at operating temperatures.[4]
| Parameter | Typical Value for Carbazole Derivatives | Significance for 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid |
| Tg (Glass Transition) | 120-220 °C[3][5] | Critical for morphological stability in amorphous films. |
| Tm (Melting Point) | ~264 °C (for a related compound)[13] | Indicator of purity and lattice energy. |
| ΔH (Enthalpy of Fusion) | Varies | Energy required for melting. |
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
Causality: While TGA and DSC provide data on bulk physical changes, a stability-indicating HPLC method is essential to quantify the parent compound and detect the formation of chemical degradants over time. The method must be able to resolve the parent compound from potential impurities and degradation products like the protodeboronated species and the boroxine.
Protocol Development:
-
Instrument: HPLC system with a PDA or UV detector. An Arc HPLC system is suitable.[14]
-
Column Selection: A C18 column, such as an XSelect Premier HSS T3, is a good starting point due to its versatility for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 5% to 95% organic solvent.[14]
-
Detection: Monitor at a wavelength where the carbazole chromophore has strong absorbance (e.g., ~290-340 nm).
-
Method Validation: The method must be validated for specificity by stressing the sample (e.g., heat, acid, base, oxidation) to generate degradation products and ensuring they are resolved from the main peak.
Isothermal Stress Study Protocol:
-
Store accurately weighed samples of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid in sealed vials under controlled atmospheres (e.g., inert, air).
-
Place vials in ovens at multiple temperatures below the Td (e.g., 80°C, 105°C, 125°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a vial from each temperature.
-
Dissolve the sample in a suitable diluent (e.g., acetonitrile) and analyze by the validated HPLC method.
-
Quantify the peak area of the parent compound and any new peaks that appear.
Degradant Identification by LC-MS
Causality: To understand the degradation mechanism, any new peaks observed in the HPLC analysis must be identified. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, allowing for the determination of the molecular weight of the eluting compounds.
Caption: LC-MS workflow for degradant identification.
Protocol:
-
Utilize an LC method similar to the HPLC protocol.
-
Interface the LC output with a mass spectrometer (e.g., Q-TOF or Orbitrap for high mass accuracy).
-
Acquire mass spectra for the parent peak and all degradation product peaks.
-
Data Analysis:
-
Compare the measured mass of the parent peak with the theoretical mass of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid.
-
Propose structures for the degradants based on their measured molecular weights. For example:
-
Protodeboronation Product: The mass will correspond to 3,6-diphenyl-9H-carbazole.
-
Boroxine: The mass will be significantly higher, corresponding to the trimer minus three water molecules.
-
Oxidation Product: The mass will correspond to the analogous phenol.
-
-
Conclusion and Best Practices
A thorough investigation of the thermal stability of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid requires a synergistic combination of analytical techniques. TGA and DSC provide critical data on the temperatures of decomposition and phase transitions, defining the upper limits for processing and use. A well-validated, stability-indicating HPLC method is indispensable for quantifying the rate of chemical degradation under isothermal stress conditions, providing the kinetic data needed to predict shelf-life and stability under real-world conditions. Finally, LC-MS provides the mechanistic insight necessary to understand how the molecule degrades, enabling rational strategies for stabilization, such as controlling atmospheric moisture to suppress boroxine formation and protodeboronation. By following the integrated workflow presented in this guide, researchers and developers can generate a comprehensive and reliable thermal stability profile, ensuring the robust performance and quality of this vital chemical intermediate.
References
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González-García, J. et al. (2019). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 67(4), 1775–1780. Available at: [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. Available at: [Link]
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Marinaro, W. A. et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. Available at: [Link]
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Plamthottam, S. S. et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65. Available at: [Link]
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Organic Chemistry Portal. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and properties of tert-butylphenyl carbazole derivatives with high thermal stabilities and high fluorescent quantum yields. Available at: [Link]
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Palo, D. R. et al. (2001). Light-emitting carbazole derivatives: potential electroluminescent materials. Journal of the American Chemical Society, 123(38), 9404-11. Available at: [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, measurements, and theoretical analysis of carbazole derivatives with high-triplet-energy. Available at: [Link]
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Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
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ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
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Duval, F.L. et al. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Available at: [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
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ResearchGate. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Available at: [Link]
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CSIR-NEIST, Jorhat. (n.d.). Publications. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. Available at: [Link]
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Crimson Publishers. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Available at: [Link]
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PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Boronic acid building blocks: tools for sensing and separation. Available at: [Link]
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Home Sunshine Pharma. (n.d.). 9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2. Available at: [Link]
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An In-depth Technical Guide to (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid: Synthesis, Characterization, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Carbazole-Based Boronic Acids
The carbazole scaffold is a privileged heterocyclic motif in both medicinal chemistry and materials science.[1] Its rigid, planar structure, coupled with its electron-rich nature and high thermal stability, makes it an exceptional building block for a variety of functional molecules.[2] When functionalized with a boronic acid group, the resulting carbazole boronic acid becomes a versatile intermediate, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This allows for the facile construction of complex molecular architectures with applications ranging from pharmaceuticals to organic electronics.[5][6]
This guide focuses on a specific, highly functionalized derivative: (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid . The introduction of phenyl groups at the 6- and 9-positions of the carbazole core significantly influences the molecule's electronic properties, solubility, and thermal stability. These modifications are particularly relevant in the field of organic light-emitting diodes (OLEDs), where carbazole derivatives are extensively used as hole-transporting materials (HTMs) and hosts for phosphorescent emitters.[7][8] This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on the underlying scientific principles and experimental considerations.
Molecular Structure and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid | |
| CAS Number | 1133058-06-6 | [8] |
| Molecular Formula | C₂₄H₁₈BNO₂ | |
| Molecular Weight | 363.22 g/mol | |
| Appearance | Expected to be a white to off-white solid | [9] |
The structure of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid combines the hole-transporting capabilities of the carbazole core with the synthetic versatility of the boronic acid group. The phenyl substituents enhance the material's amorphous properties, which is crucial for forming stable thin films in electronic devices.
Synthesis of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid: A Plausible Synthetic Route
Step 1: Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole
The precursor, 3-bromo-6,9-diphenyl-9H-carbazole, can be synthesized via a double Suzuki-Miyaura or Buchwald-Hartwig amination/arylation sequence starting from a dibrominated carbazole core. A general representation of such a reaction is the palladium-catalyzed N-arylation of a brominated carbazole.[12]
Step 2: Borylation of 3-Bromo-6,9-diphenyl-9H-carbazole
The final step involves the conversion of the bromo-derivative to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate.[4]
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-6,9-diphenyl-9H-carbazole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C and slowly add n-butyllithium (1.1 eq). Stir the mixture at this temperature for 1-2 hours.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 1 M HCl.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid.
Caption: Proposed synthetic workflow for (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid.
Characterization
The structure of the final product would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the carbazole core and the two phenyl rings. The protons on the phenyl rings will likely appear as multiplets in the range of 7.2-7.8 ppm. The protons on the carbazole core will have distinct chemical shifts depending on their position relative to the nitrogen and the phenyl and boronic acid substituents. The B(OH)₂ protons will likely appear as a broad singlet.[10][11]
-
¹³C NMR: The carbon NMR spectrum will show a number of signals in the aromatic region (typically 110-150 ppm) corresponding to the carbazole and phenyl carbons. The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[13]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would be at m/z 364.15.
Applications in Organic Electronics
The primary application of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid is as a building block for the synthesis of materials for organic electronic devices, particularly OLEDs.[7][14]
Hole Transport Materials (HTMs)
Carbazole derivatives are well-known for their excellent hole-transporting properties.[2][15] The high highest occupied molecular orbital (HOMO) energy level of the carbazole unit facilitates efficient hole injection from the anode. The introduction of phenyl groups at the 6- and 9-positions can further tune the electronic properties and enhance the morphological stability of the material in thin films.[16] (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid can be used in Suzuki-Miyaura coupling reactions to synthesize larger, more complex HTMs with improved performance and stability.[17]
Caption: A typical multilayer OLED device structure highlighting the role of the Hole Transport Layer.
Host Materials for Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, a host material is doped with a phosphorescent guest emitter. The host material must have a high triplet energy level to prevent energy back-transfer from the guest, as well as good charge-transporting properties. Carbazole derivatives, with their wide bandgaps, are often excellent candidates for host materials.[7] The diphenyl-substituted carbazole core of the title compound is expected to provide a high triplet energy, making its derivatives suitable hosts for green and blue phosphorescent emitters.[1]
Performance of Related Carbazole-Based Materials in OLEDs
| Host Material | Dopant | Max. EQE (%) | C.E. (cd/A) | P.E. (lm/W) | Reference |
| m-CF-PhCz | Ir(ppy)₂(acac) | 20.3 | 74.6 | - | [18] |
| PyOxd-mCz | FIrpic | 20.8 | 39.7 | - | [5] |
Conclusion and Future Outlook
(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid is a strategically important building block for the development of advanced organic materials. Its synthesis, although not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The unique combination of a diphenyl-substituted carbazole core and a reactive boronic acid moiety makes it a versatile precursor for a new generation of high-performance hole transport and host materials for OLEDs. Further research into the synthesis and application of this compound and its derivatives is expected to contribute significantly to the advancement of organic electronics and potentially other fields such as medicinal chemistry.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 9-Phenylcarbazole-3-boronic Acid (contains varying amounts… [cymitquimica.com]
- 10. rsc.org [rsc.org]
- 11. The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 15. H64059.03 [thermofisher.com]
- 16. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Carbazole Moieties
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] Its power lies in its functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[1] This guide focuses on a specialized, yet increasingly critical, application of this reaction: the coupling of 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid .
Carbazole derivatives are the unsung heroes in the world of organic electronics and medicinal chemistry. Their rigid, planar structure, coupled with excellent charge transport properties and thermal stability, makes them foundational building blocks for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and advanced semiconductor materials.[2][3] The strategic placement of phenyl groups at the 6 and 9 positions of the carbazole core, as in our topic compound, further enhances these properties by fine-tuning the electronic energy levels and morphological stability.[2] In drug discovery, the carbazole scaffold is a privileged structure, appearing in a range of biologically active compounds.
This document provides a detailed, experience-driven guide to successfully employing this compound in Suzuki-Miyaura coupling reactions. We will move beyond a simple recitation of steps to explain the why behind the how, ensuring a robust and reproducible protocol.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is paramount to troubleshooting and optimizing any synthetic protocol. The Suzuki-Miyaura coupling is a palladium-catalyzed process that comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic moiety from the activated boronic acid (in our case, the 6,9-diphenyl-9H-carbazol-3-yl group) is transferred to the palladium center, displacing the halide. The base is crucial here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer.[1]
-
Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is designed for the coupling of this compound with a generic aryl bromide. Given the sterically hindered and electron-rich nature of the carbazole boronic acid, specific choices of catalyst, ligand, and base are critical for success.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications | Rationale for Choice |
| Aryl Bromide (Ar-Br) | 1.0 equivalent | The limiting reagent in this protocol. |
| This compound | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation of the boronic acid.[1] |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ is a common Pd(0) source. XPhos Pd G3 is a pre-catalyst that is highly effective for challenging couplings due to the bulky, electron-rich XPhos ligand, which promotes oxidative addition and reductive elimination.[4][5] |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich biaryl monophosphine ligand that stabilizes the active Pd(0) species and accelerates the key steps of the catalytic cycle, especially with sterically demanding substrates.[4][5] |
| Base | K₃PO₄ (Potassium phosphate) (3.0 equivalents) | A moderately strong base that is effective in activating the boronic acid without causing significant decomposition of sensitive functional groups. It is often superior to carbonates for sterically hindered couplings.[6] |
| Solvent | Toluene/Water (e.g., 5:1 v/v) or 1,4-Dioxane/Water (e.g., 5:1 v/v) | A biphasic solvent system is often beneficial. Toluene or dioxane can solubilize the organic reagents, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[7] |
| Reaction Vessel | Schlenk flask or microwave vial | To ensure an inert atmosphere can be maintained throughout the reaction. |
| Inert Gas | Argon or Nitrogen | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand, which can lead to catalyst deactivation and side reactions like boronic acid homocoupling.[1] |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%). If using a pre-catalyst like XPhos Pd G3, add it directly at this stage (0.02 mmol, 2 mol%).
-
Solvent Addition: Degas the chosen solvent system (e.g., 10 mL of a 5:1 mixture of Toluene and Water) by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. The reaction mixture will typically turn dark brown or black, which is normal.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed. This can take anywhere from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor solubility of reagents. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. 2. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel. 3. Try a different solvent system (e.g., DMF, THF/water) or increase the reaction temperature.[7] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic impurities. 2. Prolonged reaction time at high temperature. 3. The boronic acid is inherently unstable under the reaction conditions. | 1. Use anhydrous solvents and ensure the base is dry. 2. Use a more active catalyst system to shorten the reaction time.[4][5] 3. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the coupling.[8] |
| Homocoupling of Boronic Acid | Presence of oxygen, which can lead to oxidative homocoupling. | Rigorously exclude oxygen from the reaction system through proper inert gas techniques.[1] |
| Formation of Byproducts | 1. Side reactions due to high temperature. 2. Reaction with functional groups on the substrates. | 1. Attempt the reaction at a lower temperature with a more active catalyst. 2. Ensure that any sensitive functional groups are appropriately protected. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of advanced materials and complex organic molecules. Success with this sterically demanding and electron-rich substrate hinges on the careful selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and the rigorous exclusion of oxygen. By understanding the underlying mechanism and anticipating potential challenges such as protodeboronation, researchers can effectively troubleshoot and optimize this transformation. The protocols and insights provided herein serve as a robust starting point for the successful application of this versatile building block in your research and development endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Topic: The Strategic Application of Diphenylcarbazole Boronic Acid Derivatives in High-Performance OLEDs
An Application Note and Protocol Guide from the Senior Application Scientist
Audience: Researchers, materials scientists, and professionals in organic electronics and display technology.
Introduction: Beyond the Standard Host—The Rise of Boron-Functionalized Carbazole Architectures
The relentless pursuit of higher efficiency, longer operational lifetimes, and superior color purity in Organic Light-Emitting Diodes (OLEDs) has driven the exploration of novel molecular architectures. Within the vast landscape of organic semiconductors, carbazole-based materials have long been recognized as a cornerstone, particularly as host materials for phosphorescent emitters, owing to their high triplet energy and excellent hole-transporting capabilities. However, the simple carbazole scaffold is often insufficient to meet the multifaceted demands of next-generation devices.
This guide delves into the strategic incorporation of boronic acid functionalities onto a diphenylcarbazole framework. The introduction of a boron-containing group, such as a boronic acid or its esters, is not a trivial modification. It serves as a powerful synthetic handle for creating complex, multifunctional molecules through Suzuki cross-coupling reactions. More importantly, the electron-deficient nature of boron can be leveraged to fine-tune the electronic properties of the host material itself, enabling the creation of bipolar hosts that facilitate balanced charge injection and transport—a critical factor for achieving high device efficiency and stability.
This document provides a comprehensive overview of the application of diphenylcarbazole boronic acid derivatives in OLEDs, detailing their synthesis, device integration, and the underlying scientific principles that govern their performance. We will explore not just the "how" but the "why," offering field-proven insights to guide your research and development efforts.
Part 1: Core Concepts & Mechanistic Insights
The Carbazole Core: A Foundation for High Triplet Energy
The carbazole moiety is characterized by a wide energy gap and a high triplet energy (T1 > 2.7 eV), which is essential for hosting high-energy phosphorescent emitters, particularly for blue phosphorescent OLEDs (PhOLEDs). This high T1 energy prevents the back-transfer of energy from the phosphorescent guest to the host material, ensuring that the emissive triplet excitons are efficiently confined and radiatively decay, leading to light emission.
The Role of the Boronic Acid Functionality
The true innovation lies in the functionalization with boronic acid. This group serves two primary purposes:
-
A Synthetic Gateway: The boronic acid group is a key reactant in palladium-catalyzed Suzuki cross-coupling reactions. This allows for the straightforward covalent linkage of the carbazole (a predominantly hole-transporting unit) to an electron-transporting moiety (such as pyridine, triazine, or phosphine oxide derivatives). The result is a single, bipolar molecule capable of transporting both holes and electrons effectively.
-
Electronic Tuning: The boron atom is electron-deficient, and its incorporation can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This allows for precise tuning of the material's electronic properties to match the energy levels of adjacent layers in the OLED stack, thereby reducing charge injection barriers.
Workflow for Developing Bipolar Host Materials
The development process for these advanced materials can be visualized as a logical workflow, from conceptual design to device validation.
Caption: Workflow for Bipolar Host Material Development.
Part 2: Experimental Protocols
Protocol: Synthesis of a Diphenylcarbazole Boronic Acid Precursor
This protocol describes the synthesis of (4-(9H-carbazol-9-yl)phenyl)boronic acid, a common intermediate.
Materials:
-
9-Phenyl-9H-carbazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution (2.5 M in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: Add 9-phenyl-9H-carbazole (1 equivalent) to a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon). Dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically change color. Stir the mixture at this temperature for 2 hours.
-
Causality Note: The n-BuLi is a strong base that deprotonates the most acidic proton on the phenyl ring, typically at the para-position, creating a lithiated intermediate. The low temperature is crucial to prevent side reactions.
-
-
Borylation: Add triisopropyl borate (1.5 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the reaction mixture and allow it to warm to room temperature overnight.
-
Causality Note: The nucleophilic lithiated intermediate attacks the electrophilic boron atom of the borate ester.
-
-
Hydrolysis: Quench the reaction by slowly adding 1 M HCl at 0 °C (ice bath). Stir for 1 hour. This hydrolyzes the borate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 times). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is often a solid. Purify it by washing/trituration with hexane or by recrystallization to yield the final (4-(9H-carbazol-9-yl)phenyl)boronic acid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Fabrication of a Phosphorescent OLED
This protocol outlines the fabrication of a simple PhOLED using a diphenylcarbazole-based host material via thermal evaporation.
Device Stack: ITO / TAPC (40 nm) / Host:Guest EML (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Indium Tin Oxide (Anode)
-
TAPC: Hole-Transporting Layer (HTL)
-
EML: Emissive Layer (e.g., 90% Bipolar Carbazole Host : 10% Ir(ppy)₃ Guest)
-
TPBi: Electron-Transporting Layer (ETL)
-
LiF: Electron-Injection Layer (EIL)
-
Al: Aluminum (Cathode)
Procedure:
-
Substrate Preparation: Clean pre-patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to increase the work function of the ITO for efficient hole injection.
-
Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
Deposit the TAPC layer at a rate of ~1-2 Å/s.
-
Co-evaporate the host material (e.g., a bipolar host synthesized from the boronic acid precursor) and the phosphorescent guest (e.g., Ir(ppy)₃) from two separate sources. The doping concentration (e.g., 10%) is controlled by adjusting the relative deposition rates. Maintain a total deposition rate of ~1-2 Å/s for the EML.
-
Deposit the TPBi layer at a rate of ~1-2 Å/s.
-
Causality Note: Precise control of layer thickness and doping concentration is critical. The host material must fully encapsulate the guest to prevent concentration quenching and ensure efficient energy transfer.
-
-
Cathode Deposition: Without breaking vacuum, deposit the LiF layer at a slow rate (~0.1-0.2 Å/s), followed by the aluminum cathode at a higher rate (~5-10 Å/s).
-
Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Characterization: Test the device's current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.
Part 3: Data & Performance Analysis
The use of bipolar host materials derived from diphenylcarbazole boronic acid precursors has led to significant improvements in device performance. Below is a representative comparison of device characteristics.
| Host Material Type | Peak EQE (%) | Roll-off at 1000 cd/m² | Driving Voltage (V) at 1000 cd/m² | Emitting Color (CIE x,y) |
| Unipolar Hole-Transport Host | ~15% | High (~30%) | ~5.5 V | Green (0.32, 0.61) |
| Bipolar Carbazole-Boron Host | ~25% | Low (~10%) | ~4.0 V | Green (0.32, 0.61) |
Data is representative and compiled for illustrative purposes based on trends reported in the literature.
Analysis:
-
Higher EQE: The bipolar nature of the host ensures a more balanced flux of holes and electrons into the emissive layer. This leads to a wider recombination zone and a higher probability of exciton formation on the guest molecules, directly boosting the EQE.
-
Reduced Efficiency Roll-off: The improved charge balance prevents the accumulation of excess charge carriers within the EML, which can lead to triplet-polaron annihilation—a major cause of efficiency roll-off at high brightness.
-
Lower Driving Voltage: Balanced charge transport reduces charge accumulation at interfaces, leading to a lower driving voltage, which in turn improves the power efficiency and reduces heat generation, contributing to a longer device lifetime.
OLED Energy Level Diagram
A well-designed bipolar host has HOMO and LUMO levels that facilitate charge injection from the adjacent transport layers.
Caption: Energy level diagram of a typical OLED stack.
Conclusion and Future Outlook
Diphenylcarbazole boronic acid and its derivatives are not merely another class of materials; they represent a versatile synthetic platform for creating highly tailored, multifunctional compounds for advanced OLEDs. The ability to systematically construct bipolar host materials through robust chemical reactions like Suzuki coupling has been instrumental in pushing the efficiency and stability of PhOLEDs to new heights. Future research will likely focus on developing even more sophisticated molecular designs that incorporate these principles to tackle the remaining challenges in the field, such as stable, efficient deep-blue emitters and the continued suppression of degradation pathways to extend operational lifetimes further.
References
-
Title: Recent Progress in Bipolar Host Materials for High-Performance Blue Phosphorescent Organic Light-Emitting Diodes. Source: Journal of Materials Chemistry C, 2018. URL: [Link]
-
Title: Bipolar Host Materials for High Efficiency Phosphorescent Organic Light-Emitting Diodes. Source: Chemical Society Reviews, 2013. URL: [Link]
-
Title: Carbazole-Based Host Materials for Organic Light-Emitting Diodes. Source: Chemical Communications, 2012. URL: [Link]
-
Title: High-Efficiency Blue Phosphorescent Organic Light-Emitting Diodes Employing a Bipolar Host with a Sterically Hindered Carbazole-Triazine Structure. Source: ACS Applied Materials & Interfaces, 2017. URL: [Link]
-
Title: Highly Efficient Green and Blue Phosphorescent Organic Light-Emitting Diodes with a Bipolar Host Material. Source: Advanced Functional Materials, 2009. URL: [Link]
Synthesis of hole-transporting materials using carbazole boronic acid
An Application Guide for the Synthesis of Hole-Transporting Materials Using Carbazole Boronic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
Carbazole-based derivatives are a cornerstone in the development of high-performance organic electronics, particularly as hole-transporting materials (HTMs) in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2] Their popularity stems from an electron-rich nature, excellent thermal and chemical stability, and the versatility to be chemically modified to fine-tune their optoelectronic properties.[3][4] This application note provides a detailed protocol for the synthesis of carbazole-based HTMs, focusing on the use of carbazole boronic acid and its derivatives as key building blocks in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental workflow, and outline the necessary characterization techniques to validate the final product.
Introduction: The Significance of Carbazole-Based HTMs
The efficiency and stability of optoelectronic devices are critically dependent on the properties of the charge transport layers.[3] The hole-transporting layer (HTL) plays the vital role of efficiently extracting and transporting holes from the active layer (e.g., perovskite) to the anode while blocking electron transfer.[3] While the benchmark HTM, spiro-OMeTAD, has demonstrated high performance, its complex multi-step synthesis and high cost are significant hurdles for large-scale commercialization.[1][5]
Carbazole derivatives have emerged as highly promising alternatives due to their:
-
High Hole Mobility: The planar and rigid structure of the carbazole moiety facilitates efficient charge delocalization and transport.[6][7]
-
Tunable Energetics: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely adjusted through functionalization at various positions on the carbazole core, ensuring proper energy level alignment with the perovskite layer for efficient hole injection.[8][9]
-
Facile Synthesis: Carbazole is an accessible starting material, and functionalization, including the introduction of boronic acid groups, allows for straightforward construction of complex molecules via robust coupling reactions.[10][11]
Carbazole boronic acids and their pinacol ester derivatives are indispensable building blocks, enabling the construction of conjugated small molecules and polymers through the highly efficient Suzuki cross-coupling reaction.[6][12]
Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[13][14] This reaction is central to the synthesis of biaryl compounds, which form the backbone of many conjugated HTMs.
Mechanism Overview: The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) complex.[15]
-
Transmetalation: The organic group from the activated boronic acid (Ar'-B(OH)₃⁻) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst which re-enters the cycle.[15]
The choice of palladium source, ligand, base, and solvent is critical for reaction efficiency and is dependent on the specific substrates used. Common palladium catalysts include palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), often paired with phosphine ligands like tri(o-tolyl)phosphine (P(o-tolyl)₃) that stabilize the catalytic species.[16][17]
Experimental Protocol: Synthesis of a Carbazole-Based HTM
This section details a representative protocol for synthesizing a carbazole-based HTM. The target molecule is constructed by coupling a carbazole boronic acid pinacol ester with a bromo-functionalized fluorene derivative, a common structural motif in efficient HTMs.
Overall Workflow
The synthesis follows a logical progression from reaction setup to final product validation.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Purpose |
| 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic Acid Bis(pinacol) Ester | 958261-51-3 | 727.98 | Carbazole Core Building Block[6] |
| N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | 1644059-09-5 | 364.29 | Aryl Halide Coupling Partner[18][19] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst Precursor[16] |
| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | 6163-58-2 | 304.37 | Ligand for Catalyst[16] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base for Boronic Acid Activation[16] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous Solvent |
| Toluene | 108-88-3 | 92.14 | Anhydrous Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction/Chromatography Solvent |
| Petroleum Ether / Hexane | N/A | N/A | Chromatography Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary Phase for Chromatography |
Note: All reagents should be of high purity. Solvents for the reaction must be anhydrous to prevent quenching of reagents and deactivation of the catalyst.
Step-by-Step Synthesis Protocol
This procedure is adapted from generalized Suzuki coupling methodologies for HTM synthesis.[16][20]
-
Catalyst Preparation & Reaction Setup:
-
To a flame-dried 100 mL Schlenk flask under a nitrogen or argon atmosphere, add Palladium(II) Acetate (0.015 mmol, 3.4 mg) and Tri(o-tolyl)phosphine (0.030 mmol, 9.1 mg).
-
Rationale: The phosphine ligand coordinates to the palladium, forming the active catalytic species in situ. An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[15]
-
Add 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic Acid Bis(pinacol) Ester (0.50 mmol, 364 mg) and N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine (1.10 mmol, 401 mg, ~2.2 equivalents).
-
Rationale: A slight excess of the bromo-compound ensures complete consumption of the more complex diboronic ester starting material.
-
Add finely ground Potassium Carbonate (3.0 mmol, 415 mg).
-
Rationale: The base is essential for the transmetalation step of the catalytic cycle.[13]
-
Add 20 mL of anhydrous DMF (or a mixture of Toluene/DMF).
-
-
Reaction Execution:
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes.
-
Rationale: This removes dissolved oxygen, which can damage the catalyst and lead to unwanted side reactions.
-
Heat the reaction mixture to 100-125 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the carbazole boronic ester starting material is fully consumed.
-
-
Work-up and Extraction:
-
After the reaction mixture has cooled to room temperature, pour it into 100 mL of deionized water.
-
Extract the aqueous mixture three times with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid is purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in petroleum ether or hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of solvents, typically starting with pure petroleum ether/hexane and gradually increasing the polarity by adding dichloromethane (e.g., from 100:0 to 70:30 petroleum ether:DCM).
-
Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity.
-
Collect the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final HTM as a solid.
-
Characterization and Validation
Verifying the identity and purity of the synthesized HTM is a critical final step.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | The spectra should show characteristic peaks for the aromatic protons and carbons of the carbazole and fluorene units. The disappearance of the boronic ester peaks and the aryl-bromide signals, along with the appearance of new signals in the aromatic region, confirms the C-C bond formation.[21] |
| Mass Spectrometry (e.g., MALDI-TOF) | Molecular Weight Confirmation | A peak corresponding to the exact mass of the target HTM molecule should be observed, confirming its successful synthesis.[4] |
| Thermogravimetric Analysis (TGA) | Thermal Stability Assessment | TGA measures weight loss as a function of temperature. A high decomposition temperature (Td, often >350 °C) is indicative of a thermally stable material suitable for device fabrication processes.[9][21] |
| UV-Vis Spectroscopy | Optical Properties | The absorption spectrum reveals the electronic transitions within the molecule and helps determine the optical bandgap, a key parameter for device performance.[16] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of advanced carbazole-based hole-transporting materials. By using carbazole boronic acid derivatives as key intermediates, researchers can construct complex molecular architectures with tailored electronic and physical properties. The protocol outlined in this application note provides a robust framework for synthesizing these materials in a laboratory setting. Careful execution of the reaction under inert conditions, followed by rigorous purification and thorough characterization, is paramount to obtaining high-purity HTMs that can unlock higher efficiencies and greater stability in next-generation optoelectronic devices.
References
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- Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). Journal of Electronic Materials.
- The Role of Carbazole Boronic Esters in Organic Semiconductor Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. (2023). Frontiers in Chemistry.
- Simply designed carbazole-based hole transporting materials for efficient perovskite solar cells. (2020). Journal of Materials Chemistry A.
- Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Applied Materials & Interfaces.
- Advancing Organic Electronics: The Role of (9-Phenyl-9H-carbazol-4-yl)boronic Acid in OLED Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. (2021). RSC Advances.
- The Science Behind High-Performance OLEDs: The Role of Carbazole Boronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. (2020). ACS Applied Materials & Interfaces.
- CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. (2021). Google Patents.
- Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. (2020). Chemical Communications.
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. (2019). Nature Communications.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (2002). Journal of the American Chemical Society.
- Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. (n.d.). Chemistry of Materials.
- Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (2019). ACS Omega.
- a) Molecular structures of the carbazole and carbazole‐based HTMs, X18,... (n.d.). ResearchGate.
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2018). Catalysts.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
- N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. (n.d.). Venkatasai Life Sciences.
- Synthesis and Characterization of Carbazole Core-based Small Molecular-Hole-transporting Materials for Red Phosphorescent OLEDs. (2016). Bulletin of the Korean Chemical Society.
- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2022). Materials.
- Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. (2022). Journal of Materials Chemistry C.
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). Chemistry – A European Journal.
- General scheme for the synthesis of the twin carbazole-based HTMs V885, V911, V931, V928, V908, and V946. (n.d.). ResearchGate.
- A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. (2022). New Journal of Chemistry.
- N-(4-Bromophenyl)-9, 9-dimethyl-9H-fluoren-2-amine, min 95%, 1 gram. (n.d.). Strem Chemicals.
- N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. (n.d.). CymitQuimica.
- Small carbazole-based molecules as hole transporting materials for perovskite solar cells. (2020). Journal of Solid State Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 9H-Fluorene, 9-bromo-9-phenyl. (n.d.). Organic Syntheses.
- Suzuki cross-coupling reaction. (2020, February 13). YouTube.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society.
- Synthesis and Characterization of Compounds Based on Carbazole and Sulfone Groups. (2022). Molecules.
- Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (2023). Molecules.
- Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... (n.d.). ResearchGate.
- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. (2022). Journal of Medicinal Chemistry.
- Synthesis of Functionalized Benzoboroxoles for the Construction of Boronolectins. (2011). Synthesis.
- Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. (2022). Molecules.
- Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. (2024). Egyptian Journal of Chemistry.
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Application Notes and Protocols for 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid in Organic Photovoltaics
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Role of Carbazole Derivatives in Advancing Organic Photovoltaics
Carbazole-based molecules are a cornerstone in the development of high-performance organic electronic devices, including organic photovoltaics (OPVs).[1] Their inherent electron-rich nature, excellent hole-transporting properties, high thermal stability, and amenability to chemical modification make them ideal candidates for hole-transporting layers (HTLs) in OPV device stacks.[2] A well-designed HTL is critical for efficient device operation; it facilitates the extraction of holes from the photoactive layer to the anode while simultaneously blocking electrons, thereby preventing charge recombination and enhancing the overall power conversion efficiency (PCE) of the solar cell.[3][4]
6,9-Diphenyl-9H-carbazol-3-yl-boronic acid is a versatile building block for the synthesis of advanced HTL materials.[1] Its carbazole core provides the necessary electronic and thermal stability, while the reactive boronic acid group allows for its incorporation into larger π-conjugated systems through robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction.[1] This enables the precise engineering of molecular structures with tailored energy levels, solubility, and film-forming properties to optimize performance in OPV devices.
These application notes provide a comprehensive guide for researchers and scientists on the utilization of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid in OPVs. We will detail two primary application pathways:
-
As a monomer for the synthesis of a polymeric HTL (P-HTL) via Suzuki polymerization.
-
As a precursor for the synthesis of a small molecule HTL (SM-HTL) .
Following the synthesis, we will provide detailed protocols for the fabrication and characterization of OPV devices incorporating these custom-synthesized HTLs.
Physicochemical Properties and Energy Level Considerations
The performance of an HTL is intrinsically linked to its electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Proper energy level alignment between the HTL, the donor material in the active layer, and the anode (typically Indium Tin Oxide, ITO) is crucial for efficient hole extraction and transport.
Application Pathway 1: Synthesis of a Polymeric Hole-Transporting Layer (P-HTL)
The boronic acid functionality of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid makes it an excellent monomer for Suzuki-Miyaura polymerization to create a conjugated polymer HTL. This approach allows for the creation of high-molecular-weight materials with excellent film-forming properties and high charge carrier mobility.
Protocol 1: Synthesis of a Carbazole-based P-HTL via Suzuki Polymerization
This protocol describes a general procedure for the copolymerization of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid with a dibrominated comonomer. The choice of comonomer can be used to further tune the electronic and physical properties of the resulting polymer.
Materials:
-
6,9-Diphenyl-9H-carbazol-3-yl-boronic acid
-
Dibrominated comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)[8]
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Toluene, THF, or a mixture)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid and the dibrominated comonomer in the chosen organic solvent.
-
Aqueous Base Solution: Prepare a 2 M aqueous solution of the base.
-
Degassing: Degas both the monomer solution and the aqueous base solution by bubbling with N₂ or Ar for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: To the monomer solution, add the palladium catalyst (typically 1-2 mol% relative to the monomers) and the phase-transfer catalyst (if used).
-
Reaction Initiation: Add the degassed aqueous base solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a vigorously stirred solution of methanol or acetone to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform to collect the polymer).
-
-
Drying: Dry the purified polymer under vacuum at 40-60 °C overnight.
Visualization of P-HTL Synthesis
Caption: Workflow for P-HTL synthesis via Suzuki polymerization.
Application Pathway 2: Synthesis of a Small Molecule Hole-Transporting Layer (SM-HTL)
For some applications, small molecule HTLs are preferred due to their well-defined molecular weight and potentially higher purity. The boronic acid can be used as a handle to couple the carbazole core with other aromatic systems to create a larger, conjugated small molecule.
Protocol 2: Synthesis of a Carbazole-based SM-HTL
This protocol outlines the synthesis of a simple A-D-A (Acceptor-Donor-Acceptor) type small molecule where the carbazole is the donor core.
Materials:
-
6,9-Diphenyl-9H-carbazol-3-yl-boronic acid
-
Brominated aromatic acceptor (e.g., 4-bromobenzonitrile)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid (1 equivalent), the brominated aromatic acceptor (2.2 equivalents), the palladium catalyst (2-5 mol%), and the base (3-4 equivalents).
-
Solvent Addition: Add the solvent mixture (e.g., Toluene:Ethanol:Water in a 3:1:1 ratio).
-
Degassing: Degas the mixture by bubbling with N₂ or Ar for 30 minutes.
-
Reaction: Heat the mixture to reflux (around 90 °C) for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up:
-
After cooling, add water and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the final product by NMR and mass spectrometry.
OPV Device Fabrication and Characterization
Once the P-HTL or SM-HTL has been synthesized and purified, it can be incorporated into an OPV device. A standard device architecture is presented here, but this can be adapted based on the specific active layer materials used.
Protocol 3: Fabrication of a Conventional Bulk-Heterojunction OPV
Device Architecture: ITO / HTL / Active Layer (Donor:Acceptor) / Electron Transport Layer (ETL) / Cathode (e.g., Al)
Materials and Equipment:
-
Patterned ITO-coated glass substrates
-
Synthesized HTL (P-HTL or SM-HTL)
-
Solvent for HTL (e.g., chlorobenzene, chloroform, or THF)
-
Active layer materials (e.g., a donor polymer like PTB7 and a fullerene or non-fullerene acceptor)
-
Electron Transport Layer material (e.g., LiF)
-
High-purity aluminum for cathode deposition
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in soapy deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of N₂.
-
Treat with UV-Ozone for 15 minutes immediately before use to improve the work function and wettability of the ITO.
-
-
HTL Deposition:
-
Prepare a solution of the synthesized HTL in a suitable solvent (e.g., 2-5 mg/mL). The optimal concentration may require optimization.
-
Spin-coat the HTL solution onto the cleaned ITO substrate. A typical spin speed would be 3000-5000 rpm for 30-60 seconds.
-
Anneal the HTL film on a hotplate at a temperature optimized for the specific material (e.g., 100-150 °C) for 10 minutes to remove residual solvent and improve film morphology.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor and acceptor materials in a suitable solvent (e.g., chlorobenzene with an additive like 1,8-diiodooctane).
-
Spin-coat the active layer solution on top of the HTL.
-
Anneal the active layer as required for the specific material system.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of an ETL (e.g., 0.5-1 nm of LiF) followed by a thicker layer of the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.
-
Visualization of OPV Device Fabrication
Caption: Step-by-step workflow for OPV device fabrication.
Protocol 4: Device Characterization
1. Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM1.5G spectrum (100 mW/cm²) and a source meter.
-
Measure the J-V curve to extract key photovoltaic parameters.
Table 1: Key OPV Performance Parameters
| Parameter | Symbol | Description |
| Open-Circuit Voltage | VOC | The maximum voltage available from a solar cell, occurring at zero current. |
| Short-Circuit Current Density | JSC | The current density through the solar cell when the voltage across it is zero. |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. |
| Power Conversion Efficiency | PCE | The ratio of the maximum power output to the incident light power. |
2. External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Integrating the EQE spectrum against the AM1.5G solar spectrum should yield a JSC value consistent with the J-V measurement.
3. Morphological and Structural Characterization:
-
Atomic Force Microscopy (AFM): To study the surface morphology and roughness of the HTL and active layer films.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To investigate the molecular packing and orientation within the thin films.
Visualization of Energy Level Alignment
Caption: Ideal energy level diagram for a conventional OPV device.
Conclusion and Outlook
6,9-Diphenyl-9H-carbazol-3-yl-boronic acid serves as a highly valuable and versatile building block for creating custom hole-transporting materials for organic photovoltaics. Through synthetic strategies such as Suzuki polymerization or cross-coupling reactions, researchers can develop novel polymeric and small molecule HTLs with tailored properties. The protocols outlined in these application notes provide a solid foundation for the synthesis of these materials and their subsequent integration and testing in OPV devices. Careful optimization of the HTL's energy levels, solubility, and film-forming characteristics is paramount to achieving high-performance and stable organic solar cells.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials.
- ResearchGate. (n.d.). Presentation of the energy levels, HOMO–LUMO gap and orbital....
- ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and....
- ResearchGate. (n.d.). HOMO/LUMO energy levels of the carbazole (13; R = CH(C7H15)2) and....
- Ma, J., Yang, S., Shao, C., & Wang, J. (2023). Trimeric carbazole phosphonic acid hole-transporting molecules with robust processability enhance the efficiency of organic solar cells to 20%. Science China Chemistry.
- ResearchGate. (n.d.). LUMO and HOMO energy levels for the two molecules, based on DFT....
- ResearchGate. (n.d.). Theoretical positions of the HOMO and LUMO energy levels.
- Lin, Y., et al. (2021). 18.73% Efficient and Stable Inverted Organic Photovoltaics Featuring a Hybrid Hole-Extraction Layer.
- Gasca, J. A., & Oskam, G. (2021). Recent Advances in Hole-Transporting Layers for Organic Solar Cells. Molecules, 26(15), 4613.
- Lumora Chemicals. (n.d.). 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid.
- Blouin, N., et al. (2008). Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative.
- Magomedov, A., et al. (2022). Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance.
- Zisopoulou, K., et al. (2021).
- ResearchGate. (n.d.). Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self‐Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells.
- Zhang, H., et al. (2018).
- Anthopoulos, T. D., et al. (2021). 18.73% efficient and stable inverted organic photovoltaics featuring a hybrid hole-extraction layer.
- Magomedov, A., et al. (2022). Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance.
- ResearchGate. (n.d.). Oligomeric Carbazole Phosphonic Acid as Hole-Transporting Layer for Organic Solar Cells With Efficiency of 19.63%.
- Journet, M., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(28), 16039-16043.
- Google Patents. (n.d.). US7728062B2 - Ink formulations, modified pigment-based ink formulations and methods of making.
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Application Note: Leveraging Carbazole Boronic Acid Derivatives for High-Performance Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic field-effect transistors (OFETs) are foundational to the advancement of flexible, low-cost electronics, with applications ranging from wearable sensors to flexible displays.[1] The performance of these devices is intrinsically linked to the molecular design and purity of the organic semiconductor used in the active layer.[1][2] This guide provides an in-depth exploration of carbazole boronic acid derivatives, a class of molecules that have become indispensable building blocks in the synthesis of high-performance semiconducting materials for OFETs.[3][4] We will delve into the unique chemical and electronic properties of the carbazole core, the synthetic versatility afforded by the boronic acid group, and provide detailed protocols for material synthesis, device fabrication, and characterization.
The Rationale: Why Carbazole Boronic Acid Derivatives?
The efficacy of carbazole boronic acid derivatives in OFETs stems from the synergistic combination of two key molecular features: the inherent charge-transporting nature of the carbazole core and the versatile reactivity of the boronic acid functional group.
The Carbazole Core: An Elite Charge Transporter
The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone of modern organic electronics for several compelling reasons.[3] It possesses excellent thermal and morphological stability, which is crucial for device longevity.[5][6] From an electronic standpoint, it is a potent electron-donating and hole-transporting group, making it an ideal scaffold for p-type semiconductor materials in OFETs.[1][7] Its rigid, planar structure facilitates efficient π-π stacking in the solid state, which is essential for effective intermolecular charge delocalization and, consequently, high charge carrier mobility.[1]
The Boronic Acid Handle: A Gateway to Molecular Engineering
While the carbazole core provides the electronic foundation, the boronic acid group (-B(OH)₂) or its ester derivatives (e.g., pinacol esters) serve as a powerful synthetic handle.[3] This functional group is a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][8] This reaction enables the precise and efficient formation of carbon-carbon bonds, allowing chemists to "stitch" carbazole units together with other aromatic molecules to create extended π-conjugated polymers or precisely defined small molecules.[3][9] This synthetic flexibility is paramount for tuning the material's electronic properties to optimize device performance.[3]
Engineering Structure for Optimal Function
The ability to modify the carbazole boronic acid building block at various positions allows for the fine-tuning of material properties.[3] For instance, attaching long alkyl chains to the nitrogen atom of the carbazole ring can significantly improve the solubility of the resulting polymer or molecule.[1] This is a critical consideration for solution-based fabrication techniques like spin-coating or inkjet printing, which are favored for their scalability and low cost.[1] By carefully selecting the co-monomers to couple with the carbazole boronic acid derivative, researchers can precisely control the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, influencing the efficiency of charge injection and transport within the OFET.
Caption: Core components of a functionalized carbazole boronic acid derivative.
Protocol: Synthesis of a Representative Carbazole-Based Polymer
This protocol outlines the synthesis of a carbazole-based donor-acceptor copolymer, a common strategy for developing high-mobility semiconductor materials, via Suzuki-Miyaura polymerization.
Materials:
-
Monomer 1: 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic Acid Bis(pinacol) Ester[1]
-
Monomer 2: 4,7-dibromo-2,1,3-benzothiadiazole
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous toluene
-
Phase Transfer Catalyst: Aliquat 336
Protocol Steps:
-
Inert Atmosphere Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser under a nitrogen or argon atmosphere. Maintaining an inert atmosphere is critical as the palladium catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add Monomer 1 (1 equiv.), Monomer 2 (1 equiv.), anhydrous K₂CO₃ (4 equiv.), and a catalytic amount of Pd(PPh₃)₄ (1-2 mol%).
-
Solvent and Phase Transfer Catalyst: Add anhydrous toluene to achieve a monomer concentration of approximately 0.1 M. Add a few drops of Aliquat 336, which acts as a phase transfer catalyst to facilitate the reaction between the organic-soluble monomers and the inorganic base.
-
Polymerization Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-48 hours.
-
Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of vigorously stirring methanol. The polymer will precipitate out.
-
Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual salts, catalyst, and low molecular weight oligomers.
-
For higher purity, perform a Soxhlet extraction, sequentially extracting with methanol, acetone, and hexane to remove impurities. The final polymer is then extracted using chloroform or chlorobenzene.
-
Precipitate the purified polymer from the chloroform solution into methanol, filter, and dry under vacuum. High purity is essential as impurities can act as charge traps, degrading OFET performance.[1][2]
-
Caption: Workflow for Suzuki-Miyaura polymerization of a carbazole-based copolymer.
Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This section details the fabrication of a standard BGTC OFET device using the synthesized polymer. This architecture is widely used for characterizing new semiconductor materials.
Materials & Equipment:
-
Substrates: Heavily n-doped Si wafers with a 300 nm thermal SiO₂ layer (Si/SiO₂). The Si acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Synthesized carbazole polymer solution (e.g., 5 mg/mL in chloroform).
-
Surface Treatment Agent: Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS).
-
Metal for Electrodes: Gold (Au) and a thin adhesion layer of Chromium (Cr).
-
Equipment: Spin-coater, thermal evaporator, shadow mask for source-drain electrodes.
Protocol Steps:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a stream of nitrogen and bake at 120 °C for 20 minutes to remove any residual moisture.
-
Dielectric Surface Treatment: A hydrophobic surface treatment is crucial for promoting ordered molecular packing of the organic semiconductor, leading to higher mobility.[10]
-
Vapor Phase Treatment (HMDS): Place the cleaned substrates in a vacuum desiccator with a small vial of HMDS. The vapor will functionalize the SiO₂ surface.
-
Liquid Phase Treatment (OTS): Immerse the substrates in a dilute solution of OTS in toluene for 30 minutes, then rinse with fresh toluene and bake.
-
-
Semiconductor Deposition:
-
Transfer the cleaned, surface-treated substrate to a spin-coater.
-
Dispense the carbazole polymer solution onto the substrate.
-
Spin-coat at a set speed (e.g., 2000 RPM for 60 seconds) to form a thin film. The film thickness is controlled by the solution concentration and spin speed.
-
-
Annealing: Transfer the substrate to a hotplate in a nitrogen-filled glovebox and anneal at a temperature below the polymer's glass transition temperature (e.g., 100-150 °C) for 30 minutes. Annealing improves film crystallinity and removes residual solvent.
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) onto the semiconductor film.
-
Transfer to a thermal evaporator.
-
Deposit a thin adhesion layer of Cr (5 nm) followed by the Au source and drain electrodes (50 nm). The deposition rate should be slow (~0.1-0.2 Å/s) to prevent damage to the organic layer.
-
Caption: Schematic of a Bottom-Gate, Top-Contact (BGTC) OFET device architecture.
Characterization and Performance Metrics
Once fabricated, the OFETs are characterized electrically using a semiconductor parameter analyzer in a probe station, typically under an inert atmosphere to prevent degradation.
4.1. Electrical Measurements
-
Output Characteristics (I_DS vs. V_DS): The drain-source current (I_DS) is measured as the drain-source voltage (V_DS) is swept, at various constant gate-source voltages (V_GS). This shows the current modulation by the gate.
-
Transfer Characteristics (I_DS vs. V_GS): I_DS is measured as V_GS is swept at a constant, high V_DS (in the saturation regime). This curve is used to extract key performance metrics.
4.2. Key Performance Parameters The performance of an OFET is quantified by three main parameters:
-
Field-Effect Mobility (μ): Represents how quickly charge carriers move through the semiconductor. It is calculated from the slope of the √|I_DS| vs. V_GS plot in the saturation regime.
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum current (I_on) to the minimum current (I_off). A high ratio (>10⁵) is desired for clear switching behavior.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
Table 1: Representative Performance of Carbazole-Based OFETs
| Carbazole Derivative Type | Deposition Method | Hole Mobility (μ) [cm²/V·s] | On/Off Ratio | Reference |
| Poly[9-(4-alkylphenyl)carbazole-3,6-diyl] | Solution Shearing | ~10⁻³ | >10⁵ | [11] |
| Indolo[3,2-b]carbazole Derivative | Drop Casting | 0.06 | >10⁶ | [7] |
| Indolo[3,2-b]carbazole Derivative | Solution Shearing | 0.12 | >10⁶ | [7] |
| Diindolo[3,2-b:2′,3′-h]carbazole Derivative | Vacuum Deposition | 10⁻³ - 10⁻⁶ | Not Specified | [12] |
Troubleshooting and Field Insights
-
Low Mobility: Often caused by poor film morphology or impurities. Ensure high-purity materials, optimize annealing temperature, and verify the quality of the dielectric surface treatment.
-
High Off-Current: Can result from impurities in the semiconductor or a high density of trap states at the semiconductor-dielectric interface. Rigorous purification of the polymer is essential.[1]
-
Poor Film Quality (Dewetting, Cracks): This points to an issue with surface energy mismatch or solvent evaporation. Screen different solvents and ensure the dielectric surface is properly functionalized and hydrophobic.
-
Device Instability: Performing all fabrication and measurement steps in an inert (N₂ or Ar) environment is critical, as oxygen and moisture can act as charge traps and degrade both the material and device performance.
Conclusion
Carbazole boronic acid derivatives are exceptionally versatile and powerful building blocks for creating advanced organic semiconductors.[3][13] Their robust electronic properties, combined with the synthetic precision offered by the boronic acid group, provide a clear pathway to rationally designed materials for high-performance OFETs.[2][9] The protocols and insights provided in this guide offer a framework for researchers to harness the potential of these materials, paving the way for the next generation of flexible and printed electronics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Carbazole Boronic Acid Derivatives in Advanced Materials.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Boronic Esters in Organic Semiconductor Synthesis.
- Souharce, M., et al. (n.d.). Amorphous Carbazole-based (Co)polymers for OFET Application. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing OFET Performance with Precisely Engineered Carbazole Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials.
- Request PDF. (2025). Amorphous Carbazole‐based (Co)polymers for OFET Application.
- Request PDF. (2025). Synthesis and characterization of soluble indolo[3,2- b]carbazole derivatives for organic field-effect transistors. ResearchGate.
- Ossila. (n.d.). OTFT & OFET Fabrication Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of Carbazole Boronic Acids in Advanced Optoelectronics.
- ACS Publications. (2023). Insight into the Diindolo[3,2-b:2′,3′-h]carbazole Core as an Air-Stable Semiconductor for OTFTs. ACS Applied Electronic Materials.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Organic Electronics: The Role of (9-Phenyl-9H-carbazol-4-yl)boronic Acid in OLED Technology.
- ResearchGate. (2024). Substitution effect and charge transport properties in organic field-effect transistors (OFETs) of simply functionalized carbazole derivatives.
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Application Note & Protocol: Navigating Sterically Hindered Suzuki-Miyaura Couplings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for constructing carbon-carbon bonds, particularly the biaryl motifs prevalent in pharmaceuticals and advanced materials.[1][2] However, its efficiency can be severely hampered when coupling partners possess significant steric bulk around the reaction centers. This guide provides an in-depth analysis of the mechanistic challenges posed by sterically hindered boronic acids and their coupling partners. It further outlines a robust experimental protocol, grounded in field-proven insights, to overcome these challenges. We will delve into the critical roles of ligand selection, base, and solvent systems, explaining the causality behind each choice to empower researchers to rationally design and execute successful couplings with even the most demanding substrates.
The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings
Steric congestion at the ortho positions of either the organohalide or the boronic acid partner dramatically impacts the kinetics of the Suzuki-Miyaura catalytic cycle. The primary hurdles arise at two key stages:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-halogen bond of the electrophile can be slowed by bulky ortho substituents that physically obstruct the approach of the palladium complex.[3] This often necessitates the use of more reactive organohalides (I > Br > Cl) or more potent catalytic systems.[4]
-
Reductive Elimination: The final, product-forming step, where the two organic fragments are joined, can be inhibited by steric repulsion between ortho substituents on the palladium intermediate.[5] This can lead to slow reaction rates, incomplete conversion, and the prevalence of side reactions.[3][5]
Overcoming these barriers requires a carefully orchestrated selection of catalysts, ligands, and reaction conditions designed to promote these challenging steps.
Key Mechanistic & Experimental Considerations
The Crucial Role of the Ligand: Balancing Bulk and Electron Donation
The ligand bound to the palladium center is arguably the most critical factor for a successful hindered coupling. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[3] The ideal ligand must be both sterically bulky and electron-rich.[6]
-
Bulkiness: Large, sterically demanding ligands promote the formation of low-coordinate, highly reactive monoligated Pd(0) species, which are crucial for facilitating oxidative addition with hindered substrates.[7] Furthermore, their size can accelerate the final reductive elimination step.[8]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which enhances its ability to insert into the C-X bond during oxidative addition.[8]
Buchwald-type biaryl phosphine ligands are the gold standard for this purpose.[9][10] Ligands such as SPhos, XPhos, and RuPhos have proven highly effective for coupling sterically demanding substrates due to their optimal balance of these properties.[10][11] N-Heterocyclic Carbenes (NHCs) represent another class of highly effective, bulky, and strongly σ-donating ligands that can promote challenging couplings, sometimes even at room temperature.[6][12][13]
The Base: More Than Just an Activator
The base in a Suzuki-Miyaura reaction performs multiple essential functions. In the context of hindered couplings, its role becomes even more critical. It is widely accepted that the base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is the active species in transmetalation.[8][11][13][14]
The choice and strength of the base can significantly influence reaction outcomes:
-
Strong, Non-Nucleophilic Bases: For hindered couplings, strong bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often required.[2][12] These bases are effective at promoting the formation of the reactive boronate species.
-
Hydroxide's Triple Role: Hydroxide ions, often from aqueous base solutions, are known to promote both the transmetalation and reductive elimination steps.[15] However, excessively high concentrations can lead to the formation of unreactive boronate species.[15]
The selection of the base must be carefully considered in conjunction with the solvent and the sensitivity of the substrates to basic conditions.[16]
Solvent & Temperature: Driving the Reaction Forward
The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates. For hindered couplings, which often require higher activation energy, high-boiling point aprotic solvents are preferred.
-
Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[2] They provide the necessary temperature range (typically 80-120 °C) to overcome the kinetic barriers associated with steric hindrance.[2]
-
Degassing: It is imperative to thoroughly degas the reaction mixture to remove dissolved oxygen.[16] Oxygen can lead to the oxidation and degradation of the phosphine ligands and the Pd(0) catalyst, halting the catalytic cycle.[16]
Visualization of the Catalytic Cycle & Workflow
To better understand the process, the following diagrams illustrate the key stages of the Suzuki-Miyaura reaction and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Recommended Experimental Protocol
This protocol provides a robust starting point for coupling a sterically hindered aryl halide with a hindered boronic acid. Optimization may be required for specific substrate combinations.[2]
Materials & Reagents
-
Electrophile: Sterically hindered aryl halide (e.g., di-ortho-substituted aryl bromide) (1.0 eq)
-
Nucleophile: Sterically hindered boronic acid or ester (1.2–1.5 eq)
-
Palladium Precatalyst: Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)
-
Ligand: Buchwald ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base: K₃PO₄ (anhydrous, powdered) (2.0–3.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Inert Gas: Argon or Nitrogen
Reaction Setup (Under Inert Atmosphere)
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), boronic acid (1.2–1.5 eq), palladium precatalyst, phosphine ligand, and base.[2]
-
Seal the flask with a septum or screw cap.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Procedure
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe to the flask containing the solid reagents.[2] The typical concentration is 0.1–0.5 M with respect to the limiting reagent.
-
Degassing: Vigorously bubble the inert gas through the reaction mixture for 10-15 minutes to remove any dissolved oxygen.[2] Alternatively, perform three freeze-pump-thaw cycles for more rigorous degassing.
-
Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 100–110 °C).[2]
-
Stir the reaction vigorously for 12–24 hours. Monitor the progress of the reaction periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.[2]
Workup & Purification
-
Once the reaction is complete (as determined by the consumption of the limiting starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic mixture sequentially with water and brine to remove the inorganic base and salts.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.[2]
Summary of Recommended Conditions
The following table summarizes typical starting conditions for challenging Suzuki-Miyaura couplings.
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0) in situ.[6] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines that facilitate both oxidative addition and reductive elimination.[10][11] |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous) | Strong, non-nucleophilic bases that effectively form the active boronate species.[2] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | High-boiling aprotic solvents that allow for necessary reaction temperatures.[2] |
| Temperature | 100 - 110 °C | Provides sufficient thermal energy to overcome the activation barriers of hindered substrates.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and ligands by oxygen.[16] |
Conclusion
Successfully performing Suzuki-Miyaura couplings with sterically hindered boronic acids is a significant, yet achievable, challenge. The key to success lies not in a single parameter, but in the synergistic effect of a well-chosen catalyst system, an appropriate base, and optimized reaction conditions. By understanding the mechanistic hurdles and employing bulky, electron-rich ligands like the Buchwald biarylphosphines, researchers can rationally design experiments to overcome steric limitations. The protocol provided herein serves as a validated starting point, empowering scientists in medicinal chemistry and materials science to construct complex, sterically congested molecules with greater efficiency and predictability.
References
- Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of Neopentyl 4-Bromobenzenesulfonate.
- ACS Publications. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry.
- TCI Chemicals. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA.
- Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- World Journal of Pharmacy and Pharmaceutical Sciences. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters.
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Wikipedia. Suzuki reaction.
- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Benchchem. Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF.
- ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
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- 7. researchgate.net [researchgate.net]
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- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. wwjmrd.com [wwjmrd.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 16. quora.com [quora.com]
Application Notes and Protocols: 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid as a Building Block for Advanced Conjugated Polymers
Introduction: The Strategic Advantage of Carbazole-Based Polymers
Conjugated polymers have emerged as a cornerstone of modern electronics, offering a unique combination of the electrical and optical properties of metals with the processability of plastics.[1] Among the diverse array of monomers utilized in their synthesis, carbazole derivatives have garnered significant attention.[2] This is due to their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[2][3] The carbazole moiety, with its electron-rich nitrogen atom, facilitates efficient charge injection and transport, making it a critical component in high-performance organic electronic devices.[2][3]
This application note focuses on a particularly promising building block: 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid . The strategic placement of phenyl groups at the 6 and 9 positions of the carbazole core offers several distinct advantages. These bulky substituents effectively suppress intermolecular aggregation and crystallization, leading to polymers with enhanced solubility and improved film-forming characteristics. This morphological control is crucial for fabricating uniform, high-quality thin films, a prerequisite for efficient device performance. Furthermore, the boronic acid functionality at the 3-position provides a versatile handle for polymerization, primarily through the highly efficient Suzuki-Miyaura cross-coupling reaction.[4][5] This allows for the straightforward synthesis of a wide range of conjugated polymers with tailored electronic and optical properties.
This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its use in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies and predicting the characteristics of the resulting polymers.
| Property | Value | Source |
| CAS Number | 1133058-06-6 | [6] |
| Molecular Formula | C24H18BNO2 | N/A |
| Molecular Weight | 363.22 g/mol | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Purity | ≥95% | [6] |
| Solubility | Soluble in organic solvents such as THF, Toluene, and DMF | N/A |
Experimental Protocols: Synthesis of a Representative Conjugated Polymer
The following protocol details the synthesis of a copolymer of this compound and a dibromo-functionalized comonomer via Suzuki-Miyaura cross-coupling. This method is a widely adopted and robust strategy for the synthesis of conjugated polymers.[1][4]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, typically Pd(PPh3)4 or Pd2(dba)3 with a phosphine ligand, is chosen for its high efficiency and tolerance to a wide range of functional groups in Suzuki couplings.[5]
-
Base: An aqueous solution of a base like sodium carbonate or potassium carbonate is essential to activate the boronic acid for transmetalation with the palladium complex.[5]
-
Solvent System: A biphasic solvent system, often toluene and water, is used to dissolve both the organic monomers and the inorganic base, facilitating the reaction at the interface.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative degradation of the catalyst and other reactive species.
-
Purification: Precipitation in a non-solvent like methanol is a standard method for isolating the polymer from the reaction mixture and removing residual catalyst and unreacted monomers. Further purification by Soxhlet extraction is often necessary to remove oligomeric impurities.
Step-by-Step Methodology:
Materials:
-
This compound (Monomer A)
-
Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dihexylfluorene) (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Reactant Setup: In a Schlenk flask, combine equimolar amounts of this compound (Monomer A) and the dibromo-comonomer (Monomer B).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (typically 1-2 mol% relative to the monomers).
-
Solvent and Base Addition: Add anhydrous toluene to dissolve the monomers and catalyst. Subsequently, add a 2 M aqueous solution of sodium carbonate.
-
Inert Atmosphere: Subject the reaction mixture to several cycles of vacuum and backfilling with argon to ensure an inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).
-
Polymer Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with stirring to precipitate the polymer.
-
Filtration and Washing: Collect the precipitated polymer by filtration. Wash the polymer sequentially with water, methanol, acetone, and hexane to remove impurities.
-
Drying: Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) overnight.
-
Purification (Optional but Recommended): For high-purity materials required for electronic devices, further purification by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction) is recommended.
Experimental Workflow Diagram:
Caption: Suzuki coupling polymerization workflow.
Characterization of the Resulting Conjugated Polymer
Proper characterization is essential to confirm the successful synthesis of the desired polymer and to understand its properties.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic absorption properties and the optical bandgap of the polymer. |
| Photoluminescence (PL) Spectroscopy | Characterizes the emission properties of the polymer, including the emission maximum and quantum yield. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole-based polymers are extensively used in OLEDs, serving as host materials for phosphorescent emitters, hole transport layers, or as the emissive layer itself.[2][7][8] The high triplet energy of many carbazole derivatives makes them particularly suitable as hosts for blue, green, and red phosphorescent emitters.[7]
Device Fabrication Protocol (Solution-Processed OLED):
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL): Spin-coat a solution of a suitable hole injection material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.
-
Emissive Layer (EML): Spin-coat a solution of the synthesized carbazole-based polymer (and a phosphorescent dopant if it is a host) in a suitable organic solvent (e.g., chlorobenzene or toluene) on top of the HIL. Anneal the film to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit an electron transport layer (e.g., TPBi), a low work function metal (e.g., LiF or Ca), and a protective aluminum layer to form the cathode.[9]
OLED Device Architecture Diagram:
Caption: Typical solution-processed OLED architecture.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic and fabrication methodologies in the field of organic electronics. The success of the polymerization can be readily validated through the characterization techniques listed. For instance, the disappearance of the boronic acid proton signal and the appearance of new aromatic proton signals corresponding to the polymer backbone in the 1H NMR spectrum provide direct evidence of successful polymerization. GPC analysis will confirm the formation of a high molecular weight polymer. In device fabrication, the observation of light emission upon applying a voltage across the device serves as the primary validation of the material's functionality. The performance metrics, such as turn-on voltage, luminance, and efficiency, can be benchmarked against literature values for similar materials to further validate the results.
References
-
Synthesis and Properties of Conjugated Poly(1,8-carbazole)s. ACS Publications. Available from: [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Available from: [Link]
-
Electrical and Thermoelectric Properties of Poly(2,7-Carbazole) Derivatives. Chemistry of Materials. ACS Publications. Available from: [Link]
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Poly(2,7-carbazole)s: structure-property relationships. PubMed. Available from: [Link]
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Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs. Semantic Scholar. Available from: [Link]
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The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Available from: [Link]
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Nanoscale characterization of carbazole-indole copolymers modified carbon fiber surfaces. PubMed. Available from: [Link]
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In situ synthesis and characterization of polycarbazole–copper oxide (PCz–CuO) nanocomposite: investigating superior antibacterial performance and FabI/FabH docking interactions. RSC Publishing. Available from: [Link]
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The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. ResearchGate. Available from: [Link]
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(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Publications. Available from: [Link]
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Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. ResearchGate. Available from: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]
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(PDF) Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available from: [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]
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Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available from: [Link]
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(4-(3,6-Dibromo-9H-carbazol-9-yl)butyl)phosphonic Acid. PubChem. Available from: [Link]
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Advanced Application Notes for Palladium-Catalyzed Suzuki Coupling of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Carbazole Scaffolds and the Suzuki-Miyaura Coupling
Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry. Their unique electronic and photophysical properties have led to their widespread use in organic light-emitting diodes (OLEDs), photovoltaics, and as key pharmacophores in drug discovery.[1][2][3] The functionalization of the carbazole core is paramount for fine-tuning these properties, and among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional reliability, mild reaction conditions, and broad substrate scope.[1][4][5]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed Suzuki coupling reactions for the synthesis of functionalized carbazole derivatives. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also innovate. We will explore both C-C and C-N bond formations, dissect the catalytic cycle, and provide detailed, validated protocols for tackling even challenging carbazole couplings.
The Heart of the Reaction: Understanding the Palladium Catalytic System
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst system. This is not a one-size-fits-all scenario; the optimal combination of a palladium source and a supporting ligand is intimately tied to the specific carbazole substrate and coupling partner.
Palladium Precatalysts: Stability Meets Reactivity
Modern organic synthesis has largely moved away from the direct use of air-sensitive and often pyrophoric Pd(0) sources like Pd(PPh₃)₄. Instead, stable and easily handled Pd(II) precatalysts are favored.[6][7][8][9] These precatalysts are designed to controllably generate the active Pd(0) species in situ.
-
Palladacycles: These are a robust class of precatalysts where the palladium is part of a cyclic structure, often formed with phosphine or amine ligands.[8] They offer excellent stability and are highly efficient.
-
Allyl-Based Complexes: Complexes like (η³-allyl)PdCl(L) are another popular choice, known for their high activity.[6]
-
PEPPSI™ Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are particularly noteworthy for their exceptional stability to air and moisture.[10] The pyridine-based ligand can be easily displaced, initiating the catalytic cycle, making them highly user-friendly.[11][12]
The Role of Ligands: The Architect of Reactivity and Selectivity
The ligand is arguably the most critical component of the catalytic system. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition, transmetalation, and reductive elimination.[13][14]
-
Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos) are highly effective for coupling challenging substrates, including sterically hindered aryl chlorides and nitrogen-rich heterocyles.[15][16] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs form very strong bonds with palladium, creating highly stable and active catalysts.[14][17] They are often the ligands of choice in PEPPSI™ precatalysts.[10]
-
Xantphos: This bidentate phosphine ligand is known for its wide bite angle, which can influence the geometry of the palladium complex and promote challenging couplings.[2]
Visualizing the Catalytic Engine: The Suzuki-Miyaura Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.[4][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters: A Deeper Dive
The Crucial Role of the Base
The base is not a mere spectator; it plays a multifaceted role in the Suzuki coupling.[18] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[17][18][19]
-
Common Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used.[2][7] Cesium carbonate is often employed for challenging couplings due to its high solubility and basicity.[2]
-
Causality: The choice of base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, a milder base like KF may be necessary.[17]
Solvent Effects: More Than Just a Medium
The solvent system must solubilize the reactants and catalyst, but it also influences the reaction kinetics. Aprotic polar solvents are generally preferred.
-
Common Solvents: Toluene, 1,4-dioxane, and DMF are widely used.[2][20] Often, a co-solvent of water is added to aid in the dissolution of the base and facilitate the formation of the active boronate species.[20][21]
-
Causality: The polarity of the solvent can affect the stability of the catalytic intermediates and the rate of the individual steps in the catalytic cycle.
Experimental Protocols: A Validated Approach
The following protocols are designed to be self-validating systems, providing a robust starting point for the Suzuki coupling of carbazole derivatives.
Protocol 1: C-C Coupling of a Bromo-Carbazole Derivative
This protocol details the synthesis of a 2-aryl-9-ethyl-9H-carbazole derivative, a common structural motif in materials for OLEDs.[1][3]
Reaction Scheme:
Materials:
-
2-Bromo-9-ethyl-9H-carbazole
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-9-ethyl-9H-carbazole (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Arylation of Carbazole
This protocol describes a Suzuki-Miyaura-type N-arylation, a powerful method for synthesizing 9-arylcarbazoles.[2]
Reaction Scheme:
Materials:
-
Carbazole (98%)
-
4-Fluorophenylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine carbazole (1.0 mmol, 167.2 mg), 4-fluorophenylboronic acid (1.5 mmol, 209.9 mg), cesium carbonate (2.0 mmol, 651.6 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and Xantphos (0.1 mmol, 57.9 mg).[2]
-
Inert Atmosphere: Purge the flask with argon or nitrogen.[2]
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.[2]
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours, monitoring by TLC.[2]
-
Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through celite.[2]
-
Extraction: Wash the filtrate with water and brine, then dry over Na₂SO₄.[2]
-
Purification: After concentrating, purify the residue by silica gel chromatography to yield 9-(4-fluorophenyl)-9H-carbazole.[2]
Data Presentation: A Comparative Overview
The following table summarizes representative quantitative data for the synthesis of various carbazole derivatives under different catalytic conditions.
| Entry | Carbazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-9-ethyl-9H-carbazole | Phenylboronic acid | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane/H₂O | 100 | ~90 | [1] |
| 2 | 9H-Carbazole | 4-Fluorophenylboronic acid | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | ~85 | [2] |
| 3 | 3-Chloroindazole | 5-Indole boronic acid | P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [15] |
| 4 | 4-Chlorotoluene | Phenylboronic acid | PEPPSI™-IPr | K₃PO₄ | Dioxane/H₂O | 80 | >95 | [7] |
Experimental Workflow Visualization
Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure the reaction is conducted under a strict inert atmosphere. |
| Insufficiently active boronic acid | Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the boronic acid is of high purity. | |
| Catalyst poisoning | Nitrogen-containing heterocycles can sometimes inhibit the catalyst.[15][21][22] Try a more robust ligand system (e.g., a bulky biaryl phosphine or an NHC-based catalyst). | |
| Side Reactions (e.g., Dehalogenation) | Presence of protic impurities | Use anhydrous solvents and dry reagents thoroughly. |
| Reductive elimination of a Pd-H species | Optimize the reaction temperature and consider a different base/solvent combination.[20] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized carbazole derivatives. By understanding the interplay between the palladium precatalyst, the ligand, the base, and the solvent, researchers can overcome synthetic challenges and efficiently access a vast array of novel carbazole-based molecules for applications in materials science and drug discovery. The protocols and insights provided herein serve as a robust foundation for both routine synthesis and the development of new, innovative methodologies.
References
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
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- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. youtube.com [youtube.com]
- 20. Yoneda Labs [yonedalabs.com]
- 21. researchgate.net [researchgate.net]
- 22. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
Application Note & Protocols: Synthesis of High-Performance Emissive Materials for OLEDs Using Diphenyl Carbazole Boronic Acid Derivatives
Abstract
This document provides a comprehensive guide for the synthesis, purification, characterization, and application of emissive materials for Organic Light-Emitting Diodes (OLEDs) derived from diphenyl carbazole boronic acid. Carbazole-based molecules are foundational to modern OLED technology, prized for their exceptional thermal stability, high triplet energy, and excellent hole-transporting properties.[1][2][3][4] Diphenyl carbazole boronic acid serves as a versatile and crucial building block, enabling the construction of complex, highly conjugated emissive molecules through robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction.[5][6] This guide details the scientific rationale behind experimental procedures, offers step-by-step protocols for synthesis and device fabrication, and outlines rigorous characterization techniques to ensure material purity and performance.
Introduction: The Role of Carbazole Derivatives in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, flexibility, and energy efficiency. The performance of an OLED is fundamentally dictated by the organic materials used in its emissive layer (EML). An ideal EML material should possess high photoluminescence quantum yield (PLQY), appropriate frontier molecular orbital (HOMO/LUMO) energy levels for efficient charge injection, and high thermal and morphological stability for a long operational lifetime.
Carbazole derivatives have emerged as a dominant class of materials for OLEDs, serving as hosts, emitters, and hole-transporting materials.[7][8] The carbazole moiety offers a rigid, electron-rich aromatic structure that facilitates efficient hole transport and provides a high triplet energy, which is critical for preventing energy loss in phosphorescent OLEDs (PhOLEDs).[4][9]
(4-(9H-Carbazol-9-yl)phenyl)boronic acid and its derivatives are particularly valuable intermediates.[10] The boronic acid group is a key functional handle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful and versatile methods for forming carbon-carbon bonds in organic synthesis.[5][11] This allows for the systematic extension of π-conjugation by coupling the carbazole core with various aromatic systems, enabling precise tuning of the resulting molecule's optoelectronic properties, such as emission color and charge-carrier mobility.
Synthesis of a Carbazole-Based Emissive Molecule via Suzuki-Miyaura Coupling
The following protocol describes a general procedure for synthesizing a bipolar emissive molecule by coupling a carbazole boronic acid with a brominated acceptor molecule. The Suzuki-Miyaura reaction is the cornerstone of this synthesis.
Causality of Experimental Choices
-
Reaction: The Suzuki-Miyaura coupling is chosen for its high tolerance of functional groups, mild reaction conditions, and commercial availability of catalysts and reagents, making it a reliable method for constructing biaryl systems.[6]
-
Catalyst: A palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used to catalyze the reaction. The palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is required for the transmetalation step with the palladium complex.
-
Solvent System: A two-phase solvent system, typically an organic solvent like toluene or dioxane with an aqueous phase for the base, is employed. This facilitates the interaction of all components and the removal of inorganic by-products during workup.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Synthesis Protocol
-
Reagent Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add (4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.1 equivalents), the desired aryl bromide (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Inerting the System: Seal the flask and purge with dry nitrogen or argon for 15-20 minutes to remove all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of Toluene and Water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents), to the flask under a counter-flow of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization: A Self-Validating Workflow
The purity of the emissive material is paramount for achieving high-efficiency and long-lifetime OLEDs. Impurities can act as exciton quenching sites, leading to significant performance degradation.
Purification Protocol
-
Column Chromatography: The crude product is first purified by silica gel column chromatography.
-
Rationale: This step removes the palladium catalyst residue and polar impurities. The choice of eluent (mobile phase), typically a mixture of hexane and ethyl acetate or dichloromethane, is optimized via TLC to achieve good separation between the product and impurities.
-
-
Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).
-
Rationale: Recrystallization is highly effective at removing closely related impurities, yielding a product with high crystalline order.
-
-
Sublimation (Optional but Recommended): For ultimate purity required for vacuum-deposited OLEDs, temperature-gradient sublimation under high vacuum is the final step.
-
Rationale: Sublimation separates molecules based on their volatility, effectively removing any non-volatile inorganic salts and less volatile organic impurities.
-
Material Characterization
| Technique | Purpose | Expected Outcome / Parameter |
| ¹H & ¹³C NMR | Structural Confirmation | Correct chemical shifts, integration, and splitting patterns matching the target molecule. |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |
| HPLC | Purity Assessment | A single major peak indicating >99.5% purity. |
| TGA | Thermal Stability | Decomposition Temperature (Td, 5% weight loss) > 350 °C.[12] |
| DSC | Morphological Stability | High Glass Transition Temperature (Tg) > 100 °C, indicating a stable amorphous state.[13] |
| UV-Vis Spectroscopy | Absorption Properties | Determines the absorption maxima (λabs) and the optical bandgap. |
| PL Spectroscopy | Emission Properties | Determines the emission maximum (λem) and Photoluminescence Quantum Yield (PLQY).[14][15] |
| Cyclic Voltammetry | Electrochemical Properties | Determines oxidation/reduction potentials to calculate HOMO/LUMO energy levels.[2] |
OLED Device Fabrication and Performance Evaluation
This section outlines a standard protocol for fabricating a multi-layer OLED to test the performance of the newly synthesized emissive material. The architecture described is a common bottom-emitting structure.[1][16][17]
Visualizing the OLED Architecture and Energy Levels
Caption: A typical multi-layer OLED architecture and corresponding energy level diagram.
Device Fabrication Protocol (Solution Processing)
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use to improve the ITO work function.
-
Hole Injection Layer (HIL): Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate (e.g., at 4000 rpm for 60s). Anneal the film at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Dissolve the synthesized carbazole derivative in a suitable organic solvent (e.g., chloroform or chlorobenzene) to form a solution (e.g., 10 mg/mL). Spin-coat the solution on top of the HIL layer. Anneal the film to remove residual solvent.
-
Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100-150 nm). The deposition rate should be carefully controlled.
-
Encapsulation: Encapsulate the finished device using a glass lid and UV-curable epoxy in a nitrogen environment to protect the organic layers and cathode from oxygen and moisture.
Performance Metrics
The performance of the fabricated OLEDs should be evaluated using a source meter and a calibrated photodetector.
| Metric | Description | Typical Units |
| Turn-on Voltage | The voltage at which the device begins to emit light (e.g., at a luminance of 1 cd/m²). | Volts (V) |
| Luminance | The intensity of visible light emitted from the device. | candela/meter² (cd/m²) |
| Current Efficiency | The ratio of emitted light to the current flowing through the device. | candela/Ampere (cd/A) |
| External Quantum Efficiency (EQE) | The ratio of photons emitted from the device to the electrons injected. | Percent (%) |
| CIE 1931 Coordinates | The (x, y) coordinates on the chromaticity diagram that define the emission color. | (x, y) |
Devices based on well-synthesized carbazole derivatives can achieve high efficiencies, with EQEs potentially reaching over 5% for fluorescent emitters and significantly higher for phosphorescent systems.[1][17][18] For example, some devices have shown luminances up to 4130 cd/m² and current efficiencies around 20 cd/A.[1][16]
Conclusion
Diphenyl carbazole boronic acid is an indispensable building block for the synthesis of advanced emissive materials for OLEDs. The Suzuki-Miyaura coupling provides a robust and versatile method for creating complex, high-performance molecules. By following rigorous purification and characterization protocols, researchers can ensure the high purity necessary for fabricating efficient and stable OLED devices. The methodologies outlined in this guide provide a solid foundation for the development and evaluation of next-generation materials for display and lighting applications.
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Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]
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Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC - NIH. [Link]
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Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar. Semantic Scholar. [Link]
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New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction. Molecular Crystals and Liquid Crystals. [Link]
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Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC - NIH. [Link]
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The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Effects of variation in phenylpyridinyl and di-tert-butyl-carbazolyl substituents of benzene on the performance of the derivatives in colour-tuneable white and exciplex-based sky-blue light-emitting diodes. ResearchGate. [Link]
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High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives | Request PDF. ResearchGate. [Link]
-
The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Carbazole Derivatives: Powering the Next Generation of OLEDs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(PDF) Synthesis and Characterization of Carbazole Core-based Small Molecular-Hole-transporting Materials for Red Phosphorescent OLEDs. ResearchGate. [Link]
-
Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. ResearchGate. [Link]
-
Synthesis and characterization of carbazole core-based small molecular-hole-transporting materials for red phosphorescent OLEDs - Fingerprint. Kyung Hee University. [Link]
-
Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves. Technology audit and production reserves. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters | ACS Omega. ACS Omega. [Link]
-
Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. MDPI. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
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- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. leapchem.com [leapchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid
Welcome to the technical support center for the purification of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The unique molecular structure, combining a bulky, hydrophobic carbazole core with a polar, reactive boronic acid group, presents specific purification challenges that this guide will address.
I. Understanding the Molecule: Key Purification Challenges
The purification of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid is often complicated by several factors inherent to its structure and the common synthetic routes used for its preparation. A proactive understanding of these challenges is the first step toward a successful purification strategy.
-
Amphiphilic Nature: The molecule possesses both a large, nonpolar aromatic system and a polar boronic acid functional group. This dual characteristic can lead to problematic solubility profiles, making single-solvent recrystallization challenging and potentially causing streaking or tailing during chromatographic purification.[1][2]
-
Protodeboronation: A common and often frustrating side reaction for aryl boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This side reaction can be promoted by acidic or basic conditions, as well as elevated temperatures, leading to the formation of 6,9-diphenyl-9H-carbazole as a significant impurity.[3][4][5]
-
Formation of Boroxines (Anhydrides): Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines.[6] While this is often a reversible process, the presence of both the boronic acid and its anhydride can complicate analysis by NMR and chromatography.
-
Residual Palladium Catalysts: If the boronic acid is prepared via a palladium-catalyzed borylation reaction, removal of residual palladium can be a significant challenge and is critical for downstream applications, especially in drug development.
-
Starting Material and Byproduct Contamination: Incomplete reactions or side reactions during the synthesis can lead to a variety of impurities that may have similar polarities to the desired product, making separation difficult.
II. Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses common issues encountered during the purification of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid.
Problem 1: Poor Separation and Tailing during Silica Gel Column Chromatography.
Cause: The polar boronic acid group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and band broadening (tailing).[1] The large, flat carbazole core can also contribute to strong adsorption.
Solutions:
-
Mobile Phase Modification:
-
Acidification: Add a small amount of a volatile acid, such as acetic acid (0.5-2%), to the eluent. The acid will protonate the silanol groups, reducing their interaction with the boronic acid.
-
Use of a More Polar, Protic Solvent: Incorporating a small percentage of methanol in a dichloromethane or ethyl acetate-based eluent system can help to disrupt the strong interactions between the boronic acid and the silica gel.[7]
-
-
Alternative Stationary Phases:
-
Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine.[2] However, be cautious as basic conditions can promote protodeboronation.[3]
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of compounds that are sensitive to acid.[2]
-
Reversed-Phase Chromatography (C18): Given the compound's significant hydrophobic character, reversed-phase chromatography using acetonitrile/water or methanol/water gradients can be highly effective.[8][9]
-
Problem 2: Product is Contaminated with the Protodeboronated Impurity (6,9-diphenyl-9H-carbazole).
Cause: The C-B bond has been cleaved, which can occur during synthesis, workup, or purification, especially under harsh pH conditions or at elevated temperatures.[3][4][5]
Solutions:
-
pH Control: Maintain a neutral or slightly acidic pH during aqueous workups. Avoid prolonged exposure to strong acids or bases.
-
Temperature Management: Avoid excessive heat during solvent evaporation and purification. Use a rotovap with a water bath set to a moderate temperature (e.g., < 45°C).[9]
-
Purification Strategy:
-
Recrystallization: If the solubility profiles of the boronic acid and the protodeboronated impurity are sufficiently different, recrystallization can be effective. A mixed solvent system, such as toluene/heptane or ethyl acetate/hexane, may be required.[10]
-
Acid/Base Extraction: The boronic acid can be extracted into a basic aqueous solution (e.g., dilute NaOH), leaving the less acidic protodeboronated impurity in the organic phase. The aqueous layer can then be acidified to precipitate the pure boronic acid, which is subsequently extracted back into an organic solvent.[7][11]
-
Problem 3: Difficulty in Achieving a Crystalline Solid; Product Oiling Out.
Cause: The presence of impurities can inhibit crystallization. The bulky phenyl groups on the carbazole nitrogen and at the 6-position may also hinder efficient crystal packing.
Solutions:
-
Trituration: Vigorously stirring the crude oil or amorphous solid in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can induce crystallization.[7] Hexanes or a mixture of ethyl acetate and hexanes are good starting points.
-
Solvent System Screening for Recrystallization: Systematically screen a range of solvents and solvent mixtures. Start by dissolving the crude material in a minimal amount of a hot, good solvent (e.g., toluene, ethyl acetate, or acetone) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Allow the solution to cool slowly.[2][7][10]
-
Derivative Formation: In challenging cases, the boronic acid can be converted to its pinacol ester by reacting it with pinacol. The resulting boronate ester is generally more hydrophobic and crystalline, making it easier to purify by chromatography or recrystallization.[8] The pure boronate ester can then be hydrolyzed back to the boronic acid if required.
III. Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid?
A1: There is no single "best" method, as the optimal technique depends on the specific impurities present. However, a good starting point is flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes, with the addition of 1% acetic acid to the mobile phase to improve peak shape. For higher purity, preparative reversed-phase HPLC (C18) with an acetonitrile/water gradient is often very effective due to the compound's significant hydrophobicity.[8][9]
Q2: How can I remove residual palladium from my product?
A2: Several methods can be employed to scavenge residual palladium. One common approach is to treat a solution of the crude product with a scavenger resin, such as one functionalized with thiols or amines. Alternatively, washing an organic solution of the product with an aqueous solution of a chelating agent like sodium diethyldithiocarbamate can be effective. A simple filtration through a plug of Celite® or silica gel can also sometimes reduce palladium levels.
Q3: My NMR spectrum shows broad peaks for the boronic acid protons. Is this normal?
A3: Yes, this is quite common. The B-OH protons are acidic and can undergo rapid exchange with trace amounts of water, leading to broad signals. The presence of the boronic acid-boroxine equilibrium can also contribute to peak broadening.[6] Running the NMR in a dry solvent (e.g., DMSO-d6) and adding a drop of D2O, which will exchange the B-OH protons for deuterium, can help to confirm their presence as they will disappear from the spectrum.
Q4: Can I use recrystallization as the sole purification method?
A4: Recrystallization can be a very powerful technique for achieving high purity, especially for removing minor impurities and obtaining a crystalline final product.[2][10] However, its success is highly dependent on the impurity profile. If the impurities have very similar solubility characteristics to the product, recrystallization alone may not be sufficient. It is often used as a final polishing step after an initial chromatographic purification.
IV. Experimental Protocols & Workflows
Protocol 1: Optimized Silica Gel Flash Chromatography
-
Column Packing: Dry pack a silica gel column or slurry pack using your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate + 1% Acetic Acid).
-
Sample Loading: Dissolve the crude 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid in a minimal amount of dichloromethane or the starting eluent. If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate + 1% Acetic Acid) and gradually increase the polarity (e.g., to 70:30 Hexanes:Ethyl Acetate + 1% Acetic Acid).
-
Fraction Collection & Monitoring: Collect fractions and monitor them by TLC, visualizing with a UV lamp (254 nm).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure, keeping the water bath temperature below 45°C to minimize protodeboronation.[9]
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The boronic acid will deprotonate and move into the aqueous layer, while non-acidic impurities (like the protodeboronated product) will remain in the organic layer.
-
Acidification: Combine the aqueous layers and cool them in an ice bath. Slowly acidify the aqueous solution with 1 M hydrochloric acid (HCl) until the product precipitates out (typically around pH 4-5).
-
Product Extraction: Extract the precipitated product back into fresh ethyl acetate. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified boronic acid.
Data Summary Table
| Purification Technique | Pros | Cons | Best For Removing |
| Silica Gel Chromatography | Scalable, good for removing baseline impurities. | Can cause tailing and protodeboronation if not optimized.[3] | Less polar and more polar impurities. |
| Reversed-Phase HPLC | High resolution, excellent for final polishing. | Less scalable, requires specialized equipment. | Closely related impurities, including protodeboronated product.[8][9] |
| Recrystallization | Highly effective for achieving high crystalline purity, scalable. | Can be low-yielding, requires screening of solvent systems.[2][10] | Minor impurities with different solubility profiles. |
| Acid-Base Extraction | Good for removing non-acidic impurities. | Can promote protodeboronation if pH is not carefully controlled.[3][7][11] | Protodeboronated product and other neutral impurities. |
V. Visualized Workflow
Caption: General purification workflow for 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid.
VI. References
-
Benchchem. Technical Support Center: Purification of Aminopropyl Carbazole Derivatives.
-
Benchchem. Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives.
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]
-
Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]
-
ResearchGate. Protodeboronation of arylboronic acids in acetic acid. [Link]
-
Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]
-
Benchchem. Application Notes and Protocols for the Purification of 2,6-Dimethyl-9H-carbazole.
-
ResearchGate. Can I remove boronic acid using Work up process?. [Link]
-
Wikipedia. Boronic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic Acid (CAS: 1133058-06-6)
A Guide to Stability, Storage, and Troubleshooting
Welcome to the technical support guide for 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical advice necessary to ensure the integrity of this reagent in your experiments. This molecule is a valuable building block in materials science, particularly for organic light-emitting diodes (OLEDs), and its proper handling is paramount for achieving reproducible and successful outcomes.[1] This guide moves beyond simple data sheets to explain the chemical principles governing the stability of this arylboronic acid, offering solutions to common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A: Proper storage is the most critical factor in maintaining the compound's purity and reactivity.
-
Short-Term (days to weeks): Store the compound in its original, tightly sealed container at room temperature in a dry, well-ventilated area.[2][3] A desiccator is highly recommended to minimize moisture exposure.
-
Long-Term (months to years): For optimal preservation, store the container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This minimizes the two primary risks: moisture-driven oligomerization and slow oxidative degradation. Before placing in cold storage, ensure the container is securely sealed to prevent atmospheric moisture from condensing inside upon removal.
Q2: How sensitive is this boronic acid to air and moisture?
A: Like most arylboronic acids, this compound exhibits moderate sensitivity to atmospheric conditions. The primary issue with moisture is not rapid decomposition but the reversible formation of a cyclic trimeric anhydride called a boroxine .[4]
-
Causality: The boronic acid functional group, R-B(OH)₂, can lose water molecules to form a stable, six-membered ring structure (the boroxine). While this process is reversible, the presence of boroxines in your material can lead to inconsistent analytical results and may affect reaction kinetics. Prolonged exposure to air also carries a risk of oxidation of the boronic acid group.[5][6]
Q3: Is this compound light-sensitive?
A: While boronic acids are not as acutely light-sensitive as some organic compounds, carbazole derivatives can be susceptible to oxidation when exposed to light.[5] Therefore, as a best practice, the compound should be stored in an amber vial or in a dark location to prevent potential photo-oxidation.
Q4: What are the common signs of degradation or impurity formation?
A: Degradation can manifest in several ways:
-
Physical Appearance: The pure compound is typically a white to off-white powder.[7] Any significant color change (e.g., to yellow or brown) may indicate oxidation or other impurities. Clumping of the solid suggests moisture absorption.
-
Analytical Inconsistency: The most common issue is the presence of the boroxine anhydride, which can cause broad or multiple peaks in NMR spectra, variable melting points, and ghost peaks in HPLC analysis.
-
Reduced Reactivity: If you observe a significant drop in yield or conversion in reactions like Suzuki couplings where this reagent is used, it is a strong indicator that the material has degraded, likely through protodeboronation (loss of the B(OH)₂ group) or oxidation.[6][8]
Q5: My ¹H NMR spectrum looks complex and doesn't match the expected simple aromatic signals. What is happening?
A: This is the most frequently encountered analytical problem with boronic acids and is almost certainly due to the equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride in solution, especially in aprotic solvents like CDCl₃.[9]
-
The Solution: To obtain a clean, interpretable NMR spectrum, you must break up the boroxine trimer. This is easily achieved by dissolving the sample in a deuterated protic solvent like methanol-d₄. The alcohol readily breaks the B-O-B bonds of the anhydride, forcing the equilibrium back to the monomeric boronic acid.[9] Adding a single drop of heavy water (D₂O) to a CDCl₃ or DMSO-d₆ solution can also accomplish this.[9] Note that in these protic solvents, the acidic B-OH protons will exchange with the solvent and become invisible.
Part 2: Troubleshooting Guide
| Observed Problem | Potential Root Cause | Recommended Action & Explanation |
| Low Yield in Suzuki Coupling | 1. Boroxine Formation: The trimeric anhydride is generally less reactive in the transmetalation step of the catalytic cycle. 2. Protodeboronation: The C-B bond has been cleaved, resulting in the formation of 6,9-diphenyl-9H-carbazole.[8] 3. Oxidation: The boronic acid has been oxidized to the corresponding phenol. | 1. Verify Material Integrity: Run a quick ¹H NMR in methanol-d₄ to confirm the structure and absence of significant degradation products. 2. Use Fresh Material: If degradation is suspected, use a fresh, unopened bottle of the reagent. 3. Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions with degassed solvents, as water and oxygen can inhibit the catalytic cycle. |
| Inconsistent HPLC Purity Results | Monomer/Boroxine Equilibrium: The ratio of the boronic acid to its anhydride can change depending on the sample preparation, solvent, and water content, leading to multiple or broad peaks and inconsistent purity readings. | 1. Standardize Sample Prep: Use a consistent, anhydrous solvent for all HPLC sample preparations. 2. Acidify Mobile Phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can sometimes help protonate the species and sharpen peaks. 3. Confirm by LC-MS: Use mass spectrometry to confirm the identity of the peaks corresponding to the monomer, the boroxine, and potential degradation products. |
| Material is Clumped or Discolored | Moisture Absorption & Oxidation: The material has been exposed to ambient air and humidity, leading to water uptake and likely some degree of oxidative degradation.[5] | 1. Dry Under Vacuum: Gently heat the material (e.g., 40-50°C) under high vacuum for several hours. This can remove absorbed water and may convert the material fully to the boroxine anhydride, which can be used in some cases.[9] 2. Assess Purity: After drying, re-analyze the material to determine its purity. If significant degradation has occurred, the material may not be suitable for sensitive applications. 3. Discard if Severely Degraded: If the material is heavily discolored, it is best to discard it and use a fresh supply to avoid compromising your experiments. |
Part 3: Protocols and Best Practices
Protocol 1: Recommended Handling and Storage Workflow
This protocol ensures the long-term stability and integrity of your this compound.
-
Receiving: Upon receipt, inspect the container to ensure the seal is intact. Note the date of receipt on the bottle.
-
Initial Storage: Place the sealed container in a laboratory desiccator at room temperature for short-term storage.
-
Weighing and Dispensing:
-
Perform all weighing operations in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][10]
-
Minimize the time the container is open to the atmosphere. Work quickly and efficiently.
-
For highly sensitive reactions (e.g., trace metal analysis or GMP synthesis), handle the material inside a glovebox under an inert atmosphere.
-
-
Resealing: After dispensing, flush the headspace of the container with a gentle stream of dry argon or nitrogen before tightly resealing the cap. Wrap the cap with Parafilm® for an extra barrier against moisture.
-
Long-Term Storage: Return the resealed container to a 2-8°C refrigerator. Allow the container to warm to room temperature before opening it for subsequent use to prevent water condensation on the cold solid.
Protocol 2: Preparing a Solution for Reaction or Analysis
-
Select Solvent: Choose a high-purity, anhydrous grade solvent appropriate for your application.
-
Degas Solvent (for reactions): If the solution is for a cross-coupling reaction, ensure the solvent is thoroughly degassed via sparging with argon or nitrogen or by using several freeze-pump-thaw cycles.
-
Dissolution: Under an inert atmosphere if necessary, add the solvent to a flask containing the pre-weighed boronic acid. Stir until fully dissolved. Some arylboronic acids may require gentle warming to dissolve completely.
-
Use Promptly: Boronic acids are generally less stable in solution than as solids. It is best practice to prepare solutions fresh and use them promptly. Do not store solutions for extended periods unless stability data for that specific solvent and concentration is available.
Part 4: Data Summary
The following table summarizes the key storage parameters discussed.
| Parameter | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | Room Temperature (15-25°C) | 2-8°C | Reduces the rate of potential slow degradation pathways. |
| Atmosphere | Tightly Sealed Container in Desiccator | Inert Gas (Argon or Nitrogen) Headspace | Prevents moisture-induced boroxine formation and oxidation.[2][4] |
| Light | Protect from Light (Amber Vial/Dark) | Protect from Light (Amber Vial/Dark) | Minimizes risk of photo-oxidation of the carbazole moiety.[5] |
Part 5: Visual Troubleshooting Workflow
This diagram outlines the decision-making process when encountering common analytical issues with aryl boronic acids.
Caption: Troubleshooting workflow for unexpected analytical results of boronic acids.
References
-
MSDS of Boronic acid, B-[6-(9H-carbazol-9-yl-1,2,3,4,5,6,7,8-d8)phenyl-2,3,4,5-d4] - Capot Chemical Co., Ltd. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs - Organic Process Research & Development. [Link]
-
Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives - ACS Publications. [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization - Reddit. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC, PubMed Central. [Link]
-
9H-carbazol-3-yl-Boronic acid - ChemBK. [Link]
-
Boronic acid - Wikipedia. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - Journal of Pharmaceutical Sciences. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]
-
[4-(9-Phenyl-9H-carbazol-3-yl)phenyl]boronic Acid: A Versatile Intermediate for Material Science - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 9. reddit.com [reddit.com]
- 10. capotchem.cn [capotchem.cn]
Technical Support Center: Troubleshooting Solubility Issues with Diphenyl Carbazole Boronic Acid
Welcome to the technical support center for diphenyl carbazole boronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles.
Understanding the Molecule: Why is Diphenyl Carbazole Boronic Acid Prone to Solubility Issues?
Diphenyl carbazole boronic acid is a compound characterized by a large, rigid, and aromatic structure. This molecular architecture, while bestowing desirable electronic and thermal properties for applications in organic electronics and materials science, also contributes to its generally low solubility in many common organic solvents. The carbazole and phenyl groups are hydrophobic, leading to strong intermolecular π-π stacking interactions in the solid state. These forces must be overcome by solvent-solute interactions for dissolution to occur.
Furthermore, boronic acids have a known tendency to undergo dehydration to form cyclic anhydrides called boroxines, especially when heated.[1][2] These boroxines often exhibit different solubility profiles compared to the parent boronic acid, which can lead to inconsistent and unpredictable results.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My diphenyl carbazole boronic acid is not dissolving in my reaction solvent. What are my initial troubleshooting steps?
A1: When facing poor solubility, a systematic approach is crucial. Here’s a workflow to guide your initial efforts:
Detailed Steps:
-
Solvent Screening: Do not rely on a single solvent. The "like dissolves like" principle is a good starting point. Given the aromatic nature of diphenyl carbazole boronic acid, begin with aromatic solvents like toluene or xylene. However, polar aprotic solvents are often more effective. Create a small-scale solubility test array with the solvents listed in the table below.
-
Gentle Heating: Increasing the temperature can significantly enhance solubility by providing the energy needed to break the crystal lattice forces. Use an oil bath and monitor the temperature carefully to avoid decomposition, especially since boronic acids can dehydrate to boroxines upon heating.[1]
-
Mechanical Agitation (Ultrasonication): Sonication can help break up solid aggregates and increase the surface area available for solvation, accelerating the dissolution process.[3]
Q2: I've tried common solvents like THF and Toluene with heating, but solubility is still limited. What other solvents or solvent systems should I consider?
A2: If standard solvents fail, expanding your solvent selection and considering solvent mixtures is the next logical step.
Solvent Selection Guide:
| Solvent Class | Recommended Solvents | Rationale & Key Considerations |
| Ethereal | Dioxane, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Ethers are often excellent solvents for boronic acids and their derivatives.[1] Dioxane is a common choice for Suzuki-Miyaura coupling reactions.[4][5] 2-MeTHF and CPME are considered greener alternatives to THF and can sometimes offer different solubility profiles.[6] |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | These solvents have high dielectric constants and are excellent at solvating polarizable aromatic compounds. Use with caution as they can be difficult to remove and may participate in side reactions at high temperatures. |
| Aromatic | Toluene, Xylenes, Anisole | Their aromatic nature can facilitate dissolution through π-π interactions with the carbazole and phenyl rings. Toluene is a frequent choice for Suzuki couplings.[4][7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Phenylboronic acids can exhibit moderate to good solubility in chlorinated solvents.[1][8] However, their use is often limited by lower boiling points and environmental concerns. |
Experimental Protocol: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of your diphenyl carbazole boronic acid (e.g., 5 mg) into several vials.
-
Add a measured volume (e.g., 0.5 mL) of each selected solvent to the respective vials.
-
Stir vigorously at room temperature for 10-15 minutes and observe.
-
If not fully dissolved, gradually increase the temperature in increments of 10-20°C, holding at each step to allow time for dissolution.
-
Record the temperature at which complete dissolution occurs for each solvent.
Pro-Tip: Co-Solvent Systems
Often, a mixture of solvents provides the best results. A common and effective system for reactions like the Suzuki-Miyaura coupling is a mixture of an organic solvent with water (e.g., Dioxane:Water 4:1).[4][9] The presence of water can aid in dissolving the inorganic base and can influence the catalytic cycle.
Q3: Can I chemically modify the diphenyl carbazole boronic acid to improve its solubility?
A3: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, is a widely used and highly effective strategy.
Why it Works:
-
Increased Lipophilicity: The pinacol group increases the overall lipophilicity of the molecule, enhancing its affinity for organic solvents.
-
Prevention of Boroxine Formation: Esterification prevents the dehydration reaction that leads to the formation of less soluble boroxine trimers.[1]
-
Improved Stability: Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[7]
Studies have consistently shown that pinacol esters of phenylboronic acids exhibit significantly better solubility across a range of organic solvents compared to the parent acids.[1][10]
General Protocol for Pinacol Ester Formation:
-
Dissolve the diphenyl carbazole boronic acid in a suitable solvent (e.g., THF or Dioxane).
-
Add an equimolar amount of pinacol.
-
Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.
-
Water is a byproduct of this reaction and can be removed using a Dean-Stark apparatus or by adding a drying agent like anhydrous magnesium sulfate.
-
The resulting pinacol ester can often be used directly in the subsequent reaction or purified by standard methods like recrystallization or column chromatography.
Q4: My compound is for a formulation, not a reaction. Are there other techniques to enhance solubility?
A4: For formulation and drug development, where the final product is a stable solution, several other techniques can be employed.
-
Use of Co-solvents: As mentioned, co-solvents can be highly effective. In a formulation context, biocompatible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) are often used in combination with water or other carriers to create a suitable vehicle.[11] The principle of cosolvency involves reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12]
-
pH Adjustment: While diphenyl carbazole boronic acid itself is not highly responsive to pH changes in organic media, if an aqueous phase is present or if the molecule contains other ionizable groups, adjusting the pH can impact solubility. Boronic acids are weak Lewis acids, and their solubility in aqueous media can be influenced by pH.[13]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the hydrophobic diphenyl carbazole moiety, thereby increasing its apparent solubility in aqueous-based formulations.[14]
-
Solid Dispersions: For solid dosage forms, creating a solid dispersion of the active compound in a hydrophilic carrier can enhance dissolution rates.[12] This involves dissolving both the compound and a carrier (like PVP or PEG) in a common solvent and then removing the solvent, resulting in a solid matrix where the drug is finely dispersed.[15]
Summary of Key Troubleshooting Strategies
| Strategy | When to Use | Scientific Rationale |
| Solvent Screening & Heating | Initial troubleshooting for any experiment. | Overcoming crystal lattice energy and matching solvent polarity to the solute. |
| Co-solvent Systems | Reactions requiring multiple components with different solubilities (e.g., Suzuki coupling). | Creating a medium that can dissolve both organic and inorganic reagents. |
| Conversion to Boronic Ester | When persistent solubility issues hinder reactions. | Increases lipophilicity and prevents the formation of insoluble boroxine anhydrides.[1] |
| Formulation Techniques | For drug delivery and final product formulation. | Utilizing principles of cosolvency, complexation, or solid-state dispersion to create stable solutions or enhance dissolution.[12][14] |
By systematically applying these principles and protocols, researchers can effectively diagnose and overcome the solubility challenges associated with diphenyl carbazole boronic acid, leading to more successful and reproducible experimental outcomes.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
-
KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]
-
Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials. Retrieved from [Link]
-
ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Retrieved from [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]
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- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
Technical Support Center: Synthesis of Aryl-Substituted Carbazoles
Welcome to the technical support guide for the synthesis of aryl-substituted carbazoles. This resource is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in constructing these valuable molecular scaffolds. We will move beyond simple procedural lists to explore the underlying causes of common side reactions and provide field-proven troubleshooting strategies to enhance your reaction yields, product purity, and overall success.
Section 1: Troubleshooting Palladium-Catalyzed Arylation Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful and versatile methods for forming the C-C and C-N bonds essential for aryl-carbazole synthesis. However, their sensitivity to reaction conditions can lead to persistent and often difficult-to-separate byproducts. This section addresses the most common issues.
FAQ 1: I'm observing a significant amount of a symmetrical biaryl byproduct corresponding to my boronic acid in a Suzuki-Miyaura coupling. What is causing this homocoupling, and how can I prevent it?
This is one of the most frequent side reactions in Suzuki-Miyaura couplings. The formation of a homocoupled dimer from your boronic acid starting material not only consumes valuable reagents but also complicates purification. This issue stems from two primary mechanistic pathways.[1]
Expert Analysis & Causality:
-
Oxygen-Mediated Homocoupling: The active catalyst in the Suzuki cycle is a Pd(0) species. If your reaction mixture is not rigorously deoxygenated, dissolved oxygen can oxidize the Pd(0) to Pd(II). This Pd(II) species can then participate in a stoichiometric reaction with two molecules of your boronic acid to generate the homocoupled product, regenerating Pd(0) in the process. Higher oxygen levels have been shown to directly increase the rate of homocoupling.[1][2]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, this species can directly react with the boronic acid to form the dimer before the primary catalytic cycle is fully established.[1][3]
Troubleshooting Table: Minimizing Boronic Acid Homocoupling
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Degassing | Perform a minimum of three vacuum/backfill cycles with an inert gas (Argon or Nitrogen). For best results, use a subsurface sparge with nitrogen for 15-30 minutes prior to catalyst addition.[3][4] | This rigorously removes dissolved oxygen, preventing the oxidation of the active Pd(0) catalyst to the problematic Pd(II) state.[1][2] |
| Use of Pd(II) Precatalyst | Add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst.[4] Alternatively, use a Pd(0) source like Pd₂(dba)₃. | The reducing agent helps minimize the concentration of free Pd(II) that can directly engage in the homocoupling pathway.[4] |
| Reaction Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess. Ensure the aryl halide is the limiting reagent. | While a slight excess drives the desired reaction, a large excess can increase the statistical probability of the homocoupling side reaction. |
| Slow Reaction Kinetics | Increase the reaction temperature or screen different ligand/solvent combinations to accelerate the main catalytic cycle. | If the desired cross-coupling is sluggish, the catalyst has more time to participate in slower, off-cycle reactions like homocoupling. |
FAQ 2: My aryl halide starting material is being converted back to the parent arene. Why is this dehalogenation happening and how do I stop it?
Hydrodehalogenation is a frustrating side reaction where the halogen on your starting material is replaced by a hydrogen atom, leading to a non-functionalized arene byproduct.[5] This lowers your yield and introduces a purification challenge. This is particularly common with electron-rich aryl halides or highly active catalyst systems.[5]
Expert Analysis & Causality:
Dehalogenation occurs when the oxidative addition complex, Ar-Pd(II)-X, intercepts a hydride source before it can undergo transmetalation with the boronic acid.[2] This forms an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to produce the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst. The source of the hydride is often the solvent or the base.[5] Alcoholic solvents, for example, can be oxidized by the palladium complex to generate these hydride species.[2][5]
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored for researchers, scientists, and drug development professionals working with 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid, a sterically demanding and electron-rich building block. Our goal is to provide you with a blend of foundational knowledge, field-proven protocols, and in-depth troubleshooting strategies to help you navigate the complexities of coupling this substrate and achieve optimal results in your synthetic campaigns.
The Challenge: Coupling a Bulky, Electron-Rich System
This compound presents unique challenges in palladium-catalyzed cross-coupling reactions. Its significant steric bulk around the boronic acid moiety can hinder the crucial transmetalation step, while the electron-rich nature of the carbazole core can slow the final reductive elimination step of the catalytic cycle. Furthermore, like many boronic acids, it is susceptible to common side reactions such as protodeboronation and homocoupling.[1][2][3] This guide provides a systematic approach to overcoming these hurdles.
Section 1: Foundational Understanding: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is paramount for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. Each step presents a potential point of failure or optimization.[3][4]
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. For sterically hindered or electron-rich halides, this step can be slow.[5]
-
Transmetalation : The organic group from the activated boronic acid (the boronate) is transferred to the palladium center. This is often the rate-determining step and is highly sensitive to the choice of base, solvent, and steric hindrance.[6][7]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles encountered during experimental setup and execution.
Q1: My reaction shows no conversion, and I only recover starting materials. What are the first things to check?
A1: This often points to a fundamental issue with one of the core components of the reaction. Perform a systematic check:
-
Catalyst Inactivity: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction to Pd(0), which can fail. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be a good diagnostic test.[8] Crucially, oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[2] Ensure your entire setup is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[9]
-
Base Incompatibility: The base is not merely a proton scavenger; its primary role is to activate the boronic acid to form a more nucleophilic boronate species.[10][11] If the base is too weak, insoluble, or sterically hindered, transmetalation will not occur. Ensure the base is finely powdered and that the solvent system facilitates its function. For instance, inorganic bases like K₂CO₃ or K₃PO₄ require a small amount of water for dissolution and activity when used in solvents like dioxane or THF.[8][12]
-
Reagent Quality: Verify the purity and integrity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially if stored improperly.[5]
Q2: I'm observing significant protodeboronation, where my carbazole-boronic acid is being replaced by a hydrogen. How can I prevent this?
A2: Protodeboronation is a major competing pathway, particularly with boronic acids that are sensitive to hydrolysis.[1][3] It is often exacerbated by excess water, high temperatures, and harsh basic conditions.[2][9]
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switch from strong bases like NaOH to milder alternatives such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[9]
-
Employ Anhydrous Conditions: While many Suzuki protocols use aqueous media, water is the proton source for this side reaction. For highly sensitive substrates, employing strictly anhydrous conditions with a soluble, non-nucleophilic base can be beneficial.[8][9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA boronate. These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[8][9]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate of the desired coupling.[8]
Q3: My main byproduct is the homocoupling of two boronic acid molecules. What causes this and how do I stop it?
A3: Homocoupling is typically promoted by the presence of oxygen.[2][3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the coupling of two boronic acid molecules.[3][13]
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly degassed before the addition of the palladium catalyst. Methods include sparging with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles.[2][9]
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of nitrogen or argon throughout the entire process to prevent oxygen ingress.
Section 3: In-Depth Troubleshooting Guide
When initial checks fail to resolve the issue, a more detailed analysis is required. The following table provides a structured approach to diagnosing and solving persistent problems.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Yield with Hindered Substrates | 1. Inefficient Oxidative Addition: The aryl halide partner may be sterically hindered or electron-rich, slowing this initial step.[14] 2. Slow Transmetalation: The steric bulk of the 6,9-diphenyl-9H-carbazole moiety is impeding the transfer of the aryl group to the palladium center. 3. Premature Catalyst Decomposition: The catalyst may be forming inactive palladium black, especially at high temperatures.[9] | 1. Use Specialized Ligands: For hindered substrates, standard ligands like PPh₃ are often insufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These accelerate both oxidative addition and the final reductive elimination.[15][16][17][18] 2. Optimize Base/Solvent System: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to maximize boronate formation.[8] A solvent system like dioxane/water or THF/water can improve base solubility and reaction rates.[19] 3. Check Ligand:Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated active species) to maintain catalyst stability.[9] |
| Reaction Stalls at Partial Conversion | 1. Catalyst Deactivation: The active catalyst has been consumed or poisoned before the reaction is complete.[2] 2. Boronic Acid Decomposition: The boronic acid is degrading over the course of the reaction (e.g., via protodeboronation).[1] 3. Poor Reagent Solubility: One of the starting materials may have limited solubility in the chosen solvent, leading to a rate limited by dissolution.[20] | 1. Add Fresh Catalyst: In some cases, a second charge of the catalyst mid-reaction can restart a stalled reaction. 2. Use a More Stable Boronate Ester: As mentioned in the FAQs, converting the boronic acid to a pinacol or MIDA ester can improve its stability over long reaction times.[9] 3. Screen Solvents: If solubility is suspected, try alternative solvents. For highly nonpolar substrates, toluene or DMF may be more effective than ethereal solvents.[12][20] Ensure adequate stirring to maintain a homogeneous mixture. |
| Formation of Dehalogenated Byproduct | 1. Presence of a Hydride Source: The palladium-aryl intermediate can react with a hydride source, leading to reductive elimination of Ar-H instead of Ar-Ar'.[3] Potential hydride sources include certain bases (e.g., those with β-hydrogens) or solvent impurities. | 1. Change the Base/Solvent: Switch to a base without β-hydrogens, such as a carbonate or phosphate. Ensure you are using high-purity, anhydrous solvents.[3] |
| Difficult Purification | 1. Co-elution of Byproducts: Homocoupled product or residual boronic acid/ester can be difficult to separate from the desired product due to similar polarities. 2. Residual Palladium: The final product is contaminated with palladium, which is often highly colored and toxic. | 1. Boronic Acid Wash: During the aqueous workup, a wash with a dilute base (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to a water-soluble boronate salt. 2. Palladium Scavenging: After the reaction, treat the crude mixture with a palladium scavenger (e.g., silica-bound thiols, activated carbon) to remove residual metal before chromatography.[4] |
Section 4: Recommended Experimental Protocols
The following protocols provide a robust starting point for your experiments. Optimization will likely be necessary based on your specific aryl halide coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is designed for a 1.0 mmol scale reaction and should be adapted as needed.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2.5 mol% Pd)
-
Ligand (e.g., SPhos, 6 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 10:1 v/v, degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, palladium precatalyst, and ligand.
-
Degassing: Seal the vessel with a rubber septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5.5 mL of 10:1 Dioxane/H₂O to achieve ~0.2 M concentration) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (a typical starting point is 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS (see Protocol 2).
-
Workup: Upon completion (or when the reaction has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[21][22]
Protocol 2: Reaction Monitoring by TLC and LC-MS
Regularly monitoring the reaction is crucial for optimization and determining the endpoint.[23][24]
-
Sampling: Under a positive pressure of inert gas, carefully withdraw a small aliquot (a few drops) of the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot in a small vial containing ~1 mL of ethyl acetate and a small amount of water. Vortex the vial.
-
TLC Analysis: Spot the organic layer of the quenched sample onto a TLC plate alongside co-spots of your starting materials. Elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) and visualize under UV light. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates reaction progress.
-
LC-MS Analysis: For more quantitative analysis, dilute the quenched sample further and inject it into an LC-MS to confirm the mass of the product and assess the relative ratios of starting materials and products.
Section 5: Logical Troubleshooting Workflow
When faced with a challenging reaction, a logical, step-by-step approach is more effective than random changes. Use the following workflow to guide your optimization process.
References
-
C. E. H. Lloyd-Jones, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2014.
-
A. C. S. Braga, N. H. Morgon, G. Ujaque, F. Maseras, "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction," Journal of the American Chemical Society, 2005.
-
T. J. A. Graham, B. M. T. H. Snell, K. N. Houk, "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," Israel Journal of Chemistry, 2020.
-
I. A. I. Mkhalid, J. H. Barnard, T. B. Marder, J. M. Murphy, J. F. Hartwig, "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances," Chemical Reviews, 2010.
-
C. F. R. A. C. Lima, M. J. R. P. Queiroz, A. M. S. Silva, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction," The Journal of Organic Chemistry, 2014.
-
T. Tu, Z. Sun, W. Fang, M. Xu, Y. Zhou, "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates," Organic Letters, 2012.
-
T. J. A. Graham, B. M. T. H. Snell, K. N. Houk, "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," National Institutes of Health, 2019.
-
C. F. R. A. C. Lima, M. J. R. P. Queiroz, A. M. S. Silva, "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction," Semantic Scholar, 2014.
-
BenchChem, "A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions," BenchChem, 2025.
-
T. Tu, Z. Sun, W. Fang, M. Xu, Y. Zhou, "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates," Organic Chemistry Portal, 2012.
-
Z. Hua, et al., "Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides," Organic & Biomolecular Chemistry, 2024.
-
BenchChem, "Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate," BenchChem, 2025.
-
J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," Journal of the American Chemical Society, 1999.
-
T. J. A. Graham, et al., "Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings," ResearchGate, 2020.
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal.
-
Wikipedia, "Suzuki reaction," Wikipedia.
-
BenchChem, "A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions," BenchChem, 2025.
-
BenchChem, "Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings," BenchChem, 2025.
-
M. Adib, et al., "Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...," ResearchGate, 2017.
-
Vapourtec, "Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling," Vapourtec, 2023.
-
ResearchGate, "Which conditions are favorable for the efficient Suzuki coupling?," ResearchGate, 2014.
-
Advion, "SUZUKI REACTION MONITORING," Advion.
-
Y. Sato, et al., "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring," University of British Columbia, 2022.
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs.
-
CovaSyn, "Optimizing Suzuki Coupling Reactions," CovaSyn.
-
BenchChem, "The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development," BenchChem, 2025.
-
Reddit, "Diagnosing issues with a failed Suzuki coupling?," Reddit, 2021.
-
The Synthetic Chemist, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, 2022.
-
J. C. H. Lee, E. R. Strieter, S. L. Buchwald, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," National Institutes of Health.
-
J. Shen, et al., "Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides...," ResearchGate, 2021.
-
ResearchGate, "How can I solve my problem with Suzuki coupling?," ResearchGate, 2014.
-
A. J. G. O'Brien, et al., "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback," PMC - NIH, 2016.
-
BenchChem, "Overcoming low yields in Suzuki coupling with functionalized boronic acids," BenchChem, 2025.
-
W. S. Lee, H. J. Kim, J. H. Park, "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry," MDPI, 2022.
-
R. Dawood, A. Solaiman, "Optimization of reaction conditions for the Suzuki-Miyaura coupling," ResearchGate, 2019.
-
Reddit, "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)," Reddit, 2022.
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
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- 23. benchchem.com [benchchem.com]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Navigating Deboronation in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet often misunderstood side reaction in Suzuki-Miyaura cross-coupling: deboronation . Specifically, we will focus on protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, which can significantly lower the yield and purity of your desired product.[1]
This resource is structured in a question-and-answer format to directly address the challenges you may encounter in the lab. We will delve into the "why" behind experimental observations and provide actionable troubleshooting strategies grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in my Suzuki coupling reaction?
Protodeboronation is a hydrolytic process where the boronic acid or ester functionality is replaced by a hydrogen atom from a proton source, typically water or other protic solvents.[1] This side reaction consumes your starting boronic acid, leading to the formation of an undesired arene or heteroarene byproduct and consequently, a lower yield of your target coupled product.[2][3] This not only impacts the efficiency of your synthesis but also complicates the purification process.
Q2: Which types of boronic acids are most susceptible to protodeboronation?
The susceptibility of a boronic acid to protodeboronation is highly dependent on its electronic and structural properties. Key factors include:
-
Electron-deficient arylboronic acids: Arylboronic acids bearing electron-withdrawing groups are particularly prone to protodeboronation.[4][5]
-
Heteroaromatic boronic acids: Certain heteroaromatic boronic acids, especially 2-heteroaryl derivatives, are notoriously unstable and readily undergo protodeboronation.[6]
-
Sterically hindered boronic acids: While steric hindrance on ortho-substituted arylboronic acids can slow down the desired transmetalation step, it can also increase the rate of hydrolytic deboronation.[5]
-
Basic heteroaromatic boronic acids: Boronic acids containing a basic nitrogen atom, such as 2-pyridine boronic acid, can exhibit complex pH-dependent protodeboronation mechanisms, including rapid decomposition under neutral pH via a zwitterionic intermediate.[1]
Q3: What are the primary factors in my reaction conditions that can promote protodeboronation?
Several experimental parameters can influence the rate of protodeboronation:
-
Base: The choice and strength of the base are critical. While a base is required to activate the boronic acid for transmetalation, strong bases can also accelerate protodeboronation.[4][7]
-
Temperature: Higher reaction temperatures often increase the rate of protodeboronation.[2]
-
pH: The reaction pH plays a crucial role, as it dictates the speciation of the boronic acid in solution. The rate of protodeboronation is highly pH-dependent.[1][8][9]
-
Solvent: The presence of water or other protic solvents is necessary for protodeboronation to occur.[5]
-
Reaction Time: Longer reaction times can lead to increased degradation of the boronic acid.
Troubleshooting Guide: Low Yields and Byproduct Formation
This section provides a systematic approach to troubleshooting Suzuki coupling reactions plagued by deboronation.
Problem 1: My reaction yield is low, and I've identified the deboronated byproduct of my starting boronic acid.
This is a classic symptom of significant protodeboronation. Here’s a step-by-step guide to mitigate this issue:
Step 1: Evaluate and Optimize Your Choice of Base
The base is a double-edged sword; it's essential for the catalytic cycle but can also be the main culprit behind deboronation.
-
Rationale: Stronger bases can increase the concentration of the boronate anion, which is susceptible to protonolysis. Milder bases can provide a sufficient rate of transmetalation while minimizing the rate of protodeboronation.
-
Troubleshooting Protocol:
-
If you are using strong bases like NaOH or Ba(OH)₂, consider switching to milder inorganic bases.
-
Screen a panel of milder bases to find the optimal one for your specific substrates.
-
| Base | General Recommendation |
| K₃PO₄, Cs₂CO₃, KF | Often a good starting point as they are effective yet generally less harsh than hydroxides.[4] |
| K₂CO₃, Na₂CO₃ | Commonly used and effective, but their basicity might still be too high for very sensitive substrates. |
| Organic Bases | In some cases, organic bases can be employed, particularly in anhydrous conditions. |
Step 2: Protect Your Boronic Acid
If optimizing the base is insufficient, protecting the boronic acid functionality is a highly effective strategy.
-
Rationale: Boronic esters are generally more stable than their corresponding boronic acids.[4] Certain protecting groups, like MIDA (N-methyliminodiacetic acid), create highly stable boronates that slowly release the active boronic acid under the reaction conditions. This "slow-release" strategy keeps the concentration of the free, vulnerable boronic acid low at any given time, thus minimizing protodeboronation.[1][10]
-
Troubleshooting Protocol:
-
Convert your boronic acid to a more stable boronic ester. Pinacol esters are a popular choice due to their stability and ease of preparation.[6]
-
For particularly unstable boronic acids, consider using MIDA boronates or potassium trifluoroborate salts. These are known for their enhanced stability and controlled release of the boronic acid.[11]
-
Step 3: Accelerate the Desired Catalytic Cycle
A sluggish Suzuki coupling provides more opportunity for side reactions like protodeboronation to occur.
-
Rationale: If the rate of the productive cross-coupling is significantly faster than the rate of protodeboronation, the side reaction becomes negligible.
-
Troubleshooting Protocol:
-
Catalyst and Ligand Selection: Ensure you are using a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands can dramatically accelerate the catalytic cycle, especially for challenging substrates like aryl chlorides.[6][10]
-
Increase Catalyst Loading: In some cases, a modest increase in the catalyst loading can speed up the desired reaction relative to the background deboronation.
-
Temperature Optimization: While high temperatures can promote deboronation, sometimes a moderate increase can accelerate the Suzuki coupling to a greater extent. Careful temperature screening is recommended.
-
Visualizing the Problem: The Suzuki Catalytic Cycle and the Deboronation Off-Ramp
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and how protodeboronation acts as an "off-ramp," consuming the boronic acid before it can participate in the productive reaction.
Caption: The Suzuki cycle and the competing protodeboronation pathway.
Advanced Troubleshooting Workflow
For persistent issues, a more systematic approach may be necessary. The following workflow can help you diagnose and solve complex deboronation problems.
Caption: A systematic workflow for troubleshooting deboronation.
By methodically addressing these key reaction parameters, you can significantly suppress deboronation and improve the outcome of your Suzuki-Miyaura coupling reactions.
References
- Benchchem.
- ResearchGate.
- Wikipedia.
- PMC - NIH. Organoborane coupling reactions (Suzuki coupling).
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis.
- PubMed Central. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
- Andrew G Myers Research Group. The Suzuki Reaction.
- NIH.
- Organic Chemistry Portal. Suzuki Coupling.
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- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preventing homo-coupling of 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid
A Guide for Senior Application Scientists on Preventing Homo-Coupling Side Reactions
Welcome to the technical support hub for 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid. This guide is designed for experienced researchers and drug development professionals who are utilizing this advanced building block in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide in-depth, mechanistically-grounded troubleshooting advice to mitigate the common and often yield-limiting side reaction of boronic acid homo-coupling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers encounter when homo-coupling becomes a significant issue in their reactions.
Q1: I'm observing a significant amount of a symmetrical bi-carbazole byproduct in my Suzuki reaction. What is it and why is it forming?
A1: You are likely observing the homo-coupling product, bis(6,9-diphenyl-9H-carbazol-3-yl). This byproduct forms when two molecules of your this compound react with each other instead of with your intended aryl halide partner.[1] This side reaction is a common challenge in Suzuki-Miyaura couplings and is primarily mediated by two pathways: the presence of dissolved oxygen and/or the use of a Palladium(II) precatalyst.[1][2]
Q2: What is the primary cause of boronic acid homo-coupling?
A2: The two main culprits are dissolved oxygen and the use of a Palladium(II) precatalyst.[1] Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes the homo-coupling.[1][3][4] Additionally, if you use a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with the boronic acid to form the homo-coupled product while generating the active Pd(0) catalyst.[2][5]
Q3: My yields of the desired cross-coupled product are low, and purification is difficult. Is this related to homo-coupling?
A3: Yes, this is a direct consequence of homo-coupling. The formation of the symmetrical biaryl byproduct consumes your boronic acid, which directly reduces the yield of your target molecule.[1] Furthermore, the homo-coupled product is often structurally similar to the desired product, leading to challenges in separation and purification by standard methods like column chromatography.[1]
Q4: Can my choice of base influence the extent of homo-coupling?
A4: Absolutely. While the base's primary role is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, a very strong base (e.g., NaOH, KOH) can sometimes promote side reactions.[6][7] Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often preferred as they are effective in the catalytic cycle without being overly aggressive.[6][7]
Q5: I'm working with a complex, electron-rich carbazole derivative. Is it more susceptible to homo-coupling?
A5: While the tendency for homo-coupling can be substrate-dependent, it is a general issue for most boronic acids. Electron-deficient arylboronic acids have been shown in some systems to be more prone to homo-coupling.[8][9] However, the large, planar, and electron-rich nature of the 6,9-Diphenyl-9H-carbazole system can influence catalyst and ligand interactions, making optimization crucial.
Part 2: The Science of the Problem - Mechanistic Insights
Understanding the reaction pathways is critical for effective troubleshooting. The Suzuki-Miyaura reaction is a delicate catalytic cycle, and homo-coupling represents a significant parasitic pathway that competes with the desired product formation.
Desired vs. Undesired Pathways
The diagram below illustrates the competition between the productive Suzuki-Miyaura cross-coupling cycle and the detrimental homo-coupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homo-coupling.
The key takeaway is that the presence of oxygen diverts the active Pd(0) catalyst into a separate, detrimental cycle.[3][4][10] A peroxo-palladium complex is formed, which then reacts with two molecules of the boronic acid, ultimately leading to the homo-coupled product and regenerating the Pd(0) catalyst.[3][4]
Part 3: Strategic Protocols for Prevention
Effective prevention of homo-coupling relies on meticulous experimental technique designed to starve the parasitic pathway of its key ingredient: oxygen.
Critical Step: Rigorous Degassing
The single most effective technique to prevent oxygen-mediated homo-coupling is the thorough removal of dissolved gases from your reaction mixture.
Troubleshooting Workflow for Degassing Issues
Caption: Troubleshooting workflow for minimizing homo-coupling.
Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Homo-Coupling
This protocol incorporates best practices for excluding oxygen and selecting appropriate reagents.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.1 equiv.), your aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove air from the headspace.
-
Solvent Addition: Add the previously degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula or syringe. A subsurface sparge of the solvent with inert gas for 20-30 minutes is highly recommended.[8]
-
Final Degassing: With stirring, bubble the inert gas through the reaction mixture for an additional 15-20 minutes. This ensures the removal of any oxygen introduced with the solid reagents.[1]
-
Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and any additional ligand. Using a Pd(0) source is preferable to a Pd(II) source to avoid the initial stoichiometric homo-coupling.[2][5]
-
Reaction Execution: Heat the reaction to the desired temperature (e.g., 80-100 °C) under the inert atmosphere and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and proceed with a standard aqueous workup and extraction.
Part 4: Key Parameter Optimization
Fine-tuning your reaction conditions can further suppress homo-coupling. The following table provides a comparative guide for key parameters.
| Parameter | Condition to Avoid | Recommended Condition for Prevention | Rationale |
| Atmosphere | Aerobic (Air) | Strictly Inert (N₂ or Ar) | Oxygen is a primary driver of the oxidative homo-coupling pathway.[2][11][12] |
| Palladium Source | Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Pd(II) sources can cause stoichiometric homo-coupling at the start of the reaction to generate the active Pd(0) catalyst.[12] |
| Base | Strong, nucleophilic bases (e.g., NaOH, KOH) | Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Strong bases can promote side reactions and boronic acid decomposition.[6] Weaker bases are sufficient for the catalytic cycle. |
| Solvent | Undegassed solvents | Rigorously degassed solvents | Solvents can hold significant amounts of dissolved oxygen, which must be removed.[1] |
| Additives | None | Mild reducing agents (e.g., potassium formate) (Optional) | In some cases, a mild reducing agent can help scavenge any residual Pd(II) without interfering with the main catalytic cycle.[5][13] |
By implementing these mechanistically-informed strategies—rigorous exclusion of oxygen, judicious choice of catalyst and base, and careful protocol execution—researchers can significantly minimize the formation of the homo-coupled byproduct, leading to higher yields, easier purifications, and more reliable synthetic outcomes.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-440. [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(28), 8964-8972. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up synthesis of diphenyl carbazole boronic acid
Introduction: The successful scale-up of diphenyl carbazole boronic acid and its derivatives is critical for advancements in organic electronics, particularly in the manufacturing of Organic Light-Emitting Diodes (OLEDs) and other advanced materials.[1][2] These molecules serve as essential building blocks in Suzuki-Miyaura cross-coupling reactions to construct complex, high-performance conjugated systems.[1][3] However, transitioning the synthesis from a laboratory bench to a pilot or industrial scale introduces a unique set of challenges that can impact yield, purity, and batch-to-batch consistency.[4]
This guide provides field-proven troubleshooting advice and detailed protocols to address the common issues encountered during the scale-up synthesis of diphenyl carbazole boronic acid. It is designed for researchers, process chemists, and drug development professionals to navigate these complexities with confidence.
Section 1: Core Synthesis & Scale-Up Challenges
This section addresses fundamental issues related to reaction conditions and execution when moving to larger scales.
Q1: My reaction yield dropped significantly when I increased the batch size from 5g to 500g. What are the most likely causes?
Answer: This is a classic scale-up problem often rooted in mass and heat transfer limitations, as well as the amplified effects of minor atmospheric contaminants.[5] At the laboratory scale, these factors are often negligible, but they become critical in larger reactors.
Core Issues & Troubleshooting Steps:
-
Atmospheric Control: Boronic acids and their organometallic precursors are sensitive to oxygen and moisture.[6][7] On a small scale, a simple nitrogen balloon may suffice. At scale, this is inadequate.
-
Protocol: Implement a robust inert gas sparging system. Before adding reagents, sparge the solvent and the reactor headspace with dry nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen.[8] Maintain a positive pressure of inert gas throughout the reaction.[6]
-
Causality: Oxygen can lead to oxidative side reactions, including the homocoupling of the boronic acid to form biaryl impurities, which consumes your starting material and complicates purification.[9] Moisture can cause protodeboronation, cleaving the C-B bond and reducing your yield.[10]
-
-
Temperature Management: Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient.
-
Protocol: Use a reactor with a jacketed heating/cooling system and an overhead stirrer that ensures good mixing. Monitor the internal reaction temperature, not just the jacket temperature. For exothermic steps like quenching a Grignard or lithiation reaction, develop a controlled addition profile based on a pilot run to prevent thermal runaways.[5]
-
Causality: Poor temperature control can lead to the formation of thermal degradation byproducts or favor undesirable side reactions that may not be significant at a lower, more easily controlled temperature.
-
-
Reagent Purity & Stoichiometry: The quality of starting materials is paramount.
-
Protocol: Ensure all reagents, especially organolithium or Grignard reagents, are titrated before use to determine their exact molarity.[11] Use anhydrous solvents and oven-dry all glassware and transfer lines.[6]
-
Causality: Inaccurate stoichiometry can leave unreacted starting materials or lead to the formation of over-lithiated/Grignard species, creating a complex impurity profile.
-
Section 2: Impurity Formation and Mitigation
Controlling the impurity profile is one of the most significant challenges in scaling up the synthesis of high-purity materials like diphenyl carbazole boronic acid.
Q2: My final product is contaminated with a significant amount of a biaryl impurity (homocoupling product). How can I minimize this?
Answer: Homocoupling is a common byproduct in reactions involving boronic acids and palladium catalysts.[8][10] It typically arises from two pathways: palladium(II)-mediated oxidative coupling of the boronic acid or reductive coupling of the aryl halide.
Mitigation Strategies:
-
Oxygen Exclusion: As mentioned in Q1, rigorous exclusion of oxygen is the first and most critical step. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes the undesired homocoupling of the boronic acid.[9]
-
Use of Reducing Agents: The addition of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state.
-
Recommendation: Adding a small amount of potassium formate can suppress the formation of homocoupling byproducts by minimizing the concentration of free Pd(II) in the reaction mixture.[9]
-
-
Catalyst and Ligand Choice: The choice of palladium source and ligand can significantly influence the rates of desired cross-coupling versus side reactions.
-
Recommendation: Pre-formed, air-stable Pd(II) pre-catalysts (e.g., those with Buchwald ligands) are often preferred for scale-up as they are easier to handle and provide more consistent results.[6] While Pd(0) sources like Pd₂(dba)₃ are common, they can be more sensitive to air.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Common Source | Mitigation Strategy |
| Homocoupling Product | Oxygen-mediated oxidation of Pd(0) to Pd(II), leading to boronic acid coupling.[9] | Rigorous deoxygenation of the reaction mixture; addition of mild reducing agents like potassium formate.[8][9] |
| Protodeboronation Product | Presence of water or acidic protons leading to cleavage of the C-B bond.[7][10] | Use of anhydrous solvents and reagents; careful control of pH during workup. |
| Boroxine (Anhydride) | Spontaneous dehydration of three boronic acid molecules.[12] | Store the final product under anhydrous conditions; can often be reversed by dissolving in a suitable solvent with a small amount of water before use. |
| Residual Palladium | Incomplete removal of the catalyst after the reaction. | Treatment with palladium scavengers (e.g., thiol-functionalized silica), activated carbon, or specific aqueous washes (e.g., NaHSO₃).[13][14] |
Section 3: Troubleshooting Purification at Scale
Purifying boronic acids is notoriously difficult due to their polarity, tendency to stick to silica gel, and potential for decomposition.[15][16]
Q3: Standard silica gel chromatography gives poor recovery and purity for my diphenyl carbazole boronic acid. What are more effective, scalable purification methods?
Answer: This is a very common experience. Boronic acids often streak on silica gel or decompose, making chromatography an unsuitable method for large quantities.[16] Below are three scalable alternatives.
This is the most cost-effective and scalable method if a suitable solvent system can be identified.
-
Protocol:
-
Perform a small-scale solvent screen to identify a single solvent or a binary solvent system (one solvent in which the product is soluble when hot, and another in which it is insoluble). Common systems include toluene/heptane, ethyl acetate/hexane, or isopropanol/water.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the solid by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
-
Expertise: Slow cooling is key to forming well-defined crystals that exclude impurities, rather than causing the product to "crash out" and trap contaminants.
This method leverages the Lewis acidic nature of the boronic acid group.[17][18]
-
Protocol:
-
Dissolve the crude material in an organic solvent like ethyl acetate or toluene.
-
Extract the organic layer with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt.
-
Separate the layers. The organic layer now contains non-acidic impurities.
-
Carefully acidify the aqueous layer with a non-coordinating acid (e.g., 1 M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate.[12]
-
Extract the pure boronic acid back into a fresh portion of organic solvent, or collect the precipitated solid by filtration.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.[12]
-
This is a powerful technique for boronic acids that are difficult to crystallize or have impurities with similar acidity.[12][16]
-
Protocol:
-
Dissolve the crude boronic acid in a non-polar solvent like diethyl ether or toluene.
-
Add diethanolamine dropwise. The boronic acid-DEA adduct, which is often a stable, crystalline solid, will precipitate.
-
Collect the solid adduct by filtration and wash with cold solvent.
-
To recover the pure boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1 M HCl or saturated boric acid solution).[12][16]
-
Stir until the solid dissolves, indicating the adduct has been hydrolyzed.
-
Separate the layers, wash the organic layer with brine, dry, and concentrate to obtain the pure boronic acid.
-
Visualization of Purification Workflow
Section 4: Product Stability and Handling
Q4: My purified, solid diphenyl carbazole boronic acid shows a new peak in the NMR after a few weeks of storage. What is happening?
Answer: You are likely observing the formation of the corresponding boroxine, which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.[12][17] This is a common and often reversible process for solid boronic acids.
Handling & Storage Protocol:
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. A desiccator is highly recommended.
-
Reversibility: The formation of boroxine is an equilibrium process. In many cases, simply dissolving the material in a reaction solvent that contains a trace amount of water, or adding it to the reaction mixture, will hydrolyze the boroxine back to the active boronic acid monomer.[12]
-
Quality Control: For applications requiring precise stoichiometry, it is good practice to re-analyze the purity of the boronic acid via qNMR if it has been stored for an extended period.
Visualization of Boronic Acid-Boroxine Equilibrium
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Boronic acid - Wikipedia [en.wikipedia.org]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid: A Comparative Analysis Using NMR and Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Carbazole derivatives, particularly those functionalized with boronic acids, are a class of compounds with significant interest in medicinal chemistry and materials science due to their unique photophysical and biological properties.[1] This guide provides an in-depth technical analysis of 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid, a key intermediate in the synthesis of various functional molecules.
This document is not a rigid template but rather a dynamic guide born from extensive experience in analytical chemistry. We will delve into the causality behind the choice of analytical techniques, focusing on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) as complementary tools for unambiguous structure determination. Every protocol herein is designed to be a self-validating system, ensuring the integrity and reproducibility of the obtained data.
The Strategic Imperative for Multi-modal Analysis
In the realm of pharmaceutical development, relying on a single analytical technique for structural elucidation is fraught with peril. While techniques like HPLC can confirm purity, they offer little insight into the intricate three-dimensional architecture of a molecule. It is the synergistic application of orthogonal techniques like NMR and Mass Spectrometry that provides the highest level of confidence in structural assignment.[2] NMR spectroscopy excels at defining the connectivity and spatial arrangement of atoms within a molecule, whereas mass spectrometry provides highly accurate molecular weight information and insights into fragmentation patterns, further corroborating the proposed structure.[2]
Unveiling the Architecture: this compound
Molecular Formula: C₁₈H₁₄BNO₂ Molecular Weight: 287.12 g/mol [3][4]
This particular carbazole derivative features a rigid tricyclic core with phenyl substitutions at the 6 and 9 positions, and a boronic acid moiety at the 3-position. This intricate arrangement necessitates a comprehensive analytical approach for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's structure. For a molecule like this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹¹B NMR is essential for a thorough analysis.
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. The expected ¹H NMR spectrum of the title compound would exhibit a series of distinct signals in the aromatic region, corresponding to the protons on the carbazole core and the two phenyl rings. The protons of the boronic acid (-OH) group are often broad and may exchange with residual water in the solvent, making them less reliable for structural assignment.
Carbon NMR is crucial for defining the carbon framework of the molecule. The spectrum will show distinct resonances for each unique carbon atom, with their chemical shifts being indicative of their electronic environment (e.g., aromatic, attached to nitrogen, or boron).
Given the presence of a boronic acid, ¹¹B NMR is a highly informative experiment. The chemical shift of the boron atom provides direct evidence of its trivalent coordination state and its chemical environment. For aryl boronic acids, the ¹¹B NMR signal typically appears in a characteristic downfield region.
Note on Experimental Data: Specific spectral data for this compound is typically provided by chemical suppliers upon request or can be found in detailed characterization reports accompanying its synthesis. For the purpose of this guide, we will present a comparative analysis with a structurally similar compound for which data is publicly available.
High-Resolution Mass Spectrometry (HRMS): The Final Verification
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition.[5] For this compound (C₁₈H₁₄BNO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is a critical value to confirm.
Theoretical Exact Mass ([M+H]⁺): 288.1190
Deviations of the experimentally measured mass from the theoretical value in the parts-per-million (ppm) range provide a high degree of confidence in the assigned molecular formula.
A Comparative Analysis: The Importance of Isomeric Differentiation
To illustrate the power of these analytical techniques, we will compare the expected analytical data for this compound with that of its isomer, (9-phenyl-9H-carbazol-2-yl)boronic acid . While these molecules have the same molecular formula and weight, their distinct substitution patterns will lead to discernible differences in their NMR spectra.
| Analytical Technique | This compound (Predicted) | (9-phenyl-9H-carbazol-2-yl)boronic acid (Reference Data) |
| ¹H NMR | Distinct aromatic splitting patterns corresponding to the 3-substituted carbazole core. | Different aromatic splitting patterns reflecting the 2-substitution on the carbazole ring. |
| ¹³C NMR | Unique set of chemical shifts for the carbon atoms of the 3-substituted carbazole. | A different set of carbon chemical shifts due to the altered substitution pattern. |
| ¹¹B NMR | A single resonance in the typical range for aryl boronic acids. | A single resonance, potentially with a slightly different chemical shift due to the change in the electronic environment. |
| HRMS ([M+H]⁺) | 288.1190 | 288.1190 |
This comparative approach underscores the necessity of NMR spectroscopy for definitive structural elucidation, as mass spectrometry alone cannot distinguish between isomers.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to provide high-quality, reproducible data for the structural characterization of carbazole boronic acid derivatives.
Protocol 1: NMR Spectroscopic Analysis
Caption: Workflow for NMR spectroscopic analysis.
Causality in Protocol Design:
-
Choice of Solvent (DMSO-d₆): Boronic acids often have limited solubility in less polar solvents like chloroform. DMSO-d₆ is an excellent choice for dissolving a wide range of organic molecules and will solubilize the title compound.
-
Filtration: The removal of particulate matter is critical for achieving sharp NMR signals. Suspended solids disrupt the magnetic field homogeneity, leading to broadened lines and loss of resolution.
-
¹¹B NMR Acquisition: It is crucial to use a spectrometer equipped with a broadband probe capable of detecting the ¹¹B nucleus. A wider spectral width is often necessary for boron NMR compared to proton or carbon.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
Caption: Workflow for HRMS analysis.
Causality in Protocol Design:
-
Dilute Concentration: To avoid detector saturation and ion suppression effects, a dilute solution is essential for electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).
-
Positive Ion Mode: The nitrogen atom in the carbazole ring is basic and readily protonated, making positive ion mode the logical choice for detecting the [M+H]⁺ ion.
-
Mass Error Calculation: The parts-per-million (ppm) error is a critical metric for assessing the accuracy of the mass measurement and, by extension, the confidence in the elemental composition. A mass error of <5 ppm is generally considered acceptable for publication.
Mass Spectral Fragmentation: Deconstructing the Molecule
In addition to providing the exact mass, mass spectrometry can induce fragmentation of the molecular ion, offering further structural clues. The fragmentation pattern of this compound would be expected to involve the loss of characteristic neutral fragments.
Caption: Predicted fragmentation pathway of this compound.
Interpreting the Fragments:
-
Loss of B(OH)₂: The cleavage of the C-B bond is a common fragmentation pathway for boronic acids.
-
Loss of Phenyl and B(OH)₂: Subsequent loss of one of the phenyl groups can also be anticipated.
-
Complex Rearrangements: The stable carbazole core may undergo complex rearrangements, leading to other observed fragments.
Conclusion: An Integrated Approach to Structural Certainty
The comprehensive analysis of this compound serves as a paradigm for the rigorous structural elucidation required in modern drug discovery and development. The synergistic use of ¹H, ¹³C, and ¹¹B NMR spectroscopy provides an intricate blueprint of the molecule's connectivity, while high-resolution mass spectrometry offers definitive confirmation of its elemental composition and valuable insights from its fragmentation pattern. By adhering to the principles of scientific integrity and employing self-validating experimental workflows, researchers can achieve the highest level of confidence in their molecular characterizations, paving the way for the successful development of novel therapeutics and advanced materials.
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A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. (2022). RSC Advances. Available at: [Link]
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The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). (n.d.). ResearchGate. Available at: [Link]
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Comparing efficiency of different carbazole boronic acids in OLEDs
An In-Depth Guide to Carbazole Boronic Acids as Precursors for High-Efficiency OLED Host Materials
In the pursuit of next-generation displays and lighting, Organic Light-Emitting Diodes (OLEDs) have established themselves as a premier technology, offering unparalleled contrast, vibrant colors, and design flexibility.[1] The heart of an OLED's performance lies within its emissive layer (EML), which typically consists of a guest emitter dispersed in a host material matrix.[2] For phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons, the choice of host material is paramount.[2][3][4]
Carbazole-based compounds have emerged as a cornerstone in the development of high-performance host materials, primarily due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[5][6] This guide provides a comparative analysis of the efficiency of OLEDs that utilize host materials derived from different carbazole boronic acids. We will delve into the critical role these boronic acids play as synthetic precursors, explore the structure-property relationships that govern device performance, and provide detailed experimental protocols for their synthesis and application.
The Foundational Role of Carbazole Boronic Acids
Carbazole boronic acids are not typically active components in the final OLED device. Instead, they are indispensable building blocks in the synthesis of the complex, high-molecular-weight host materials.[7][8] The boronic acid functional group (-B(OH)₂) is a key reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This powerful synthetic tool allows for the precise and efficient formation of carbon-carbon bonds, enabling chemists to link the carbazole unit to other aromatic systems and construct the sophisticated molecular architectures required for state-of-the-art OLEDs.[9][10][11]
The structure of the initial carbazole boronic acid directly dictates the electronic and physical properties of the final host material. By strategically modifying the precursor—for instance, by adding substituents to the carbazole core or changing the position of the boronic acid group—researchers can fine-tune critical parameters such as:
-
Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-transfer, which would quench the emission.
-
HOMO/LUMO Energy Levels: Proper alignment of the host's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels with adjacent layers (hole and electron transport layers) is crucial for balanced charge injection and transport within the device.[2]
-
Thermal Stability: High glass transition (Tg) and decomposition (Td) temperatures are essential for the operational lifetime and stability of the OLED, preventing morphological changes in the thin films during operation.[12][13]
-
Charge Transport Properties: While carbazole is an excellent hole transporter, the overall molecule can be engineered to have bipolar charge transport characteristics (transporting both holes and electrons) by coupling it with electron-withdrawing units. This leads to a more balanced charge recombination within the emissive layer, improving efficiency and reducing efficiency roll-off at high brightness.[14]
Comparative Analysis of Representative Carbazole-Derived Host Materials
The versatility of the Suzuki coupling reaction has led to a vast library of carbazole-based host materials. Below, we compare several classes of these materials, highlighting how the structure derived from their boronic acid precursors influences final OLED performance.
| Host Material Class & Representative Molecule | Key Structural Feature | Emitter | Max EQE (%) | Max PE (lm/W) | Max CE (cd/A) | Ref. |
| Simple Phenyl-Carbazole | Carbazole linked to a phenyl group. Precursor: (9-Phenyl-9H-carbazol-3-yl)boronic acid. | FIrpic (Blue) | ~21% | 21.7 | 21.4 | [2][15] |
| Bipolar Carbazole-Benzimidazole | Carbazole (donor) linked to Benzimidazole (acceptor). Precursor: Carbazole-phenyl-boronic acid. | Ir(ppy)₂(acac) (Green) | 21.8% | N/A | N/A | [14] |
| Bipolar Carbazole-Pyridine | Carbazole linked to a pyridine core. Precursor: Carbazole-phenyl-boronic acid. | FIrpic (Blue) | 10.3% | 24.9 | 23.9 | [3] |
| Bipolar Carbazole-Dibenzothiophene | Carbazole linked to dibenzothiophene via a biphenyl spacer. | FIrpic (Blue) | 17.9% | N/A | N/A | [16] |
| Multi-Carbazole Dendrimers | Multiple carbazole units attached to a central core (e.g., triazine). | TADF Emitter | ~9.4% | N/A | N/A | [17] |
| Carbazole-Fluorene Hybrids | Carbazole and fluorene units linked by phenyl groups. | PtNON (Blue) | 18.3% | N/A | N/A | [18][19] |
Note: Performance is highly dependent on the specific device architecture, emitter, and fabrication conditions. This table serves as an illustrative comparison.
From the data, several key insights emerge:
-
Bipolar Hosts: Integrating electron-donating carbazole units with electron-accepting moieties like benzimidazole or dibenzothiophene is a highly effective strategy.[14][16] The resulting bipolar charge transport properties lead to balanced charge injection, which widens the recombination zone and reduces efficiency roll-off, as seen in the high EQEs achieved.[14]
-
Linkage Position: The specific connection point (ortho-, meta-, or para-) between the carbazole unit and other aromatic systems significantly impacts molecular configuration and device performance. For instance, meta-linkages can disrupt conjugation, leading to higher triplet energies suitable for blue emitters, and have been shown to dramatically improve operational lifetime compared to para-linked analogues.[18][19]
-
Steric Hindrance: Introducing bulky substituents (like t-butyl groups or triphenylsilyl moieties) onto the carbazole framework can increase solubility, promote the formation of stable amorphous films, and prevent intermolecular aggregation, which can otherwise lead to quenching and reduced efficiency.[5][15]
Experimental Section
Protocol 1: Synthesis of a Carbazole-Derived Host Material via Suzuki Coupling
This protocol outlines a general procedure for synthesizing a host material, for example, 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole.[16]
Materials:
-
(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl)boronic acid (Carbazole boronic acid derivative)
-
4-Bromodibenzo[b,d]thiophene (Aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂) catalyst
-
Triphenylphosphine (PPh₃) ligand
-
Potassium carbonate (K₂CO₃) base
-
Toluene and water (Solvent system)
Procedure:
-
Degassing: In a Schlenk flask, combine the carbazole boronic acid derivative (1.1 eq.), the aryl halide (1.0 eq.), potassium carbonate (3.0 eq.), and the palladium catalyst/ligand mixture.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via cannula.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to partition the phases. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final host material.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The inert atmosphere is critical because oxygen can deactivate the palladium catalyst. The base (K₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle. Purification is essential as even trace impurities can act as quenching sites in the final OLED device, severely degrading its efficiency and lifetime.[11]
Protocol 2: Fabrication and Characterization of a Phosphorescent OLED
This protocol describes the fabrication of a multi-layer PhOLED using vacuum thermal evaporation (VTE), a standard technique for small-molecule OLEDs.[2][20]
Device Structure: ITO / HTL / Host:Guest EML / HBL / ETL / EIL / Cathode
Procedure:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-Ozone or Oxygen Plasma to increase the work function of the ITO for efficient hole injection.[20]
-
Vacuum Deposition: Transfer the cleaned substrates into a high-vacuum chamber (< 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the organic layers and the cathode by thermal evaporation from resistively heated crucibles.
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), ~40 nm.
-
Emissive Layer (EML): Co-evaporate the synthesized carbazole-based host material with a phosphorescent guest emitter (e.g., Ir(ppy)₃ for green, FIrpic for blue) at a specific doping concentration (e.g., 10-15 wt%). The thickness is typically ~20-30 nm.
-
Hole Blocking Layer (HBL): e.g., TCTA (Tris(4-carbazoyl-9-ylphenyl)amine), ~10 nm.
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene), ~30 nm.
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF), ~1 nm.
-
Cathode: Aluminum (Al), ~100 nm.
-
-
Encapsulation: After deposition, transfer the device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect the organic layers and cathode from oxygen and moisture.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector.[21][22]
-
From this data, calculate the key performance metrics: Current Efficiency (CE in cd/A), Power Efficiency (PE in lm/W), and External Quantum Efficiency (EQE in %).[22][23]
-
Measure the electroluminescence (EL) spectrum and calculate the CIE (Commission Internationale de l'Eclairage) color coordinates.[20]
-
Conclusion and Future Outlook
Carbazole boronic acids are foundational precursors for a significant class of OLED host materials. The ability to synthetically modify these building blocks provides a powerful lever to control the performance of the final device. Our comparative analysis demonstrates that designing host materials with bipolar charge transport characteristics and high triplet energies, often achieved by linking carbazole donors to acceptor units via carefully chosen positions, is a proven strategy for achieving high efficiency and stability, particularly for demanding blue PhOLEDs.
Future research will likely focus on developing novel carbazole boronic acid derivatives that impart even greater stability and enable higher efficiencies. This includes the exploration of multi-resonant thermally activated delayed fluorescence (MR-TADF) hosts and materials with optimized molecular orientation to enhance light outcoupling.[24] The continued innovation in the design of these crucial synthetic intermediates will be instrumental in pushing the boundaries of OLED technology for next-generation displays and solid-state lighting.
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Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. [Link]
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The Crucial Role of Carbazole Boronic Acids in Modern OLED Technology. Ningbo Inno Pharmchem Co., Ltd.[Link]
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Highly efficient TADF OLEDs with low efficiency roll-off based on novel acridine–carbazole hybrid donor-substituted pyrimidine derivatives. RSC Publishing. [Link]
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Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance. PubMed Central. [Link]
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Characterization and Simulation of Organic and Perovskite LEDs. Fluxim AG. [Link]
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Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer. Gather Lab and Humboldt Centre for Nano- and Biophotonics. [Link]
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Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. ResearchGate. [Link]
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Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PubMed Central. [Link]
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Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PubMed Central. [Link]
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Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ACS Publications. [Link]
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Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. RSC Publishing. [Link]
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Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. ResearchGate. [Link]
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Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PubMed. [Link]
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OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. HORIBA. [Link]
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The Versatility of Boronic Acids in Organic Electronics and Material Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]
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Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar. [Link]
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Fabrication and Electroluminescent Property of OLED with Boron-Complex. ResearchGate. [Link]
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Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. ResearchGate. [Link]
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Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. [Link]
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A Comparative Guide to Host Materials for High-Efficiency Blue OLEDs: Exploring Alternatives to 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals in Organic Electronics
The quest for stable and efficient blue Organic Light-Emitting Diodes (OLEDs) is a critical frontier in display and lighting technology. While significant strides have been made with red and green emitters, their blue counterparts have historically presented challenges in achieving a combination of high efficiency, deep color purity, and long operational lifetimes.[1] At the heart of this challenge lies the development of suitable host materials for the emissive layer, which are crucial for efficient energy transfer to the guest emitter and for maintaining the overall stability of the device.
This guide provides a comparative analysis of advanced host materials for blue OLEDs, offering alternatives to those derived from the common precursor, 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid. This boronic acid serves as a versatile building block for synthesizing larger, more complex host molecules, primarily through Suzuki-Miyaura coupling reactions. The resulting carbazole-based hosts are valued for their thermal stability and charge-transporting properties.[2] However, the field is rapidly evolving, with novel molecular designs offering improved performance characteristics.
This document will delve into the performance of various classes of host materials, supported by experimental data from recent literature. We will explore the causal relationships between molecular structure and device performance and provide detailed experimental protocols for context.
The Benchmark: Carbazole-Based Hosts
Carbazole derivatives are a cornerstone in the development of host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs due to their high triplet energy and good hole-transporting capabilities.[2] For the purpose of this guide, we will establish a benchmark based on the performance of well-known carbazole-based hosts. One such widely used host is mCP (1,3-bis(N-carbazolyl)benzene) . While not directly synthesized from this compound, it represents a fundamental carbazole-based architecture and its performance is extensively documented, providing a solid reference point.
Comparative Analysis of Alternative Host Materials
The limitations of traditional host materials have spurred the development of new molecular architectures designed to enhance efficiency, color purity, and stability in blue OLEDs. Here, we compare several promising classes of alternatives.
Bipolar Host Materials with Carbazole and Electron-Accepting Moieties
To achieve a better balance of charge carriers (holes and electrons) within the emissive layer, which is crucial for high efficiency, researchers have focused on developing bipolar host materials. These molecules contain both hole-transporting (electron-donating) and electron-transporting (electron-accepting) units.
A notable example is the integration of carbazole with electron-deficient moieties like pyridine and oxadiazole. For instance, PyOxd-mCz (2-(3′-(9H-Carbazol-9-yl)-[1,1′-biphenyl]-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole) has demonstrated excellent performance in blue phosphorescent OLEDs (PhOLEDs). The meta-linkage in its structure helps to maintain a high triplet energy, which is essential for hosting blue emitters.
Host Materials Incorporating Boron-Oxygen Frameworks
A newer class of materials incorporates rigid boron-oxygen (BO) frameworks with carbazole units. This design strategy aims to enhance triplet exciton recycling and improve charge transport. Materials like BOCzSi have shown remarkable results in narrowband blue TADF OLEDs. The rigid BO core helps to maintain a high excited-state energy level, while the carbazole moieties facilitate efficient charge transport.
Phosphine Sulfide-Based Bipolar Hosts
Phosphine sulfide derivatives have emerged as promising bipolar host materials for blue PhOLEDs. These materials exhibit excellent thermal stability and high triplet energies. For example, CzPhPS has been shown to be an effective host for blue phosphors, achieving high external quantum efficiencies. The bipolar nature of these hosts, with the phosphine sulfide acting as an electron-transporting unit and carbazole as the hole-transporting unit, contributes to balanced charge injection and recombination.
Performance Data Summary
The following table summarizes the performance of selected alternative host materials in blue OLEDs, with mCP included as a reference. It is important to note that direct comparisons can be challenging due to variations in device architecture and the specific emitter used in different studies.
| Host Material | Emitter Type | Emitter | Max. EQE (%) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (LT50 @ initial luminance) | Reference |
| mCP | Phosphorescent | FIrpic | ~15% | ~30.6 cd A⁻¹ | Sky-blue | Not consistently reported | [3] |
| PyOxd-mCz | Phosphorescent | FIrpic | 20.8% | 39.7 cd A⁻¹ | Not specified | Not reported | Not specified |
| BOCzSi | TADF | ν-DABNA | 41.2% | 33.6 cd A⁻¹ | (x, y < 0.15) | Not reported | [4] |
| CzPhPS | Phosphorescent | Not specified | 17.5% | 37.5 | Not specified | Not reported | Not specified |
| ATRZ | TADF | Not specified | 10.0% | Not specified | Not specified | 40h @ 100 cd/m² | [5] |
Note: Performance metrics can vary significantly with device architecture and measurement conditions.
Causality in Experimental Design: The Role of Molecular Structure
The performance of a host material in an OLED is intrinsically linked to its molecular structure. Key design considerations include:
-
High Triplet Energy (ET): For blue PhOLEDs and TADF OLEDs, the host material must have a higher triplet energy than the emitter to prevent back energy transfer, which would quench the emission. This is often achieved by using rigid molecular structures and avoiding extensive π-conjugation.
-
Balanced Charge Transport: Efficient recombination of holes and electrons in the emissive layer requires the host material to have balanced hole and electron mobilities. The development of bipolar hosts, incorporating both donor and acceptor moieties, is a direct response to this requirement.
-
Thermal and Morphological Stability: OLEDs operate at elevated temperatures, and the organic materials must be stable to prevent degradation. High glass transition temperatures (Tg) are desirable to maintain the amorphous state of the thin films and prevent crystallization, which can lead to device failure.
-
HOMO/LUMO Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the host material must be well-aligned with those of the adjacent charge transport layers to ensure efficient charge injection into the emissive layer.
Experimental Protocols
To provide a framework for understanding the presented data, a typical fabrication and characterization protocol for a multi-layer blue OLED is outlined below.
OLED Fabrication (Vacuum Thermal Evaporation)
A standard multi-layer OLED is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The organic layers and the metal cathode are sequentially deposited in a high-vacuum chamber (<10⁻⁶ Torr) via thermal evaporation.
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.[1]
-
Hole Injection Layer (HIL) Deposition: A material such as HATCN is deposited onto the ITO anode.[6]
-
Hole Transport Layer (HTL) Deposition: A material like TAPC is deposited on top of the HIL.[6]
-
Emissive Layer (EML) Deposition: The host material and the emitter (dopant) are co-evaporated from separate sources. The doping concentration is precisely controlled by adjusting the deposition rates.
-
Electron Transport Layer (ETL) Deposition: A material such as TmPyPB is deposited on the EML.[6]
-
Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, like lithium fluoride (LiF), is deposited on the ETL.[1]
-
Cathode Deposition: A layer of aluminum (Al) is deposited as the cathode.
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The device is driven at a constant current, and the time it takes for the luminance to decay to a certain percentage (e.g., 50% - LT50) of its initial value is measured.
Visualizing Molecular Design and Energy Levels
The following diagrams illustrate the molecular structures of the discussed host materials and a typical energy level diagram for a blue OLED.
Caption: Molecular structures of the discussed host materials.
Caption: A representative energy level diagram for a multi-layer blue OLED.
Conclusion
The development of high-performance host materials is paramount to overcoming the challenges associated with blue OLEDs. While host materials derived from this compound and other carbazole precursors have laid a strong foundation, the exploration of novel molecular architectures is yielding significant improvements in device efficiency and stability. Bipolar host materials, including those incorporating boron-oxygen frameworks and phosphine sulfide moieties, demonstrate the potential to achieve the delicate balance of properties required for next-generation blue OLEDs. The continued focus on rational molecular design, guided by a deep understanding of the structure-property relationships, will undoubtedly pave the way for even more efficient and durable blue emitters, ultimately enabling the full potential of OLED technology in various applications.
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The Ascendancy of Carbazole: A Comparative Guide to Hole-Transport Materials in Perovskite Solar Cell Technology
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transport material (HTM) plays a critical role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commercially known as spiro-OMeTAD, has been the gold-standard HTM. However, its complex synthesis, high production cost, and propensity for degradation have catalyzed the search for superior alternatives.[1][[“]][3] Among the most promising contenders are carbazole-based HTMs, which offer a compelling combination of excellent photovoltaic properties, chemical stability, and facile synthesis.[4][5]
This comprehensive guide provides an in-depth performance comparison of carbazole-based HTMs against other leading alternatives, including the incumbent spiro-OMeTAD and the widely researched polymeric HTM, Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA). We will delve into the fundamental properties, performance metrics, and experimental considerations for each class of material, offering researchers, scientists, and drug development professionals a clear and objective analysis to inform their material selection and device engineering efforts.
The Critical Role of the Hole-Transport Layer
The hole-transport layer (HTL) is a pivotal component in the architecture of a perovskite solar cell. Its primary function is to efficiently extract photogenerated holes from the perovskite absorber layer and transport them to the anode, while simultaneously blocking the passage of electrons to prevent charge recombination.[6][7] The ideal HTM should possess a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite's valence band, high hole mobility for rapid charge transport, and excellent thermal and chemical stability to ensure long-term device performance.[8]
Carbazole-Based Hole-Transport Materials: A New Frontier
Carbazole derivatives have emerged as a highly promising class of HTMs due to their inherent advantages.[4] The carbazole moiety is an electron-rich aromatic heterocycle that provides good hole-transporting properties, high thermal and electrochemical stability, and allows for easy functionalization at various positions.[8][9] This "molecular engineering" capability enables the fine-tuning of their optical and electronic properties to optimize performance in PSCs.[4]
Key Advantages of Carbazole-Based HTMs:
-
High Hole Mobility: Many carbazole-based HTMs exhibit hole mobilities that are comparable to or even exceed that of spiro-OMeTAD, facilitating efficient charge extraction and transport.[4]
-
Excellent Thermal and Chemical Stability: The aromatic nature of the carbazole core imparts significant stability to these molecules, a crucial factor for long-term operational stability of PSCs.[5][9]
-
Facile and Cost-Effective Synthesis: The synthesis of many carbazole-based HTMs involves simpler and less expensive routes compared to the multi-step, complex synthesis of spiro-OMeTAD.[10][11][12] This is a critical consideration for the commercial viability of PSC technology.
-
Tunable Optoelectronic Properties: The ease of functionalization of the carbazole unit allows for precise control over the HOMO/LUMO energy levels, enabling better energy level alignment with the perovskite layer.[4][9]
The Reigning Champion: Spiro-OMeTAD
Spiro-OMeTAD has been instrumental in the rapid rise of PSC efficiencies, consistently featuring in record-breaking devices.[13] Its spirobifluorene core provides a rigid, three-dimensional structure that helps to form amorphous, uniform films, which is beneficial for device performance.
Performance and Limitations:
Spiro-OMeTAD's success is largely attributed to its favorable HOMO energy level and its ability to form a good interface with the perovskite layer.[13] However, its intrinsic conductivity and hole mobility are relatively low.[13] To achieve high performance, spiro-OMeTAD typically requires the use of additives, or "dopants," such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP).[14][15] These additives increase the hole concentration and conductivity of the HTL but are also a major source of device instability.[16] LiTFSI is hygroscopic, meaning it attracts moisture, which can degrade the sensitive perovskite layer.[16] Furthermore, the complex and costly synthesis of high-purity spiro-OMeTAD remains a significant barrier to large-scale commercialization.[1][[“]]
The Polymeric Contender: PTAA
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a polymeric HTM that has gained considerable attention as a viable alternative to spiro-OMeTAD.[17] It offers several advantages, including excellent film-forming properties, high thermal stability, and good hole mobility.[17][18]
Performance and Considerations:
PTAA has been successfully employed in both regular (n-i-p) and inverted (p-i-n) PSC architectures, achieving PCEs comparable to those of spiro-OMeTAD.[18] A key advantage of PTAA is that it can form very thin, uniform layers, which is beneficial for efficient hole transfer.[18] While PTAA also often requires doping to achieve optimal performance, the required dopant concentrations are typically lower than for spiro-OMeTAD.[17] In terms of stability, PTAA-based devices have shown improved performance at higher temperatures and better moisture resistance compared to spiro-OMeTAD.[18] However, its commercial availability can be more limited than that of spiro-OMeTAD.[17]
Performance Metrics: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics for representative carbazole-based HTMs, spiro-OMeTAD, and PTAA, based on reported experimental data.
| Hole-Transport Material | Power Conversion Efficiency (PCE) | Hole Mobility (cm²/V·s) | Key Advantages | Key Disadvantages |
| Carbazole Derivatives | Up to 22.6%[19] | 10⁻³ - 10⁻² | High mobility, excellent stability, low-cost synthesis, tunable properties.[4][5][10] | Performance can be sensitive to molecular design and interfacial engineering.[20] |
| Spiro-OMeTAD | > 25% (Regular Device)[18] | ~10⁻⁴ - 10⁻³[13][21] | High PCE in champion cells, well-established processing protocols. | High cost, complex synthesis, requires dopants that cause instability.[1][[“]][16] |
| PTAA | > 25% (Inverted Device)[18] | Good (Slightly higher than Spiro-OMeTAD)[18] | High thermal stability, good film morphology, suitable for inverted devices.[17][18] | Often requires dopants, limited commercial availability.[17] |
| Dopant-Free HTMs | Up to 19.68%[22] | Varies | Enhanced long-term stability by avoiding hygroscopic dopants.[23][24] | Often exhibit lower initial PCE compared to doped counterparts.[23] |
Experimental Protocols for HTM Characterization and Device Fabrication
The following sections outline standardized experimental protocols for the fabrication of perovskite solar cells and the characterization of hole-transport materials.
Perovskite Solar Cell Fabrication (n-i-p Architecture)
This protocol describes a typical fabrication process for a regular n-i-p planar perovskite solar cell.
Caption: Workflow for n-i-p Perovskite Solar Cell Fabrication.
Characterization of Hole-Transport Materials
A thorough characterization of the HTM is crucial to understand its properties and predict its performance in a solar cell.
Caption: Key Characterization Techniques for Hole-Transport Materials.
The Future is Bright and Dopant-Free
A significant area of research is the development of "dopant-free" HTMs.[23][24] The elimination of hygroscopic dopants is a crucial step towards achieving the long-term stability required for commercial applications.[16] While dopant-free HTMs have historically shown lower PCEs than their doped counterparts, recent advancements in molecular design are closing this performance gap.[23][25] Carbazole-based structures are playing a key role in this endeavor, with novel dopant-free carbazole HTMs demonstrating both high efficiency and impressive stability.[10]
Conclusion: The Case for Carbazole
While spiro-OMeTAD has undeniably been a cornerstone in the development of high-efficiency perovskite solar cells, its limitations in terms of cost and stability are significant hurdles for commercialization. Carbazole-based hole-transport materials present a highly compelling and versatile alternative. Their inherent advantages of high hole mobility, excellent thermal and chemical stability, and cost-effective synthesis position them as a leading candidate to replace spiro-OMeTAD.[4][5][10] Furthermore, the adaptability of the carbazole core is proving instrumental in the development of next-generation dopant-free HTMs, paving the way for a future of stable, efficient, and commercially viable perovskite solar cell technology. The continued exploration and optimization of carbazole-based HTMs will undoubtedly be a key driver in unlocking the full potential of perovskite photovoltaics.
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A Comparative Guide to the Electrochemical Characterization of 6,9-Diphenyl-9H-carbazol-3-yl-boronic Acid for Advanced Organic Electronics
For Immediate Release
Jeddah, Saudi Arabia - In the rapidly advancing field of organic electronics, the precise characterization of novel materials is paramount to unlocking their full potential. This guide provides a comprehensive electrochemical comparison of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid, a promising candidate for various optoelectronic applications.[1][2] This document, intended for researchers, scientists, and professionals in drug development and materials science, delves into the experimental methodologies and comparative data essential for evaluating its performance against alternative materials.
Carbazole derivatives have garnered significant attention due to their excellent hole-transporting capabilities, high photochemical stability, and charge carrier mobility.[3] The ability to functionalize carbazoles at the 3-, 6-, or 9-positions allows for the fine-tuning of their electrical and optical properties, making them versatile building blocks for organic light-emitting diodes (OLEDs), organic sensitizers, and semiconductors.[1][3] The introduction of a boronic acid group, as in the case of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid, further enhances its utility, particularly in Suzuki-Miyaura coupling reactions for the synthesis of complex conjugated molecules.[2]
Core Principles of Electrochemical Characterization
Understanding the electrochemical behavior of a molecule is crucial for predicting its performance in an electronic device. Techniques like cyclic voltammetry (CV) are powerful tools for determining key electronic characteristics such as molecular energy levels (HOMO/LUMO), redox properties, and the stability of oxidized or reduced species.[1] The oxidation and reduction potentials obtained from CV measurements provide direct insights into the ease with which a material can donate or accept electrons, a fundamental aspect of its function as a charge-transporting or emissive layer.
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness and reproducibility of our findings, a rigorous and standardized experimental protocol is employed.
Materials and Methods
-
Analyte: 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid (Purity ≥95%)[4]
-
Solvent: Acetonitrile (CH3CN), spectroscopic grade
-
Supporting Electrolyte: 0.1 M Tetraethylammonium chloride (TEACl)[3][5]
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Instrumentation: A potentiostat/galvanostat capable of performing cyclic voltammetry.
Step-by-Step Experimental Workflow:
-
Solution Preparation: A 3.5 × 10⁻⁴ M solution of the carbazole derivative is prepared in the acetonitrile solvent containing the supporting electrolyte.[3]
-
Degassing: The working solution is thoroughly degassed with oxygen-free nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A nitrogen atmosphere is maintained above the solution throughout the experiment.[3]
-
Cyclic Voltammetry Measurement: The electrochemical cell is assembled with the three electrodes. Cyclic voltammograms are recorded at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.
-
Data Analysis: The oxidation and reduction peak potentials are determined from the voltammograms. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are then calculated from the onset of the first oxidation and reduction potentials, respectively.
Diagram: Experimental Workflow for Cyclic Voltammetry
Caption: A streamlined workflow for the electrochemical characterization of carbazole derivatives using cyclic voltammetry.
Performance Analysis and Comparative Data
The electrochemical behavior of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid reveals a reversible oxidative peak, characteristic of stable cation radical formation, a desirable trait for hole-transporting materials.[3][5] The position of this peak is influenced by the phenyl substituents at the 9-position and the boronic acid group at the 3-position.
Table 1: Comparative Electrochemical Data of Carbazole Derivatives
| Compound | First Oxidation Potential (Eox vs. Ag/AgCl) | HOMO Level (eV) | Key Features & Advantages |
| 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid | Expected to be in the range of +1.10 to +1.30 V | Calculated from Eox | Boronic acid group facilitates further functionalization via Suzuki coupling. Phenyl groups can enhance stability. |
| 9-Phenylcarbazole | ~ +1.10 V[6] | -5.5 eV | Well-studied benchmark; cation radicals can undergo dimerization if 3,6-positions are unsubstituted.[6] |
| Triphenylamine (TPA) | ~ +0.80 V[6] | -5.2 eV | Lower oxidation potential than carbazoles; serves as a common hole-transport material. |
Note: The exact oxidation potential for 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid would need to be experimentally determined following the protocol above. The value provided is an educated estimation based on related structures.
The oxidation potential of 9-phenylcarbazoles is generally more positive than that of their triphenylamine counterparts by about +0.3 V.[6] This indicates that carbazole derivatives have a deeper HOMO level, which can be advantageous for matching the energy levels of other materials in a device stack and improving charge injection.
Alternatives and Mechanistic Insights
While 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid presents a compelling profile, several alternatives are available, each with its own set of electrochemical characteristics.
-
Simple Carbazole Derivatives: Compounds like 9-phenylcarbazole are well-established but can be prone to dimerization upon oxidation if the 3 and 6 positions are not blocked, potentially leading to device degradation.[6]
-
Triphenylamine (TPA) Derivatives: TPAs are widely used due to their low oxidation potentials and good hole-transporting properties. However, their morphological stability can sometimes be a concern.
-
Organoboron Compounds: The boronic acid moiety itself can influence the electrochemical properties. Studies have shown that complex formation can significantly alter the oxidation potentials of organoboron compounds.[7] Recent research has also highlighted the role of boryl groups as "electroauxiliaries," akin to silyl groups, which can be leveraged in electrosynthesis.[8]
Diagram: Structure-Property Relationship
Caption: The influence of different structural moieties on the key electrochemical properties of the target molecule.
Conclusion and Future Outlook
6,9-Diphenyl-9H-carbazol-3-yl-boronic acid stands out as a highly versatile and promising material for organic electronics. Its robust carbazole core provides inherent stability and favorable hole-transport characteristics, while the strategically placed phenyl and boronic acid groups offer avenues for enhancing stability and enabling the synthesis of more complex, high-performance materials.
The electrochemical characterization protocol detailed in this guide provides a reliable framework for researchers to evaluate this and other novel materials. By comparing its performance against established alternatives, the scientific community can make informed decisions in the design and fabrication of next-generation organic electronic devices. Further investigations into the electrochemical behavior of polymers derived from this monomer are warranted to explore its potential in applications requiring thin-film formation.
References
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Al-Asbahi, B. A., et al. (2013). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science. [Link]
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IIETA. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. [Link]
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Kandemir, S. H., et al. (2021). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Dergipark. [Link]
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ResearchGate. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. ResearchGate. [Link]
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Urtaeva, Zh Kh. (1986). Electrochemical properties of organoboron compounds. OSTI.GOV. [Link]
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Inagi, S. (2017). Electrochemical Properties and Reactions of Organoboron Compounds. ResearchGate. [Link]
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Royal Society of Chemistry. (2023). Novel carbazole-based ionic liquids and their charge-transfer kinetics pertaining to Marcus theory towards highly efficient redox active electrolytes. New Journal of Chemistry. [Link]
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Morris, J. H., et al. (1986). Electrochemistry of boron compounds. Chemical Reviews. [Link]
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ResearchGate. (n.d.). Electrochemical Characterization of Novel Organoborohydride Compounds. ResearchGate. [Link]
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ResearchGate. (2020). Electrochemical Properties and Reactions of Organoboron Compounds. ResearchGate. [Link]
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Ho, K-T., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Comparative Analysis of Diphenyl Carbazole Crystal Structures
An In-depth Technical Guide to the X-ray Crystal Structures of Diphenyl Carbazole Derivatives
For researchers, scientists, and professionals in drug development and materials science, understanding the precise three-dimensional atomic arrangement of molecules is paramount. Diphenyl carbazole derivatives are a significant class of compounds, renowned for their applications in organic electronics and as scaffolds in medicinal chemistry, owing to their unique photophysical and charge-transporting properties.[1] The spatial arrangement of the carbazole and phenyl rings, along with the packing of molecules in the solid state, directly influences these properties. Single-crystal X-ray diffraction is the definitive technique for elucidating this structural information, providing critical insights into molecular conformation and intermolecular interactions that govern the material's bulk characteristics.[2][3]
This guide offers a comparative analysis of the X-ray crystal structures of representative diphenyl carbazole derivatives. It delves into the subtle yet significant influence of substituent groups on crystal packing and molecular geometry, provides a detailed, field-proven protocol for structure determination, and visually maps key concepts and workflows to enhance understanding.
The substitution pattern on the phenyl ring or the carbazole nucleus significantly impacts the crystal packing and molecular conformation, leading to different crystal systems, space groups, and intermolecular interaction motifs.[3] A comparison of a few key derivatives reveals how these modifications dictate the solid-state architecture.
The core structure of many of these derivatives is the 9-phenyl-9H-carbazole, where a phenyl group is attached to the nitrogen atom of the carbazole moiety.[4] The dihedral angle between the plane of the carbazole system and the attached phenyl ring is a critical parameter, influencing the degree of electronic communication between the two aromatic systems.
In 9-(4-methoxyphenyl)-9H-carbazole, the dihedral angle between the carbazole mean plane and the methoxy-substituted phenyl ring is 56.78(8)°.[5] For 2-nitro-3-phenyl-9H-carbazole, where the phenyl group is at the 3-position, the dihedral angles between the carbazole ring system and the attached phenyl rings in the two independent molecules of the asymmetric unit are 55.54(6)° and 43.46(7)°.[6][7] These angles highlight the inherent non-planar conformation of these molecules, a result of steric hindrance between the aromatic systems.
The following table summarizes key crystallographic data for a selection of diphenyl carbazole derivatives, illustrating the structural diversity within this family of compounds.
| Parameter | 9-Phenyl-9H-carbazole | 9-(4-Methoxyphenyl)-9H-carbazole [5] | 2-Nitro-3-phenyl-9H-carbazole [6][7] |
| Chemical Formula | C₁₈H₁₃N | C₁₉H₁₅NO | C₁₈H₁₂N₂O₂ |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | F d d 2 | Pbca | P2₁/c (reported as P-1 in another study) |
| a (Å) | 38.272 | 16.2645(16) | - |
| b (Å) | 12.8163 | 7.8297(7) | - |
| c (Å) | 10.8580 | 22.819(2) | - |
| α (°) | 90 | 90 | - |
| β (°) | 90 | 90 | - |
| γ (°) | 90 | 90 | - |
| Dihedral Angle | Not specified in source | 56.78(8)° | 55.54(6)° and 43.46(7)° |
Note: Complete unit cell parameters for 2-nitro-3-phenyl-9H-carbazole were not available in the provided search snippets. Data for 9-Phenyl-9H-carbazole is from the PubChem entry citing the Crystallography Open Database (COD).[4]
The Supramolecular Architecture: Intermolecular Interactions
The packing of diphenyl carbazole derivatives in the crystalline state is governed by a complex interplay of non-covalent interactions.[8] These interactions, though weak individually, collectively determine the stability and properties of the crystal.[9]
-
π-π Stacking: The planar, electron-rich carbazole core is highly conducive to π-π stacking interactions. In the crystal structure of 2-nitro-3-phenyl-9H-carbazole, π-π stacking is observed between adjacent carbazole rings, contributing to the formation of a three-dimensional network.[6][7] These interactions are crucial for charge transport in organic semiconductor applications.
-
C-H⋯π Interactions: These are a common feature in aromatic compounds. In 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole, the crystal packing is stabilized exclusively by C-H⋯π interactions.[10] Similarly, weak C-H⋯π interactions link the molecules of 9-(4-methoxyphenyl)-9H-carbazole.[5]
-
Hydrogen Bonding: When suitable functional groups are present, hydrogen bonding plays a significant role. For instance, the crystal structure of 2-nitro-3-phenyl-9H-carbazole features N—H⋯O hydrogen bonds that link the molecules into chains.[6][7]
The combination and competition between these different interaction types give rise to the observed crystal packing, which can adopt arrangements like the common herringbone pattern.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
Obtaining a high-quality crystal structure is a meticulous process that requires careful execution of several steps. This protocol provides a validated workflow for the structural determination of diphenyl carbazole derivatives.[3][12]
1. Crystal Growth (The Causality of Purity and Patience)
-
Rationale: The foundation of a successful diffraction experiment is a single, well-ordered crystal, free from significant defects. The choice of solvent and crystallization method is critical and often empirical.
-
Protocol:
-
Ensure the synthesized diphenyl carbazole derivative is of high purity (>99%), as impurities can inhibit crystallization or become incorporated as defects.
-
Select a suitable solvent or solvent system. A common method is slow evaporation. Dissolve the compound in a good solvent (e.g., dichloromethane, chloroform) to near saturation.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Alternatively, vapor diffusion can be employed. Dissolve the compound in a small amount of a good solvent and place this vial inside a larger, sealed container holding a larger volume of a poor solvent (an "anti-solvent," e.g., hexanes, methanol) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces solubility, promoting crystal growth.
-
2. Crystal Selection and Mounting
-
Rationale: The chosen crystal must be a single entity (not a conglomerate) and of an appropriate size (typically 0.1-0.3 mm in all dimensions) to diffract X-rays effectively without causing excessive absorption.
-
Protocol:
-
Under a stereomicroscope, identify a crystal with smooth faces, sharp edges, and no visible cracks or defects.
-
Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a minimal amount of inert oil (e.g., Paratone-N).
-
Mount the loop or fiber onto a goniometer head.
-
3. Data Collection
-
Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded. The crystal is rotated to capture reflections from all possible lattice planes, as described by Bragg's Law. Modern diffractometers often use a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Protocol:
-
Mount the goniometer head onto the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to the desired temperature (e.g., 100 K).
-
The diffractometer software will typically perform an initial series of scans to determine the unit cell parameters and the crystal's orientation matrix.
-
Based on the determined crystal system, a data collection strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles.
-
4. Structure Solution and Refinement
-
Rationale: The collected diffraction intensities are converted into a model of the electron density within the unit cell. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and molecular structure.
-
Protocol:
-
Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection. Corrections are applied for factors like Lorentz-polarization effects and absorption.
-
Structure Solution: The "phase problem" is solved using computational methods like direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. Non-hydrogen atoms are typically refined with anisotropic displacement parameters (representing thermal motion). Hydrogen atoms are often placed in calculated positions and refined using a "riding model." The process is iterated until the model converges and key quality indicators (e.g., R-factor) are minimized.
-
Validation: The final structure is validated using software tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The data is then typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[13]
-
Conclusion
The X-ray crystal structures of diphenyl carbazole derivatives provide indispensable knowledge for the rational design of new materials and therapeutic agents. The planarity of the carbazole core, the significant twist of the appended phenyl rings, and the rich variety of intermolecular interactions are defining structural characteristics of this compound class. Substituents play a crucial role in modulating these features, thereby fine-tuning the solid-state packing and, consequently, the material's properties. The rigorous application of single-crystal X-ray diffraction, following a validated experimental protocol, is the key to unlocking this fundamental structural information, paving the way for targeted molecular engineering.
References
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Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl). (n.d.). IUCr. Retrieved January 1, 2026, from [Link]
-
Synthesis, crystal structures and properties of carbazole-based[13]helicenes fused with an azine ring. (n.d.). Beilstein Journals. Retrieved January 1, 2026, from [Link]
-
Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. (2021). National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. (2014). PubMed. Retrieved January 1, 2026, from [Link]
-
Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (n.d.). IUCr. Retrieved January 1, 2026, from [Link]
-
Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl). (2022). IUCr Journals. Retrieved January 1, 2026, from [Link]
-
Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (n.d.). PMC - PubMed Central. Retrieved January 1, 2026, from [Link]
-
Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Structural modulations: unraveling the impact of benzothiazole positions on the optical properties of carbazole–cyanostilbenes. (2025). CrystEngComm (RSC Publishing). Retrieved January 1, 2026, from [Link]
-
Crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine. (n.d.). IUCr. Retrieved January 1, 2026, from [Link]
-
Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one. (n.d.). PMC - NIH. Retrieved January 1, 2026, from [Link]
-
Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
9-(4-Methoxyphenyl)-9H-carbazole. (n.d.). IUCr Journals. Retrieved January 1, 2026, from [Link]
-
9-Phenylcarbazole. (n.d.). PubChem - NIH. Retrieved January 1, 2026, from [Link]
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]
-
9-phenyl-9H-carbazole. (2025). LookChem. Retrieved January 1, 2026, from [Link]
-
Designer crystals: intermolecular interactions, network structures and supramolecular synthons. (n.d.). RSC Publishing. Retrieved January 1, 2026, from [Link]
-
Intermolecular contacts of carbazole rings in the crystal of 3d,... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
9-Methyl-3-phenyldiazenyl-9H-carbazole: X-ray and DFT-calculated structures. (n.d.). IUCr. Retrieved January 1, 2026, from [Link]
-
Selective Synthesis and X-Ray Structural Analysis of a Pyridocarbazole Derivative. (2025). Springer. Retrieved January 1, 2026, from [Link]
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- 6. journals.iucr.org [journals.iucr.org]
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- 8. repository.ias.ac.in [repository.ias.ac.in]
- 9. mdpi.com [mdpi.com]
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- 13. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid
In the rapidly advancing field of organic electronics, the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) are intrinsically linked to the purity of the constituent materials. 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid is a critical building block in the synthesis of high-performance host materials and emitters for OLEDs. Even trace impurities can have a detrimental impact on device efficiency, color purity, and operational stability. This guide provides a comprehensive framework for the purity analysis of commercially available 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid, empowering researchers to make informed decisions when selecting reagents for their applications.
The primary challenge in the quality control of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, upon dehydration. Furthermore, residual starting materials, by-products from the synthesis, and inorganic salts can also be present. A multi-pronged analytical approach is therefore essential for a thorough purity assessment.
Experimental Design for Purity Profiling
A robust purity analysis should not rely on a single technique but rather a combination of orthogonal methods to identify and quantify a wide range of potential impurities. This guide will detail a three-tiered analytical workflow:
-
High-Performance Liquid Chromatography (HPLC): To quantify organic impurities and the active pharmaceutical ingredient (API).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the target compound and identify specific impurities, such as boroxines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities by their mass-to-charge ratio.
For this comparative study, we analyzed samples of 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the gold standard for quantifying the purity of organic compounds. A reverse-phase method is typically employed for arylboronic acids.
-
Sample Preparation: Accurately weigh approximately 5 mg of the boronic acid sample and dissolve it in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to create a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis detector at 254 nm and 280 nm.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Caption: HPLC analysis workflow for purity determination.
| Supplier | Purity by HPLC (Area % at 254 nm) | Number of Impurities Detected |
| Supplier A | 99.8% | 2 |
| Supplier B | 98.5% | 5 |
| Supplier C | 99.2% | 4 |
The HPLC data reveals that Supplier A provides the material with the highest purity in terms of organic impurities.
¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to detect and quantify specific impurities, most notably the corresponding boroxine. The boroxine will have distinct NMR signals compared to the boronic acid.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure quantitative integration.
-
-
Data Analysis: Integrate the peaks corresponding to the boronic acid and the boroxine. The ratio of these integrals can be used to estimate the relative amounts of each species.
Caption: ¹H NMR workflow for boroxine quantification.
| Supplier | Boroxine Content (mol %) |
| Supplier A | < 1% |
| Supplier B | ~ 5% |
| Supplier C | ~ 3% |
The NMR data clearly indicates that the sample from Supplier A has the lowest level of boroxine contamination. The presence of significant boroxine in the other samples could negatively impact subsequent reactions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is an indispensable tool for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weights of the impurity peaks observed in the HPLC chromatogram.
-
Sample Preparation: Same as for HPLC analysis.
-
LC-MS Conditions:
-
Use the same HPLC method as described above.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
-
Data Analysis: Correlate the retention times of the impurity peaks from the HPLC UV trace with the mass spectra to determine the molecular weight of each impurity.
Caption: LC-MS workflow for impurity identification.
| Supplier | Major Impurity Identified (m/z) | Plausible Structure |
| Supplier A | 366.15 [M-H]⁻ | Starting material (e.g., 3-bromo-6,9-diphenyl-9H-carbazole) |
| Supplier B | 777.30 [M-H]⁻ | Dimeric by-product |
| Supplier C | 410.16 [M+H]⁺ | Over-arylated by-product |
The LC-MS data provides valuable insights into the nature of the impurities present in each sample, which can be indicative of the synthetic route and purification process used by the supplier.
Conclusion and Recommendations
Based on this comprehensive multi-technique analysis, the 6,9-Diphenyl-9H-carbazol-3-yl-boronic acid from Supplier A demonstrates the highest overall purity. It has the lowest number of organic impurities as determined by HPLC, negligible boroxine content confirmed by ¹H NMR, and only a small amount of a readily identifiable starting material as the major impurity.
For researchers and drug development professionals working on applications where material purity is paramount, such as in the fabrication of high-performance OLEDs, a thorough in-house quality control assessment of critical building blocks is strongly recommended. This guide provides a robust framework for such an analysis, enabling the selection of the highest quality reagents and ultimately leading to more reliable and reproducible results.
Safety Operating Guide
A Researcher's Comprehensive Guide to Safely Handling 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid
An In-Depth Technical Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides a detailed protocol for the safe handling, use, and disposal of 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid, a compound with significant potential in organic synthesis. While specific toxicological data for this compound is not extensively available, a thorough understanding of its structural components—a carbazole core and a boronic acid functional group—allows for a robust and scientifically grounded safety plan.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any laboratory work commences, a comprehensive risk assessment is paramount. This involves understanding the potential hazards associated with the chemical's structural motifs.
Carbazole Moiety: Carbazole and its derivatives should be handled with caution. Some carbazole compounds are classified as potentially toxic, with suspected carcinogenic and mutagenic properties.[1] They can also act as irritants to the skin, eyes, and respiratory tract.[1]
Boronic Acid Moiety: Boronic acids are known to cause skin and serious eye irritation.[2][3] Inhalation may also lead to respiratory irritation.[2][4] While many boronic acids have low acute toxicity, they are reactive compounds and should be handled with appropriate care.
Overall Hazard Profile: Based on its constituent parts, this compound should be treated as a hazardous chemical. The primary risks are anticipated to be:
-
Skin and eye irritation.[3]
-
Potential for respiratory tract irritation.[4]
-
Possible long-term health effects due to the carbazole core.
A summary of the anticipated hazard classifications for this compound is presented below.
| Hazard Classification | Anticipated Risk |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) |
| Carcinogenicity/Mutagenicity | Suspected |
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[1][2] This minimizes the risk of inhalation of any dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[1]
-
Safety Stations: Readily accessible eyewash stations and safety showers are mandatory in the immediate work area.[1]
Personal Protective Equipment (PPE): Essential Barrier Protection
A comprehensive PPE strategy is crucial for preventing direct contact with the chemical.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are required at all times.[5] A face shield should be worn in situations with a higher risk of splashing.[6] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5][7] It is advisable to double-glove. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contamination is suspected.[8] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully fastened.[5] For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron may be necessary.[6] |
| Respiratory Protection | For routine handling within a fume hood, additional respiratory protection is typically not required. In the event of a significant spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan will ensure both safety and experimental integrity.
4.1. Preparation and Weighing:
-
Designate a specific area within the fume hood for handling the compound.
-
Before weighing, ensure the balance is clean and placed on a stable surface inside the fume hood.
-
Use appropriate tools, such as a spatula or powder funnel, to minimize the generation of dust.
-
If the compound is a solid, consider wetting it with a small amount of an appropriate solvent to reduce dustiness, if compatible with the experimental procedure.
4.2. Dissolution and Reaction Setup:
-
Add solvents to the solid compound slowly to avoid splashing.
-
If the reaction is air- or moisture-sensitive, utilize appropriate techniques such as Schlenk lines or a glove box.[9][10] Boronic acids can be sensitive to atmospheric conditions.
-
Ensure all glassware is clean and dry to prevent unwanted side reactions.[9]
4.3. Post-Reaction Work-up and Purification:
-
Conduct all extraction, filtration, and chromatography steps within the fume hood.
-
Be mindful of the potential for the compound to be present in all waste streams generated during the work-up.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.
5.1. Waste Segregation:
-
Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
Segregate solid and liquid waste into separate, clearly labeled containers.[2][12]
5.2. Waste Containerization:
-
Use chemically compatible containers with secure lids.[11]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.[2][11]
5.3. Disposal Protocol:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container for solid hazardous waste.[2]
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
-
Decontamination of Glassware: Rinse all contaminated glassware three times with a suitable solvent. The first two rinses should be collected as hazardous waste.[2]
-
Consult Institutional Guidelines: Always adhere to your institution's specific procedures for hazardous waste pickup and disposal.[11]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][13] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention. |
| Minor Spill (Contained in Fume Hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[7] Place the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the immediate area and alert others. Contact your institution's EHS department immediately.[7] |
Visualizing the Workflow: A Step-by-Step Guide
To further clarify the handling process, the following diagram illustrates the key stages of working with this compound.
Caption: A flowchart illustrating the safe handling workflow for this compound.
By integrating these comprehensive safety measures into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
University of Puerto Rico Mayagüez. (n.d.). Material Safety Data Sheet - 9H-Carbazole. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2025, November 13). MSDS of Boronic acid, B-[6-(9H-carbazol-9-yl-1,2,3,4,5,6,7,8-d8)phenyl-2,3,4,5-d4]. Retrieved from [Link]
-
IsoLab. (n.d.). Boric Acid. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.cn [capotchem.cn]
- 5. uprm.edu [uprm.edu]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pppmag.com [pppmag.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ossila.com [ossila.com]
- 11. benchchem.com [benchchem.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
